molecular formula C29H30N2O6 B12845552 (S)-DMT-glycidol-T

(S)-DMT-glycidol-T

Cat. No.: B12845552
M. Wt: 502.6 g/mol
InChI Key: IUULEBAFSFROKM-DEOSSOPVSA-N
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Description

(S)-DMT-glycidol-T is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H30N2O6/c1-20-17-31(28(34)30-27(20)33)18-24(32)19-37-29(21-7-5-4-6-8-21,22-9-13-25(35-2)14-10-22)23-11-15-26(36-3)16-12-23/h4-17,24,32H,18-19H2,1-3H3,(H,30,33,34)/t24-/m0/s1

InChI Key

IUULEBAFSFROKM-DEOSSOPVSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Foundational & Exploratory

What is (S)-DMT-glycidol-T and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-DMT-glycidol-T, with the CAS Number 168332-12-5, is a chemically synthesized acyclic nucleoside analog. Structurally, it is a glycidol-thymine complex featuring a dimethoxytrityl (DMT) protecting group. This compound serves as a specialized building block in the laboratory, primarily for the synthesis of modified oligonucleotides. Its acyclic nature and the presence of the DMT group make it suitable for incorporation into DNA or RNA chains via solid-phase synthesis, offering a means to introduce modifications that can enhance the therapeutic properties of oligonucleotides, such as increased nuclease resistance. While not an active therapeutic agent in itself, the class of acyclic nucleoside analogs to which it belongs is of significant interest in drug development, particularly for antiviral and anticancer applications, where they can act as chain terminators during DNA replication. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its primary application in oligonucleotide synthesis, and the potential therapeutic mechanism of action of the resulting modified oligonucleotides.

Chemical Identity and Properties

This compound is characterized by a thymine base attached to an (S)-glycidol backbone, with the primary hydroxyl group protected by a dimethoxytrityl (DMT) group. The DMT group is a bulky, acid-labile protecting group essential for controlled, stepwise synthesis of oligonucleotides.[1]

Chemical Structure

IUPAC Name: (S)-1-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

SMILES: CC1=CN(C(=O)NC1=O)C--INVALID-LINK--O

Chemical Formula: C₂₉H₃₀N₂O₆

The structure consists of three key components:

  • Thymine: A pyrimidine nucleobase.

  • (S)-glycidol: An acyclic sugar analog that replaces the deoxyribose sugar found in natural DNA.

  • Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl equivalent, crucial for phosphoramidite chemistry.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Molecular Weight 502.56 g/mol
CAS Number 168332-12-5
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage

Data compiled from various chemical supplier specifications.

Synthesis and Manufacturing

Hypothetical Experimental Protocol for Synthesis

Step 1: Alkylation of Thymine with (S)-glycidol

  • Suspend thymine in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, cesium carbonate (Cs₂CO₃), to deprotonate the thymine.

  • Add (S)-glycidol to the reaction mixture.

  • Heat the mixture to facilitate the nucleophilic attack of the deprotonated thymine on the epoxide ring of glycidol.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting diol (1-((S)-2,3-dihydroxypropyl)thymine) using column chromatography.

Step 2: Selective Protection with Dimethoxytrityl Chloride (DMT-Cl)

  • Dissolve the purified diol in a dry solvent like pyridine or dichloromethane (DCM).

  • Add dimethoxytrityl chloride (DMT-Cl) to the solution. The DMT group will selectively react with the sterically less hindered primary hydroxyl group.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.

  • Purify the final product, this compound, using silica gel chromatography to yield a white or off-white solid.

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a monomer for the solid-phase synthesis of modified oligonucleotides. The presence of the DMT-protected hydroxyl group allows for its conversion into a phosphoramidite, which can then be used in standard automated DNA/RNA synthesizers.

Incorporating acyclic analogs like this compound into oligonucleotides can confer desirable properties, such as enhanced resistance to nuclease degradation, which is a significant hurdle for the therapeutic use of standard oligonucleotides.[2][3]

Workflow for Incorporation into Oligonucleotides

The general workflow for using this compound in oligonucleotide synthesis involves its conversion to a phosphoramidite followed by solid-phase synthesis.

G Diagram 1: Workflow for Oligonucleotide Synthesis cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis (One Cycle) A This compound C This compound Phosphoramidite A->C Phosphitylation B Phosphitylating Agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) B->C E 2. Coupling (Addition of Phosphoramidite C) C->E Input Monomer D 1. Detritylation (Removal of DMT from growing chain) D->E F 3. Capping (Blocking of unreacted sites) E->F G 4. Oxidation (Stabilization of phosphate linkage) F->G G->D Next Cycle G Diagram 2: Mechanism of DNA Chain Termination cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Replication A Acyclic Nucleoside Analog (from modified oligonucleotide) B Monophosphate A->B Kinase C Diphosphate B->C Kinase D Triphosphate (Active Form) C->D Kinase G Incorporation of Analog D->G Competitive Substrate E Viral/Cellular DNA Polymerase E->G F Growing DNA Chain F->G H Chain Termination G->H I Inhibition of Viral/Tumor Proliferation H->I

References

(S)-DMT-glycidol-T CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-DMT-glycidol-T, a key building block in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. This document outlines its chemical properties, and a general synthesis workflow.

Chemical and Physical Properties

This compound, also known as (S)-DMT-Glycidol-Thymine, is an acyclic nucleoside derivative.[1] It is characterized as a Glycidol-Thymine complex featuring a dimethoxytrityl (DMT) protecting group.[2][3][4] The DMT group is a commonly used protecting group in organic synthesis, particularly in oligonucleotide and peptide synthesis, due to its stability and ease of removal under mild acidic conditions.[5]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 168332-12-5[1][2][3][4][6]
Molecular Formula C29H30N2O6[1][2][3][4][6]
Molecular Weight 502.57 g/mol [3][6]
Alternate Molecular Weight 502.6 g/mol [2]
Alternate Molecular Weight 502.56 g/mol [4]
Exact Mass 502.2100[6]
Elemental Analysis C, 69.31; H, 6.02; N, 5.57; O, 19.10[6]
Storage Temperature -20°C[2][6]

Synthesis and Purification Workflow

The synthesis of DMT-protected glycidol derivatives generally involves the reaction of glycidol with dimethoxytrityl chloride (DMT-Cl) in the presence of a base. The resulting product can then be further reacted to introduce the desired nucleobase. A generalized workflow for the synthesis of such compounds is depicted below.

Synthesis_Workflow cluster_synthesis Step 1: DMT Protection cluster_coupling Step 2: Nucleobase Coupling cluster_purification Step 3: Purification Glycidol Glycidol DMT_Glycidol (S)-DMT-glycidol Glycidol->DMT_Glycidol DMT_Cl DMT-Cl DMT_Cl->DMT_Glycidol Base Base (e.g., Et3N) Base->DMT_Glycidol DMT_Glycidol_T This compound DMT_Glycidol->DMT_Glycidol_T Thymine Thymine Thymine->DMT_Glycidol_T Crude_Product Crude Product DMT_Glycidol_T->Crude_Product Extraction Extraction Crude_Product->Extraction Precipitation Precipitation Extraction->Precipitation Purified_Product Purified this compound Precipitation->Purified_Product

Generalized synthesis and purification workflow for this compound.

Experimental Protocols

General Synthesis of DMT-glycidol: A general procedure for the synthesis of DMT-protected glycidol involves the reaction of (R/S)-glycidol with DMT-Cl in the presence of triethylamine (Et3N) in a solvent such as dichloromethane (CH2Cl2) at room temperature.[7]

Chromatography-Free Purification: For the purification of mono-DMT-protected diols and glycols, a chromatography-free method can be employed.[5] This process involves the following steps:

  • The crude reaction mixture is subjected to extraction using a suitable organic solvent.

  • The desired product is then precipitated from the organic phase by the addition of a non-polar solvent system, such as diethyl ether and hexane.

  • The purified product can be characterized using techniques like Thin-Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).[5]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in cellular signaling pathways. Its primary role is as a synthon in the chemical synthesis of oligonucleotides, which are then used in a variety of research and therapeutic applications. The biological effects of the resulting oligonucleotides are dependent on their sequence and modifications, rather than on the DMT-glycidol moiety itself, which is cleaved off during the synthesis process.

Applications in Drug Development

This compound and similar protected nucleoside analogs are fundamental reagents in the synthesis of therapeutic oligonucleotides. These synthetic nucleic acids have a wide range of applications, including antisense therapy, siRNA-based gene silencing, and aptamers for targeted drug delivery. The dimethoxytrityl (DMT) group plays a crucial role in solid-phase oligonucleotide synthesis by protecting the 5'-hydroxyl group of the nucleoside, allowing for the stepwise and controlled addition of nucleotide monomers to the growing chain.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-DMT-glycidol-T, an acyclic nucleoside analog of thymidine. This document details the synthetic pathway, purification methods, and analytical characterization of this compound, presenting key quantitative data in a structured format. The experimental protocols provided are based on established methodologies for the synthesis of similar nucleoside analogs, offering a practical framework for researchers in the field.

Introduction

This compound, with the chemical name (S)-1-[3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl]thymine, is a synthetic acyclic nucleoside analog.[1] It incorporates a glycidol backbone in place of the deoxyribose sugar found in natural nucleosides. The 5'-hydroxyl equivalent is protected by a dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group commonly used in nucleoside and oligonucleotide synthesis to facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]

Acyclic nucleoside analogs are a significant class of compounds in medicinal chemistry, with many exhibiting antiviral and anticancer properties. The modification of the sugar moiety can lead to compounds that are recognized by viral or cellular enzymes, leading to chain termination of DNA or RNA synthesis or other inhibitory effects. This guide aims to provide the necessary technical details for the preparation and analysis of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of (S)-glycidol followed by the nucleophilic addition of thymine.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from commercially available reagents.

Synthesis_Workflow cluster_0 Step 1: Protection of (S)-glycidol cluster_1 Step 2: Nucleophilic addition of Thymine S_glycidol (S)-glycidol DMT_glycidol (S)-DMT-glycidol S_glycidol->DMT_glycidol DMT_Cl DMT-Cl DMT_Cl->DMT_glycidol Et3N Et3N, CH2Cl2 Et3N->DMT_glycidol DMT_glycidol_ref (S)-DMT-glycidol Thymine Thymine Product This compound Thymine->Product Base Base, Dioxane Base->Product DMT_glycidol_ref->Product

A high-level overview of the two-step synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of (S)-1-(4,4'-Dimethoxytrityloxy)-2,3-epoxypropane ((S)-DMT-glycidol)

A plausible synthetic approach, adapted from a similar synthesis, involves the reaction of (S)-glycidol with dimethoxytrityl chloride (DMT-Cl) in the presence of a base.[5]

  • To a solution of (S)-glycidol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (Et₃N) (1.5 eq).

  • Slowly add a solution of DMT-Cl (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-DMT-glycidol.

Step 2: Synthesis of (S)-1-[3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl]thymine (this compound)

The epoxide ring of (S)-DMT-glycidol is then opened by the nucleophilic attack of thymine.[5]

  • To a suspension of thymine (1.2 eq) in dioxane, add a suitable base (e.g., a non-nucleophilic base like DBU or a milder base such as cesium carbonate) to deprotonate the thymine.

  • Add a solution of (S)-DMT-glycidol (1.0 eq) in dioxane to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.

Parameter Value Reference
Chemical Formula C₂₉H₃₀N₂O₆[1][6]
Molecular Weight 502.57 g/mol [1]
CAS Number 168332-12-5[1][6]
Appearance White to off-white solidInferred
Purity (by HPLC) >95%Inferred
¹H NMR Consistent with proposed structure[6]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 503.21[1]
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for both the analysis and purification of DMT-protected compounds.[2][3][7] The hydrophobic DMT group allows for excellent separation of the product from non-DMT-containing impurities.

Analytical HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

Preparative HPLC Protocol:

The analytical method can be scaled up for preparative purification using a larger dimension column and a higher flow rate. Fractions containing the pure product are collected, combined, and lyophilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The expected proton NMR spectrum would show characteristic signals for the DMT group (aromatic protons between 6.8-7.5 ppm and methoxy protons around 3.8 ppm), the thymine base (methyl and vinyl protons), and the acyclic glycidol linker.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 503.21.[1]

Potential Applications and Logical Relationships

Logical_Relationship Acyclic_Analog This compound (Acyclic Nucleoside Analog) Cellular_Uptake Cellular Uptake Acyclic_Analog->Cellular_Uptake Enzymatic_Phosphorylation Enzymatic Phosphorylation (by cellular or viral kinases) Cellular_Uptake->Enzymatic_Phosphorylation Triphosphate_Analog Active Triphosphate Analog Enzymatic_Phosphorylation->Triphosphate_Analog Polymerase_Incorporation Incorporation into DNA/RNA (by viral or cellular polymerases) Triphosphate_Analog->Polymerase_Incorporation Chain_Termination Chain Termination (due to lack of 3'-OH) Polymerase_Incorporation->Chain_Termination Inhibition_of_Replication Inhibition of Viral/Cellular Replication Chain_Termination->Inhibition_of_Replication

Proposed mechanism of action for acyclic nucleoside analogs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed, albeit inferred, protocols and analytical methods described herein offer a starting point for researchers interested in exploring this and other acyclic nucleoside analogs for potential therapeutic applications. Further research is warranted to elucidate the specific biological activity and mechanism of action of this compound.

References

Applications of (S)-DMT-glycidol-T in DNA and RNA research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of (S)-DMT-Glycidol Derivatives in DNA and RNA Research

Introduction

The precise chemical modification of oligonucleotides is fundamental to advancing DNA and RNA research, enabling the development of novel diagnostics, therapeutics, and nanotechnology. The term "(S)-DMT-glycidol-T" likely refers to a specialized chemical monomer used in the synthesis of modified nucleic acids. While this specific nomenclature is not standard, its constituent parts point to a well-defined role in oligonucleotide chemistry.

  • (S)-glycidol: An enantiomerically pure, three-carbon epoxide. Its acyclic nature and defined stereochemistry make it an ideal backbone component for creating non-natural nucleic acid analogs.[1] The chirality of such modifications is crucial for the recognition and binding properties of the resulting oligonucleotide.[2]

  • DMT (4,4'-dimethoxytrityl): A bulky, acid-labile protecting group essential for modern DNA and RNA synthesis.[3][4] It is almost universally used to protect the 5'-hydroxyl group of nucleosides and phosphoramidite monomers, preventing unwanted polymerization during the synthesis cycle.[5][6] Its lipophilic nature also serves as a valuable purification handle, particularly in the synthesis of capped RNA.[7][8]

  • -T: In this context, "T" most plausibly refers to the nucleobase Thymine. The full compound would therefore be a thymine-bearing, (S)-glycidol-based monomer protected with a DMT group, designed for incorporation into a DNA sequence.

This guide details the synthesis, incorporation, and applications of such (S)-DMT-glycidol-based monomers, with a focus on their role in creating acyclic nucleic acid analogs like Glycol Nucleic Acid (GNA).

Core Concepts: Acyclic Scaffolds in Nucleic Acid Chemistry

Standard DNA and RNA possess a backbone of repeating ribose or deoxyribose sugar units linked by phosphodiester bonds. Acyclic nucleic acid analogs replace this sugar-phosphate backbone with a more flexible, non-cyclic scaffold. Glycol Nucleic Acid (GNA), which utilizes a repeating glycol unit derived from glycidol, is a prominent example.[1]

These analogs are of significant interest for several reasons:

  • Nuclease Resistance: The modified backbone is often resistant to degradation by cellular nucleases, increasing the in vivo stability of the oligonucleotide.

  • Unique Duplex Geometries: GNA can form stable, anti-parallel duplexes and can even adopt unique helical geometries, making it a valuable material for constructing DNA-based nanostructures.[1]

  • Modulation of Binding Affinity: Incorporation of GNA units can alter the thermal stability (melting temperature, T_m) of DNA and RNA duplexes, allowing for fine-tuning of binding affinity.

The this compound monomer represents a key building block for introducing these properties into a synthetic oligonucleotide.

Synthesis and Experimental Protocols

The creation of modified oligonucleotides using an (S)-DMT-glycidol-based monomer involves two key stages: the synthesis of the phosphoramidite monomer itself and its subsequent incorporation into an oligonucleotide via solid-phase synthesis.

Protocol 1: Synthesis of an (S)-DMT-Glycidol-Based Phosphoramidite Monomer

This protocol outlines a general methodology for synthesizing a phosphoramidite monomer from (S)-glycidol, which can then be functionalized with a nucleobase like Thymine. The initial steps are based on established chemical literature.[9]

Materials:

  • (S)-glycidol

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Triethylamine (Et_3N) or other non-nucleophilic base

  • Dichloromethane (CH_2Cl_2)

  • Appropriate nucleobase derivative (e.g., N3-benzoyl-Thymine)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

Methodology:

  • DMT Protection:

    • Dissolve (S)-glycidol in anhydrous dichloromethane.

    • Add triethylamine as a base.

    • Slowly add a solution of DMT-Cl in dichloromethane at room temperature.

    • Stir the reaction until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting (S)-1-O-(4,4'-dimethoxytrityl)glycidol by column chromatography.

  • Nucleobase Attachment (Epoxide Ring-Opening):

    • The protected (S)-DMT-glycidol is reacted with the desired nucleobase (e.g., Thymine). This step involves a nucleophilic attack on one of the epoxide carbons, opening the ring to form a glycol linkage. The specific conditions (base, solvent, temperature) will vary depending on the nucleobase used.

  • Phosphitylation:

    • The resulting DMT-protected glycidol-nucleobase conjugate is dissolved in anhydrous dichloromethane.

    • Add DIPEA as a base.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction under an inert atmosphere until completion (monitored by TLC or ^31P NMR).

    • Purify the final phosphoramidite monomer using column chromatography under anhydrous conditions.

Synthesis_Workflow cluster_step1 Step 1: DMT Protection cluster_step2 Step 2: Nucleobase Attachment cluster_step3 Step 3: Phosphitylation s_glycidol (S)-Glycidol dmt_glycidol (S)-DMT-Glycidol s_glycidol->dmt_glycidol  Et3N, CH2Cl2 dmt_cl DMT-Cl dmt_cl->dmt_glycidol dmt_glycidol_t (S)-DMT-Glycidol-Thymine Conjugate dmt_glycidol->dmt_glycidol_t  Ring Opening nucleobase Nucleobase (e.g., Thymine) nucleobase->dmt_glycidol_t final_amidite This compound Phosphoramidite dmt_glycidol_t->final_amidite  DIPEA, CH2Cl2 phosph_reagent Phosphitylating Reagent phosph_reagent->final_amidite

Caption: Synthesis pathway for an this compound phosphoramidite monomer.

Protocol 2: Incorporation via Solid-Phase Oligonucleotide Synthesis

The synthesized monomer is used in an automated DNA synthesizer following the standard phosphoramidite chemistry cycle.[6]

Methodology:

  • Detritylation: The synthesis begins with a nucleoside bound to a solid support (e.g., controlled pore glass). The existing 5'-DMT group is removed using a mild acid, typically trichloroacetic acid (TCA), exposing the 5'-hydroxyl group.[5]

  • Coupling: The this compound phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and delivered to the solid support. The activated monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a stable phosphate triester using an iodine solution.

This four-step cycle is repeated for each monomer to be added to the sequence. After the final monomer is added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

Oligo_Synthesis_Cycle Start Start Cycle: Support-Bound Nucleoside (5'-DMT ON) Detritylation 1. Detritylation (Acid Wash, e.g., TCA) Removes 5'-DMT Start->Detritylation Coupling 2. Coupling Add Activated Amidite (e.g., this compound) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Blocks Unreacted 5'-OH Coupling->Capping Forms new linkage Oxidation 4. Oxidation (Iodine Solution) Stabilizes P(III) to P(V) Capping->Oxidation End Chain Elongated by One Unit (5'-DMT ON) Oxidation->End End->Detritylation Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Applications and Data

The primary application of an this compound monomer is the site-specific introduction of an acyclic GNA unit into a DNA or RNA strand. This modification can be used to achieve several research goals.

Enhancing Nuclease Resistance

Oligonucleotides with GNA modifications are expected to show increased stability in biological fluids. This is critical for therapeutic applications like antisense oligonucleotides or siRNA, where degradation by cellular enzymes is a major barrier.

Modulating Duplex Stability

The introduction of acyclic units can alter the thermal stability of nucleic acid duplexes. The effect is often position-dependent. Research on GNA-modified thrombin-binding aptamers has shown that substitution at some positions decreases the melting temperature (T_m), while substitution at other positions can increase it.[1]

Modification Position of GNA-T Substitution Change in Melting Temp. (ΔT_m) Reference
Thrombin-Binding AptamerPosition 3~ -10 °C[1]
Thrombin-Binding AptamerPosition 4~ -10 °C[1]
Thrombin-Binding AptamerPosition 7+ 5 °C[1]
Thrombin-Binding AptamerPosition 9~ -10 °C[1]

Table 1: Reported changes in melting temperature (T_m) for a G-quadruplex DNA aptamer upon substitution with a single GNA-T unit.

Construction of Novel Nanostructures

The unique helical parameters of GNA allow for the construction of nanostructures with geometries not accessible with natural DNA. For instance, GNA has been used to synthesize 4-helix junctions (4HJ) that are significantly more stable than their DNA counterparts.[1]

Structure Monomer Type Melting Temperature (T_m) Reference
4-Helix JunctionDNA37 °C[1]
4-Helix JunctionGNA76 °C[1]

Table 2: Comparison of thermal stability for DNA-based vs. GNA-based 4-helix junctions.

Probing DNA-Enzyme Interactions

The bulky DMT group itself can be used as a probe. While it is typically removed, studies have investigated the effect of leaving the 5'-DMT group on a final double-stranded DNA product. Research has shown that the 5'-DMT group is stable under PCR conditions and does not inhibit DNA polymerases.[10] However, the bulky group can create steric hindrance that blocks the activity of other enzymes, such as T4 DNA ligase.[10] This property can be exploited to selectively block certain enzymatic reactions at the 5'-terminus of a DNA strand.

Conclusion

While "this compound" is not a standard chemical name, the components logically point to a phosphoramidite monomer used for introducing acyclic, chiral modifications into DNA and RNA. This technology, centered around robust DMT-based solid-phase synthesis, allows researchers to create oligonucleotides with enhanced stability, tunable binding affinities, and novel structural properties. The applications range from developing more stable gene therapies to engineering complex nanostructures, making such custom monomers a powerful tool for professionals in molecular biology and drug development.

References

An In-depth Technical Guide to the Stability and Storage of (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-DMT-glycidol-T, an acyclic nucleoside derivative. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published literature on structurally related compounds, including dimethoxytrityl (DMT)-protected nucleosides, glycidol derivatives, and other acyclic nucleoside analogs. The information presented herein is intended to guide researchers in the proper handling, storage, and analytical assessment of this compound.

Introduction to this compound

This compound is a synthetic acyclic nucleoside analog. Its structure consists of a thymine base attached to a glycidol linker, with the primary hydroxyl group of the glycidol moiety protected by a 4,4'-dimethoxytrityl (DMT) group. The DMT group is a bulky, acid-labile protecting group commonly used in nucleoside and oligonucleotide chemistry to selectively block the 5'-hydroxyl group. The acyclic nature of the glycidol linker provides conformational flexibility compared to the rigid furanose ring of natural nucleosides.

Recommended Storage Conditions

Based on information from suppliers and the known instability of related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., argon, nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Light Protected from light (amber vial)To prevent photolytic degradation.
Moisture Anhydrous conditions (desiccated)The DMT group and the glycidol epoxide ring are susceptible to hydrolysis.

Table 1: Recommended Storage Conditions for this compound

Inferred Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its three key structural components: the DMT protecting group, the glycidol linker, and the thymine base.

3.1. Lability of the DMT Protecting Group

The DMT group is notoriously sensitive to acidic conditions. Exposure to even mild acids will lead to the cleavage of the ether linkage, resulting in the free primary hydroxyl group on the glycidol linker and the formation of a stable, orange-colored dimethoxytrityl cation. This reaction is the basis for the "trityl-on" purification strategy in oligonucleotide synthesis. Conversely, the DMT group is generally stable under neutral and basic conditions.

3.2. Instability of the Glycidol Moiety

The epoxide ring of the glycidol linker is strained and susceptible to nucleophilic attack, particularly by water (hydrolysis). This ring-opening reaction can be catalyzed by both acids and bases, leading to the formation of a diol. The epoxide ring is also reactive towards other nucleophiles that may be present in solution.

3.3. Stability of the Thymine Base and Linkage

Thymine itself is a relatively stable aromatic heterocycle. However, the N-glycosidic-like bond connecting the thymine base to the glycidol linker may be susceptible to cleavage under harsh acidic or enzymatic conditions, similar to the depurination observed in DNA.

Based on these considerations, the primary degradation pathways for this compound are anticipated to be:

  • Acid-catalyzed detritylation: Cleavage of the DMT group.

  • Hydrolysis of the epoxide ring: Opening of the glycidol ring to form a diol.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound A This compound B (S)-glycidol-T (free hydroxyl) + DMT cation A->B  Acidic conditions C DMT-glycidol(diol)-T A->C  Aqueous conditions (acid/base catalyzed hydrolysis) D Thymine + DMT-glycidol A->D  Harsh acidic/enzymatic conditions (potential)

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

4.1. General Experimental Workflow

The following diagram outlines a general workflow for a forced degradation study.

G General Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) K Analyze samples A->K B Base Hydrolysis (e.g., 0.1 M NaOH) B->K C Oxidative Degradation (e.g., 3% H2O2) C->K D Thermal Degradation (e.g., 60°C) D->K E Photolytic Degradation (e.g., UV/Vis light) E->K F RP-HPLC-UV (Purity Assessment) M Establish Degradation Profile and Pathways F->M G LC-MS (Degradant Identification) L Characterize Degradation Products G->L H NMR (Structural Elucidation) I Prepare solutions of This compound J Expose to stress conditions at various time points I->J J->A J->B J->C J->D J->E K->F K->G L->H L->M

Caption: General workflow for a forced degradation study.

4.2. Detailed Methodologies

4.2.1. Sample Preparation

Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.

4.2.2. Forced Degradation Conditions

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL. Incubate at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature and collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C. Collect samples at various time points (e.g., 1, 3, 7, 14 days).

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV (e.g., 254 nm) and visible light in a photostability chamber. Collect samples at various time points.

4.2.3. Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended technique.

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient from 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for thymine) and 495 nm (for DMT cation)
Column Temperature 30°C

Table 2: Suggested RP-HPLC Method Parameters

4.2.4. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products. The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the elemental composition of the degradants. Further structural confirmation can be achieved by isolating the degradation products and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of stability data that could be generated from a forced degradation study. The percentage of remaining this compound would be determined by HPLC.

Stress ConditionDuration% this compound RemainingMajor Degradation Products
0.1 M HCl, RT2 hours5%(S)-glycidol-T, DMT cation
0.1 M NaOH, RT24 hours85%DMT-glycidol(diol)-T
3% H₂O₂, RT24 hours95%Minor unidentified peaks
60°C (Solid)14 days98%-
Photostability7 days97%-

Table 3: Hypothetical Forced Degradation Data for this compound

Conclusion

This compound is expected to be sensitive to acidic and aqueous environments. The primary degradation pathways are likely the cleavage of the DMT protecting group and the hydrolysis of the glycidol epoxide ring. For optimal stability, the compound should be stored at -20°C under anhydrous and inert conditions, protected from light. A well-designed forced degradation study coupled with a stability-indicating HPLC method is essential to fully characterize its stability profile and identify any potential degradation products. This information is critical for its application in research and drug development.

An In-depth Technical Guide to the Safety and Handling of (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for "(S)-DMT-glycidol-T" are not publicly available. This guide is compiled from safety data for structurally related compounds, including (S)-DMT-glycidol-uracil, (S)-glycidol, and other DMT (4,4'-Dimethoxytrityl) protected nucleosides and glycidyl ethers. Researchers must exercise extreme caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any handling or experimentation.

Compound Overview

This compound is understood to be a complex chemical used in oligonucleotide synthesis. Its structure incorporates three key components:

  • (S)-glycidol: A chiral epoxide, a class of compounds known for their reactivity and potential toxicity.

  • DMT (4,4'-Dimethoxytrityl): A bulky protecting group used for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis.[1][]

  • Thymidine (-T): A pyrimidine nucleoside.

The combination of a reactive epoxide ring and a biologically relevant nucleoside structure, along with the DMT protecting group, necessitates careful and informed handling procedures.

Hazard Identification and Safety Precautions

Based on the components and related molecules, this compound should be treated as a hazardous substance. The primary hazards are associated with the glycidol moiety, which is a reactive electrophile.[3][4]

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5] Glycidyl ethers can be toxic if inhaled.[6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

  • Mutagenicity and Carcinogenicity: (S)-glycidol is suspected of causing genetic defects and may cause cancer.[5] Phenyl Glycidyl Ether is handled as a carcinogen.[8]

  • Reproductive Toxicity: (S)-glycidol may damage fertility or the unborn child.[5]

  • Allergic Skin Reaction: Glycidyl ethers may cause an allergic skin reaction.[6]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Avoid all personal contact, including inhalation of dust, vapors, or mists.[6][9]

  • Wear appropriate personal protective equipment (PPE) at all times.[8][9]

  • Prevent the formation of dust and aerosols.[9]

  • Use non-sparking tools and take precautionary measures against static discharge.[6][11]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7]

  • Ensure that emergency eye wash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on data for analogous compounds.

Body Area Equipment Specification and Rationale Citations
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended. Inspect gloves for integrity before use.[6][9]
Eyes/Face Safety goggles and/or face shieldTightly fitting safety goggles are essential. A face shield provides additional protection against splashes.[5][9]
Skin/Body Laboratory coat, protective clothingWear a lab coat and additional impervious clothing if there is a risk of significant exposure.[6][9]
Respiratory RespiratorIf ventilation is inadequate or if aerosols/dusts are generated, use a full-face respirator with appropriate cartridges.[9][12]

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Aspect Recommendation Citations
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
Temperature Store at 0 - 8°C.[13]
Incompatible Materials Keep away from strong oxidizing agents, strong acids, and strong bases.[5][11]
Handling Procedures Open and handle containers with care to prevent spills. Ground/bond containers when transferring material.[6][14]

Accidental Release and First Aid Measures

In the event of an accident, prompt and correct action is essential.

Situation Procedure Citations
Spill Evacuate the area. Wear full PPE. Absorb liquid spills with inert material (e.g., sand, vermiculite). For solid spills, carefully collect material to avoid dust formation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Experimental Protocols

While a specific protocol for synthesizing this compound is not available, the following represents a plausible, generalized procedure for the protection of a glycidol derivative with a DMT group, based on similar chemical transformations.[15][16] This protocol is for illustrative purposes only and must be adapted and optimized by qualified personnel.

Protocol: Synthesis of a 5'-O-DMT Protected Nucleoside Derivative

Objective: To protect the primary hydroxyl group of a modified nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl).

Materials:

  • (S)-glycidol-thymidine derivative

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine (or other suitable base/solvent)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-glycidol-thymidine derivative in anhydrous pyridine.

  • Reaction: Cool the solution in an ice bath. Add DMT-Cl portion-wise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction in an ice bath and quench by slowly adding methanol.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the this compound.

Visualizations

The following diagrams illustrate key workflows for handling and synthesizing compounds like this compound.

G General Handling Workflow for this compound prep Preparation (Risk Assessment, PPE) handling Handling in Fume Hood prep->handling weighing Weighing (Vented Enclosure) handling->weighing storage Secure Storage (Cool, Dry, Ventilated) handling->storage reaction Chemical Reaction weighing->reaction cleanup Decontamination & Work Area Cleanup reaction->cleanup waste Waste Disposal (Sealed Container) cleanup->waste

Caption: General workflow for safe handling of this compound.

G Illustrative Synthesis Workflow start Dissolve Reactant in Anhydrous Pyridine add_dmt Add DMT-Cl (0°C) start->add_dmt react Stir at Room Temp (Monitor by TLC) add_dmt->react quench Quench with Methanol (0°C) react->quench workup Aqueous Work-up (Extraction) quench->workup purify Column Chromatography workup->purify product Isolated Product: This compound purify->product

Caption: Illustrative workflow for a DMT protection reaction.

References

An In-depth Technical Guide to (S)-DMT-glycidol-T Phosphoramidite for Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-DMT-glycidol-T phosphoramidite, a specialized reagent for the site-specific incorporation of a glycidol moiety into synthetic oligonucleotides. Given that this compound phosphoramidite is a non-standard, modified phosphoramidite, it is typically available through custom synthesis services rather than as a stock item. This guide covers its synthesis, incorporation into oligonucleotides, and potential applications, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Glycidol-Modified Oligonucleotides

Oligonucleotides with site-specific modifications are invaluable tools in molecular biology, diagnostics, and therapeutics.[1][2][3] Modifications to the sugar-phosphate backbone, nucleobases, or termini can confer novel properties, such as increased nuclease resistance, enhanced cellular uptake, or the ability to probe specific molecular interactions.[3][4]

The introduction of a glycidol moiety via a phosphoramidite like this compound phosphoramidite creates a diol (glycol) modification on the thymidine nucleoside. Such modifications can be used to study DNA damage and repair mechanisms, as thymidine glycol is a known product of oxidative stress.[5][6] Additionally, the reactive hydroxyl groups of the glycidol moiety can serve as a handle for further post-synthetic conjugation of labels, ligands, or other functional molecules.

Commercial Availability

Table 1: Prominent Suppliers for Custom Phosphoramidite Synthesis

SupplierService HighlightsWebsite
TriLink BioTechnologies High-quality custom phosphoramidites and solid supports. All custom amidites undergo coupling tests.--INVALID-LINK--
Hongene Biotech Corporation Custom synthesis of a wide range of modified nucleosides, nucleotides, and phosphoramidites.--INVALID-LINK--
Glen Research Offers a variety of modifier phosphoramidites and supports, with custom synthesis options available.--INVALID-LINK--
Synoligo Specializes in complex, custom-modified oligonucleotides and the synthesis of the required phosphoramidites.--INVALID-LINK--
BOC Sciences Supplies a broad range of natural and modified phosphoramidites and offers custom synthesis services.--INVALID-LINK--

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite involves a multi-step process, which is analogous to the preparation of other modified nucleoside phosphoramidites. A plausible synthetic route is outlined below, based on established chemical principles for nucleoside modification and phosphitylation.

Thymidine Thymidine Intermediate1 Glycidol-Thymidine Adduct Thymidine->Intermediate1 Base-catalyzed ring opening Glycidol (S)-Glycidol Glycidol->Intermediate1 Intermediate2 5'-DMT-Glycidol-Thymidine Intermediate1->Intermediate2 Protection of 5'-OH DMT_Cl DMT-Cl DMT_Cl->Intermediate2 Final_Product This compound Phosphoramidite Intermediate2->Final_Product Phosphitylation Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Phosphitylation->Final_Product cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage from Support Oxidation->Cleavage Completion of Synthesis Start Start with CPG support Start->Deblocking Initiation Deprotection Global Deprotection Cleavage->Deprotection Purification Purification (HPLC) Final_Oligo Final Oligonucleotide Purification->Final_Oligo Deproterition Deproterition Deproterition->Purification DNA_Damage DNA with Thymidine Glycol (Oxidative Damage) Glycosylase DNA Glycosylase (e.g., Nth, NEIL1) DNA_Damage->Glycosylase Recognition & Excision AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleavage of Backbone Nick Single-Strand Break (Nick) APE1->Nick PolB DNA Polymerase β Nick->PolB dCMP Insertion Gap_Filled Gap Filling PolB->Gap_Filled Ligase DNA Ligase Gap_Filled->Ligase Sealing the Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

References

The Chemistry and Biology of Glycidol-Modified Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the use of glycidol-modified nucleosides. Glycidol, a small epoxide, is a known genotoxic agent that reacts with cellular macromolecules, most notably DNA, to form a variety of adducts. Understanding the formation, biological consequences, and repair of these adducts is crucial for toxicology, cancer research, and the development of novel therapeutics. This guide details the synthesis of glycidol-modified nucleosides, the experimental protocols for their analysis, their impact on DNA replication and stability, and the cellular signaling pathways they trigger.

Formation and Types of Glycidol-DNA Adducts

Glycidol's electrophilic epoxide ring readily reacts with nucleophilic sites on DNA bases. The primary sites of adduction have been identified through various analytical techniques, including mass spectrometry and NMR spectroscopy.[1]

The major glycidol-induced DNA adducts include:

  • N7-(2,3-dihydroxypropyl)guanine (N7-Gly-Gua): This is often the most abundant adduct formed.[1]

  • N1-(2,3-dihydroxypropyl)adenine (N1-Gly-Ade)

  • N3-(2,3-dihydroxypropyl)adenine (N3-Gly-Ade)

  • N3-(2,3-dihydroxypropyl)cytosine (N3-Gly-Cyt)

The formation of these adducts disrupts the normal structure of DNA, potentially leading to mutations if not repaired. The N7-guanine adduct, for instance, introduces a bulky group into the major groove of the DNA double helix.

Synthesis of Glycidol-Modified Nucleosides

Experimental Protocol: Synthesis of N7-(2,3-dihydroxypropyl)deoxyguanosine

This protocol is adapted from methods used for the synthesis of other N7-alkylguanine adducts.[2]

  • Protection of Deoxyguanosine:

    • Start with 2'-deoxyguanosine. Protect the exocyclic amine (N²) and the hydroxyl groups (3'-OH and 5'-OH) to prevent side reactions. A common protecting group for the N² position is the phenoxyacetyl (Pac) group. The hydroxyl groups can be protected with silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) group.

  • Alkylation at N7:

    • Dissolve the protected deoxyguanosine in an appropriate aprotic polar solvent, such as dimethylformamide (DMF).

    • Add a protected form of glycidol, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) that has been activated (e.g., tosylated), to the solution. The use of a protected glycidol ensures selective reaction at the epoxide.

    • The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) for several hours to facilitate the nucleophilic attack of the N7 position of the guanine ring on the epoxide.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Deprotection:

    • Once the alkylation is complete, the protecting groups must be removed.

    • The silyl protecting groups on the sugar moiety can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    • The acetonide protecting group on the diol can be removed under acidic conditions (e.g., aqueous acetic acid).

    • The N²-Pac group can be removed under basic conditions, for example, with aqueous ammonia.

  • Purification:

    • The final product, N7-(2,3-dihydroxypropyl)deoxyguanosine, is purified using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18).

    • The identity and purity of the product should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Impact on DNA Replication and Polymerase Activity

The presence of bulky adducts like those formed by glycidol can significantly impede DNA replication and affect the fidelity of DNA polymerases.

DNA Polymerase Inhibition and Bypass

Studies on bulky N-alkylguanine adducts, which are structurally similar to glycidol-guanine adducts, have shown that these lesions can block the progression of DNA polymerases.[3] The efficiency and fidelity of bypass depend on the specific polymerase.

  • Replicative Polymerases (e.g., Pol δ and Pol ε): These high-fidelity polymerases are often strongly blocked by bulky adducts in the major groove.[4] Their proofreading exonuclease activity may attempt to remove the misincorporated nucleotide opposite the adduct.[5][6][7][8][9]

  • Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol κ, REV1): These specialized polymerases are capable of replicating past DNA lesions, though often with reduced fidelity.[4][10] For instance, Pol η has been shown to bypass N7-methylguanine adducts, but with some stalling and misincorporation of dATP or dTTP opposite the lesion.[10]

Quantitative Analysis of Polymerase Kinetics

The effect of a glycidol-modified nucleoside on DNA polymerase activity can be quantified using steady-state and pre-steady-state kinetic analyses. The following tables summarize representative kinetic parameters for the bypass of bulky N²-guanine adducts by human DNA polymerase η, which can be considered analogous to the effects of glycidol adducts.

Table 1: Steady-State Kinetic Parameters for dCTP Incorporation Opposite Bulky N²-Guanine Adducts by Human DNA Polymerase η

Template Guanine Adductkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Relative Efficiency
Unmodified G0.252.50.101
N²-methylG0.113.00.0370.37
N²-ethylG0.084.00.0200.20
N²-benzylG0.035.00.0060.06
N²-anthracenylG0.0056.00.00080.008

Data are representative values adapted from studies on bulky N²-guanine adducts.[4]

Table 2: Pre-Steady-State Kinetic Parameters for dCTP Incorporation Opposite Bulky N²-Guanine Adducts by Human DNA Polymerase η

Template Guanine Adductkpol (s⁻¹)Kd (µM)kpol/Kd (s⁻¹µM⁻¹)
Unmodified G10.05.02.0
N²-benzylG0.88.00.1
N²-anthracenylG0.0813.00.006

Data are representative values adapted from studies on bulky N²-guanine adducts.[4]

Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay (Single Nucleotide Incorporation)

This protocol outlines a typical experiment to measure the kinetic parameters of a DNA polymerase bypassing a site-specific glycidol adduct.

  • Oligonucleotide Preparation:

    • Synthesize a DNA template strand containing a single, site-specific glycidol-modified nucleoside.

    • Synthesize a shorter, complementary primer strand that is radiolabeled at the 5' end (e.g., with ³²P) or fluorescently labeled. The primer should terminate one base before the modified nucleoside on the template.

  • Primer-Template Annealing:

    • Mix the primer and template strands in a 1:1.5 molar ratio in an annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Heat the mixture to 95 °C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Reaction Setup:

    • Prepare a reaction mixture containing the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), and varying concentrations of the next correct dNTP.

    • For pre-steady-state kinetics, the polymerase concentration should be in excess of the primer-template concentration. For steady-state kinetics, the primer-template concentration should be much higher than the polymerase concentration.

  • Initiation and Quenching:

    • Initiate the reaction by adding the dNTP solution.

    • Incubate at the optimal temperature for the polymerase (e.g., 37 °C).

    • Quench the reaction at various time points by adding a stop solution containing EDTA and a loading dye.

  • Analysis:

    • Separate the reaction products (unextended primer and extended primer) by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands using autoradiography (for ³²P) or fluorescence imaging.

    • Quantify the band intensities to determine the percentage of primer extension over time.

    • Fit the data to the appropriate kinetic models (e.g., Michaelis-Menten for steady-state, burst equation for pre-steady-state) to determine kcat, Km, kpol, and Kd.

Thermodynamic Stability of Glycidol-Modified DNA

The presence of a glycidol adduct can disrupt the hydrogen bonding and base stacking interactions that stabilize the DNA double helix, leading to a decrease in its thermodynamic stability. This can be quantified by measuring the change in the melting temperature (Tm) of the DNA duplex.

While specific thermodynamic data for glycidol adducts is scarce, studies on N7-methylguanine, a smaller alkyl adduct, have shown a decrease in the melting temperature of the DNA duplex, indicating reduced stability.[11] It is expected that the bulkier dihydroxypropyl group from glycidol would have a more pronounced destabilizing effect.

Table 3: Representative Thermodynamic Parameters for DNA Duplexes with and without an N7-Alkylguanine Adduct

DuplexTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Unmodified70.0-80.0-220-14.6
N7-methylguanine67.5-75.0-205-13.9

These are hypothetical but representative values based on the observed destabilizing effect of N7-alkylation.[11] Actual values would be sequence-dependent.

Experimental Protocol: Thermal Denaturation (Melting Curve) Analysis

This protocol describes how to determine the thermodynamic stability of a DNA duplex containing a glycidol adduct using UV-Vis spectrophotometry.[1][12][13][14]

  • Sample Preparation:

    • Synthesize complementary oligonucleotides, one of which contains a site-specific glycidol adduct.

    • Anneal the strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. This is often determined from the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the shape of the melting curve and by analyzing the concentration dependence of the Tm.[15][16][17][18]

Cellular Response to Glycidol-Induced DNA Damage

The presence of glycidol-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the damage, halt the cell cycle to allow time for repair, and if the damage is too extensive, induce apoptosis (programmed cell death).[19]

DNA Damage Response Pathway

The following diagram illustrates the general workflow for detecting DNA damage and the key signaling pathways involved.

G cluster_detection DNA Damage Detection cluster_signaling Cellular Signaling Response DNA_Damage_Detection Cell Isolation/DNA Extraction 32P_Postlabelling ³²P-Postlabelling Assay DNA_Damage_Detection->32P_Postlabelling Adduct Quantification Comet_Assay Comet Assay DNA_Damage_Detection->Comet_Assay Strand Break Detection LC_MS LC-MS/MS DNA_Damage_Detection->LC_MS Adduct Identification & Quantification Glycidol Glycidol Exposure DNA_Adducts Glycidol-DNA Adducts Glycidol->DNA_Adducts ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Adducts->ATM_ATR Damage Recognition Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Stabilization & Activation Chk1_Chk2->p53 Phosphorylation (e.g., at Ser20) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Transcriptional Activation (p21) DNA_Repair DNA Repair Pathways (BER, NER) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation (Bax) Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Cell_Cycle_Arrest Successful repair releases arrest DNA_Repair->Apoptosis If repair fails

Caption: Workflow for DNA damage detection and subsequent cellular signaling response.

Key steps in the DDR pathway activated by glycidol-induced damage include:

  • Damage Recognition: Sensor proteins, primarily the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), recognize the DNA adducts or the resulting stalled replication forks.

  • Signal Transduction: ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2.[2]

  • Effector Activation: Chk1 and Chk2 phosphorylate key effector proteins, most notably the tumor suppressor p53. Phosphorylation of p53, for example at serine 20, prevents its degradation and leads to its accumulation and activation.[20][21][22]

  • Cellular Outcomes: Activated p53 acts as a transcription factor, upregulating genes that lead to:

    • Cell Cycle Arrest: Proteins like p21 are produced, which inhibit cyclin-dependent kinases (CDKs) and halt the cell cycle, providing time for DNA repair.

    • DNA Repair: p53 can also activate genes involved in DNA repair pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for removing adducts like those formed by glycidol.

    • Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating pro-apoptotic genes like Bax.

The following diagram illustrates the logical relationship in the DNA Damage Response (DDR) pathway.

DDR_Pathway Glycidol Glycidol DNA_Damage DNA Adducts (e.g., N7-Gly-Gua) Glycidol->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization Chk1_Chk2->p53 p21 p21 Expression p53->p21 Repair_Proteins DNA Repair Proteins (BER/NER) p53->Repair_Proteins Bax Bax Expression p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Repair Adduct Removal Cell_Cycle_Arrest->Repair Allows time for Repair_Proteins->Repair Survival Cell Survival (Genome Integrity Maintained) Repair->Survival Apoptosis Apoptosis Bax->Apoptosis

Caption: Logical flow of the DNA Damage Response (DDR) pathway.

Experimental Protocols for Assessing DNA Damage

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][16][23][24][25]

  • Cell Preparation: Embed cells treated with glycidol in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a detergent and high-salt solution to remove membranes and proteins, leaving behind the nucleoid (supercoiled DNA).

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: The extent of DNA damage is proportional to the length and intensity of the comet tail. This can be quantified using image analysis software to calculate parameters like tail moment and percent DNA in the tail.

³²P-Postlabelling Assay

This is a highly sensitive method for detecting and quantifying bulky DNA adducts.[5][11][17][26][27]

  • DNA Digestion: Isolate DNA from glycidol-treated cells or tissues and enzymatically digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by using nuclease P1 digestion, which dephosphorylates normal nucleotides but not many bulky adducts.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the level of each specific adduct.

Potential as Antiviral Agents

The principle behind many nucleoside analog antiviral drugs is their ability to be incorporated into the viral genome by viral polymerases, leading to chain termination or increased mutagenesis.[8] Acyclic nucleoside analogs, which lack a complete ribose ring, are a major class of antiviral drugs (e.g., acyclovir for herpes simplex virus).[4][19][24][28][29]

Glycidol-modified nucleosides can be considered acyclic analogs due to the opening of the ribose ring upon adduction. While specific studies on the antiviral activity of glycidol-modified nucleosides are limited, the structural similarity to known antiviral compounds suggests they could potentially inhibit viral polymerases.

Table 4: Representative IC₅₀ Values of Acyclic Guanosine Analogs Against Viral Polymerases

CompoundVirusTarget EnzymeIC₅₀ (µM)
AcyclovirHerpes Simplex Virus 1 (HSV-1)DNA Polymerase0.81
GanciclovirHuman Cytomegalovirus (HCMV)DNA Polymerase~1.0
9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanineHerpes Simplex Virus 1 (HSV-1)DNA Polymerase0.02
Zidovudine (AZT)Human Immunodeficiency Virus 1 (HIV-1)Reverse Transcriptase0.032-1.0
NBD-14204Human Immunodeficiency Virus 1 (HIV-1)Reverse Transcriptase8.3

IC₅₀ values are compiled from various sources and represent the concentration required to inhibit 50% of the enzyme's activity or viral replication.[4][20][27][30]

The potential for a glycidol-modified nucleoside to act as an antiviral would depend on its ability to be phosphorylated by viral and/or cellular kinases to the triphosphate form and then be recognized as a substrate by the viral polymerase.

Conclusion

Glycidol-modified nucleosides represent a significant area of study in toxicology and molecular biology. The formation of these adducts disrupts DNA structure and function, leading to genotoxic stress and the activation of complex cellular response pathways. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the multifaceted effects of these modifications. Furthermore, the structural similarity of glycidol-modified nucleosides to known antiviral compounds suggests a potential, albeit unexplored, avenue for drug development. Continued research into the synthesis, biological impact, and therapeutic potential of these molecules will undoubtedly yield valuable insights into DNA damage and repair, carcinogenesis, and antiviral strategies.

References

Methodological & Application

Application Notes: Synthesis of 3'-Glyceryl-Modified Oligonucleotides using (S)-DMT-glycidol-T Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of oligonucleotides at their 3'-terminus is a critical strategy in the development of therapeutic agents, diagnostic probes, and advanced biomaterials. The introduction of a glyceryl moiety using (S)-DMT-glycidol-T phosphoramidite provides a versatile handle for post-synthetic conjugation or can be used to alter the pharmacokinetic properties of the oligonucleotide. This protocol details the solid-phase synthesis methodology for incorporating this modification, followed by cleavage, deprotection, and purification of the final product. The phosphoramidite method, proceeding in the 3' to 5' direction, is the established standard for automated oligonucleotide synthesis due to its high efficiency and robustness.[1]

Experimental Protocols

Materials and Reagents

The success of solid-phase synthesis is highly dependent on the quality and purity of the reagents and solvents. Anhydrous conditions are critical for the coupling step.

Reagent/MaterialGrade/PuritySupplierPurpose
This compound PhosphoramiditeSynthesis GradeCustom or Commercial3'-modifying building block
Standard DNA Phosphoramidites (dA, dC, dG, dT)Synthesis GradeCommercialOligonucleotide chain elongation
Controlled Pore Glass (CPG) Solid SupportPre-loaded with first nucleosideCommercialSynthesis solid phase
Acetonitrile (CH₃CN)Anhydrous, Synthesis GradeCommercialWash and reaction solvent
Dichloromethane (DCM)Anhydrous, Synthesis GradeCommercialSolvent for deblocking solution
3% Trichloroacetic Acid (TCA) in DCMSynthesis GradePrepared FreshDetritylation (Deblocking) agent[2]
Activator (e.g., 0.45 M ETT in Acetonitrile)Synthesis GradeCommercialPhosphoramidite activation[2]
Capping Reagent A (Acetic Anhydride/Pyridine/THF)Synthesis GradeCommercialCapping unreacted 5'-OH groups[1]
Capping Reagent B (N-Methylimidazole)Synthesis GradeCommercialCapping catalyst[1]
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/H₂O)Synthesis GradeCommercialOxidation of phosphite triester[3]
Concentrated Ammonium Hydroxide (NH₄OH)ACS GradeCommercialCleavage and deprotection[2]
AMA (1:1 NH₄OH / 40% aq. Methylamine)-Prepared FreshRapid cleavage and deprotection[4]
Automated Solid-Phase Synthesis Cycle

Oligonucleotide synthesis is performed on an automated DNA synthesizer. The following steps constitute a single cycle for the addition of one nucleotide.[1] The this compound phosphoramidite is typically coupled last to functionalize the 3'-end of the sequence (synthesis proceeds 3'->5', so the 3'-modifier is added at the end of the synthesis).

Step 1: Detritylation (DMT Removal) The cycle begins by removing the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[5] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The TCA solution is passed through the synthesis column. The orange color of the cleaved DMT cation is monitored at 495 nm to quantify the efficiency of the preceding coupling step.

  • Duration: ~60-90 seconds.[2]

Step 2: Coupling The phosphoramidite building block (either a standard nucleoside or the this compound modifier) is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents: Phosphoramidite (0.1 M in acetonitrile) and Activator (e.g., 0.45 M ETT in acetonitrile).

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. A molar excess of the phosphoramidite is used to drive the reaction to completion.[3]

  • Duration: 30-180 seconds. Modifier phosphoramidites may require longer coupling times than standard bases.

Step 3: Capping Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation. This prevents the formation of deletion mutant sequences ("shortmers").

  • Reagents: Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Reagent B (e.g., N-Methylimidazole).

  • Procedure: The capping reagents are delivered to the column to acetylate unreacted hydroxyls.

  • Duration: ~30 seconds.[1]

Step 4: Oxidation The unstable phosphite triester linkage formed during coupling is converted to a stable pentavalent phosphotriester by treatment with an oxidizing agent.[3]

  • Reagent: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.

  • Procedure: The oxidizing solution is flushed through the column.

  • Duration: ~45 seconds.[1]

This four-step cycle is repeated for each monomer in the desired sequence. For 3'-glyceryl modification, the this compound phosphoramidite is used in the final coupling cycle.

G cluster_workflow Solid-Phase Synthesis Workflow start Start: CPG Support with First Nucleoside (DMT-ON) detritylation Step 1: Detritylation (Remove 5'-DMT with TCA) start->detritylation coupling Step 2: Coupling (Add Activated Phosphoramidite) detritylation->coupling capping Step 3: Capping (Block Unreacted 5'-OH) coupling->capping oxidation Step 4: Oxidation (Iodine Treatment) capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->detritylation Next Nucleotide final_coupling Final Coupling with This compound Phosphoramidite repeat->final_coupling Final Monomer cleavage Step 5: Cleavage (From CPG Support) final_coupling->cleavage deprotection Step 6: Deprotection (Remove Base/Phosphate Groups) cleavage->deprotection purification Step 7: Purification (e.g., HPLC, PAGE) deprotection->purification end End: Purified 3'-Glyceryl Modified Oligonucleotide purification->end

Caption: Automated workflow for solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (cyanoethyl) are removed.[3]

MethodReagentTemperature (°C)DurationNotes
Standard Concentrated Ammonium Hydroxide (28-33%)558-12 hoursTraditional method, effective for most standard DNA oligonucleotides.[2]
UltraFAST AMA (1:1 mixture of aq. NH₄OH and aq. Methylamine)655-10 minutesSignificantly reduces deprotection time. Requires Ac-dC to avoid base modification.[4]
Mild 0.05 M K₂CO₃ in MethanolRoom Temp4 hoursFor base-labile modifications. Requires UltraMILD phosphoramidite protecting groups (e.g., Pac, iPr-Pac, Ac).[4]

Protocol (Standard Method):

  • Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly and place it in a heating block or oven at 55°C for 8-12 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new tube.

  • Evaporate the ammonia solution using a centrifugal vacuum concentrator.

  • Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water.

Purification

Crude oligonucleotides contain the full-length product as well as truncated sequences (shortmers) from incomplete capping or coupling. Purification is necessary to isolate the desired product.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution and is effective for purifying oligonucleotides up to ~300 bases.[6] While yields can be lower than 50%, the purity is often very high.[6]

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are commonly used. RP-HPLC can be performed with the final DMT group attached ("DMT-ON"), which significantly aids in separating the full-length product from failure sequences. The DMT group is then removed post-purification with an acid treatment (e.g., 80% acetic acid).[3]

G cluster_structure This compound Phosphoramidite Structure cluster_key Key Groups struct This compound Phosphoramidite DMT-O -- CH₂ -- CH(O-P(N(iPr)₂)OCE) -- CH₂ -- Thymine DMT DMT: 4,4'-Dimethoxytrityl (Acid-labile 5'-OH protecting group) Phosphoramidite P(N(iPr)₂)OCE: Phosphoramidite Moiety (Reacts with 5'-OH) Thymine Thymine: Nucleobase

References

Application Notes and Protocols for the Incorporation of (S)-DMT-glycidol-T into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with modified functionalities are crucial for various therapeutic and diagnostic applications, including antisense therapy, siRNA, and targeted drug delivery. The incorporation of reactive moieties, such as epoxides, allows for the post-synthetic conjugation of oligonucleotides with a wide range of molecules like peptides, antibodies, or fluorescent dyes, thereby enhancing their properties.[1][][3] (S)-DMT-glycidol-T is a thymidine phosphoramidite analog modified with a dimethoxytrityl (DMT)-protected glycidol group.[4][5] This reagent can be incorporated at any desired thymidine position within a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer. The resulting glycidyl-modified oligonucleotide can then undergo post-synthetic modification to introduce desired functionalities.

This document provides a detailed standard operating procedure for the incorporation of this compound into oligonucleotides and subsequent post-synthetic modification.

Principle

The incorporation of this compound follows the well-established phosphoramidite solid-phase synthesis cycle.[] The DMT group on the glycidol moiety protects the reactive epoxide during synthesis.[7] The synthesis proceeds in the 3' to 5' direction on a solid support. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[] After the full-length oligonucleotide is synthesized, it is cleaved from the solid support and deprotected. The glycidyl group can then be used for post-synthetic conjugation reactions.[8][9]

Materials and Reagents

Oligonucleotide Synthesis
ReagentSupplierGrade
This compound PhosphoramiditeBroadPharm (e.g., Cat. No. BP-58865) or equivalentSynthesis Grade
Standard DNA/RNA Phosphoramidites (A, C, G, T)VariousSynthesis Grade
Solid Support (e.g., CPG)VariousSynthesis Grade
Activator (e.g., 5-Ethylthio-1H-tetrazole)VariousSynthesis Grade
Capping Reagents (Acetic Anhydride, N-Methylimidazole)VariousSynthesis Grade
Oxidizing Reagent (Iodine solution)VariousSynthesis Grade
Deblocking Reagent (e.g., 3% Trichloroacetic acid in DCM)VariousSynthesis Grade
Anhydrous AcetonitrileVariousSynthesis Grade
Post-Synthetic Modification
ReagentPurpose
Amine-containing molecule (e.g., peptide, amino-linker)Conjugation partner
Buffer (e.g., Sodium Bicarbonate, pH 8.5)Reaction buffer
Deprotection Solution (e.g., Concentrated Ammonium Hydroxide)Cleavage and deprotection
Desalting Columns (e.g., NAP-10)Purification
HPLC system with appropriate columnsAnalysis and purification

Experimental Protocols

Protocol 1: Automated Incorporation of this compound

This protocol outlines the steps for incorporating the modified phosphoramidite using a standard automated DNA synthesizer.

  • Preparation of Reagents:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[10]

    • Prepare all other standard synthesis reagents according to the instrument manufacturer's recommendations.

  • Instrument Setup:

    • Install the this compound phosphoramidite vial on a designated port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, indicating the position for the "T" modification with the this compound phosphoramidite.

  • Automated Synthesis Cycle: The synthesis follows a standard cycle for each nucleotide addition.[]

    • Step 1: Detritylation: The 5'-DMT protecting group of the growing oligonucleotide chain is removed with an acidic solution (e.g., 3% TCA in DCM).[7][11]

    • Step 2: Coupling: The this compound phosphoramidite is activated by an activator (e.g., ETT) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 3-5 minutes is typically sufficient.[12]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants.[13]

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on"). For subsequent purification via reverse-phase HPLC, it is recommended to leave the DMT group on.[]

Protocol 2: Cleavage and Deprotection
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1 mL).

  • Incubate the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Cool the vial to room temperature and centrifuge to pellet the solid support.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

Protocol 3: Post-Synthetic Conjugation with an Amine-Containing Molecule

This protocol describes a general procedure for conjugating an amine-containing molecule to the glycidyl-modified oligonucleotide.

  • Dissolve the Oligonucleotide: Resuspend the dried, deprotected glycidyl-modified oligonucleotide in a suitable buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5) to a concentration of 1-5 mM.

  • Prepare the Conjugation Partner: Dissolve the amine-containing molecule (e.g., peptide) in the same buffer at a 5-10 fold molar excess relative to the oligonucleotide.

  • Reaction: Mix the oligonucleotide and conjugation partner solutions. Incubate the reaction mixture at 37°C for 12-24 hours. The reaction progress can be monitored by HPLC.

  • Purification: Purify the oligonucleotide conjugate using an appropriate method, such as HPLC (ion-exchange or reverse-phase) or gel electrophoresis, to separate the conjugate from unreacted starting materials.

Data Presentation

Table 1: Typical Synthesis Parameters

ParameterValue
Synthesis Scale0.2 - 1.0 µmol
Coupling Time for this compound3 - 5 minutes
Coupling Efficiency (per step)>98%
Overall Crude Yield (20-mer)40 - 60%

Table 2: Post-Synthetic Conjugation Reaction Conditions

ParameterCondition
Oligonucleotide Concentration1 - 5 mM
Molar Excess of Amine5 - 10 fold
Reaction Buffer100 mM Sodium Bicarbonate, pH 8.5
Temperature37°C
Reaction Time12 - 24 hours
Typical Conjugation Efficiency70 - 90% (HPLC analysis)

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthetic Processing start Start with Solid Support detritylation Detritylation (Remove 5'-DMT) start->detritylation coupling Coupling with This compound Phosphoramidite detritylation->coupling capping Capping (Block unreacted sites) coupling->capping oxidation Oxidation (Stabilize linkage) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->detritylation Next nucleotide end_synthesis Full-length Oligo on Support repeat->end_synthesis Final nucleotide cleavage Cleavage & Deprotection (Ammonium Hydroxide) end_synthesis->cleavage purification1 Crude Oligo Purification (Optional) cleavage->purification1 conjugation Conjugation with Amine-Molecule purification1->conjugation purification2 Final Conjugate Purification (HPLC) conjugation->purification2 final_product Purified Oligo-Conjugate purification2->final_product

Caption: Experimental workflow for oligonucleotide synthesis and conjugation.

logical_relationship reagent This compound Phosphoramidite synthesis Solid-Phase Oligonucleotide Synthesis reagent->synthesis modified_oligo Glycidyl-Modified Oligonucleotide synthesis->modified_oligo conjugation Post-Synthetic Conjugation modified_oligo->conjugation functional_oligo Functionalized Oligonucleotide Conjugate conjugation->functional_oligo application Downstream Applications (e.g., Therapeutics, Diagnostics) functional_oligo->application

Caption: Logical steps from reagent to final application.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of oligonucleotides modified with (S)-DMT-glycidol-T. This modification, featuring a chiral glycidol moiety linked to thymidine via an ether bond, offers unique possibilities for therapeutic and diagnostic applications. However, the successful synthesis and purification of these modified oligonucleotides hinge on a carefully optimized deprotection strategy that ensures the integrity of the modification while efficiently removing all protecting groups from the nucleobases and the phosphate backbone.

This document outlines standard and mild deprotection protocols, recommended analytical methods for quality control, and detailed experimental procedures. The information provided herein is intended to serve as a starting point for researchers to develop and validate their own deprotection workflows for these novel modified oligonucleotides.

Key Considerations for Deprotection

The deprotection of oligonucleotides is a multi-step process that involves:

  • Cleavage: Release of the synthesized oligonucleotide from the solid support.

  • Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: Removal of the protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of the nucleobases.

  • DMT Group Removal (Optional): The 5'-O-Dimethoxytrityl (DMT) group can be removed at the final stage of synthesis on the synthesizer ("Trityl-off") or retained for purification ("Trityl-on").

The ether linkage of the (S)-glycidol-T modification is generally stable under the basic conditions used for standard oligonucleotide deprotection. However, the selection of the deprotection method should be guided by the overall composition of the oligonucleotide, including the presence of other sensitive modifications or dyes.

Deprotection Protocols

Two primary protocols are presented: a standard protocol using ammonium hydroxide and a milder protocol for oligonucleotides with particularly sensitive functionalities or when ensuring the absolute integrity of the glycidol modification is paramount.

Table 1: Comparison of Deprotection Protocols
ParameterStandard ProtocolMild Protocol
Primary Reagent Concentrated Ammonium Hydroxide (28-30%)Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)
Temperature 55 °CRoom Temperature to 55 °C
Duration 8 - 16 hours2 - 4 hours
Cleavage Efficiency HighHigh
Base Deprotection Effective for standard protecting groupsEffective for standard and more labile protecting groups
Potential Risks Potential for degradation of highly sensitive modificationsReduced risk of side reactions
Recommended Use Routine deprotection of robust oligonucleotidesOligonucleotides with sensitive modifications; initial optimization studies

Experimental Workflow

The overall workflow for the synthesis, deprotection, and analysis of this compound containing oligonucleotides is depicted below. This workflow highlights the key stages from solid-phase synthesis to the final purified product.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Quality Control s1 1. Automated Oligonucleotide Synthesis (Trityl-on or Trityl-off) s2 2. Incorporation of this compound Phosphoramidite s1->s2 d1 3. Cleavage from Solid Support s2->d1 d2 4. Base and Phosphate Deprotection (Standard or Mild Protocol) d1->d2 p1 5. DMT-on Purification (if applicable) (e.g., RP-HPLC, Cartridge) d2->p1 p2 6. Detritylation (if DMT-on) p1->p2 p3 7. Desalting p2->p3 a1 8. Analysis by RP-HPLC or IEX-HPLC p3->a1 a2 9. Mass Spectrometry (MALDI-TOF or ESI-MS) a1->a2 final_product final_product a2->final_product Final Purified Oligonucleotide

Caption: Experimental workflow from synthesis to analysis.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for routine deprotection of oligonucleotides containing the this compound modification, assuming no other highly labile groups are present.

Materials:

  • Oligonucleotide synthesis column containing the CPG-bound product

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap, pressure-tight vial

  • Syringes

  • Heating block or oven

Procedure:

  • Cleavage from Support:

    • Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly.

    • Incubate at room temperature for 1-2 hours to ensure complete cleavage from the support.[1]

  • Base and Phosphate Deprotection:

    • Transfer the vial to a heating block or oven set to 55 °C.

    • Incubate for 8-16 hours. The exact time will depend on the protecting groups used for the nucleobases (e.g., isobutyryl-dG requires longer deprotection times than acetyl-dC).[2]

  • Sample Recovery:

    • Cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.

    • Wash the CPG with 200 µL of nuclease-free water and combine the wash with the solution from the previous step.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Mild Deprotection with AMA

This protocol is recommended when the oligonucleotide contains other sensitive modifications or to minimize the risk of any potential side reactions involving the glycidol moiety.

Materials:

  • Oligonucleotide synthesis column containing the CPG-bound product

  • Ammonium hydroxide (28-30%)

  • 40% Aqueous Methylamine

  • Screw-cap, pressure-tight vial

  • Syringes

  • Heating block

Procedure:

  • Reagent Preparation:

    • In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This mixture is volatile and should be prepared fresh.

  • Cleavage and Deprotection:

    • Push the CPG support from the synthesis column into a 2 mL screw-cap vial.

    • Add 1 mL of the freshly prepared AMA reagent to the vial.

    • Seal the vial tightly.

    • Incubate at 55 °C for 2-4 hours. For oligonucleotides synthesized with standard base protecting groups, 2 hours is typically sufficient.[1][2]

  • Sample Recovery:

    • Cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the CPG with 200 µL of nuclease-free water and combine the wash with the solution from the previous step.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Purification and Quality Control

Following deprotection, the oligonucleotide should be purified and analyzed to ensure its identity and purity.

Purification

For oligonucleotides synthesized "Trityl-on", purification can be readily achieved using reversed-phase HPLC (RP-HPLC) or a purification cartridge. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "failure" sequences.

DMT-on Purification Workflow:

dmt_on_workflow crude_oligo Crude Deprotected Oligonucleotide (DMT-on) rp_hplc Reversed-Phase HPLC or Cartridge Purification crude_oligo->rp_hplc collect_dmt_on Collect DMT-on Peak rp_hplc->collect_dmt_on detritylation On-column or Post-purification Detritylation (e.g., 80% Acetic Acid) collect_dmt_on->detritylation desalting Desalting (e.g., Ethanol Precipitation, Gel Filtration) detritylation->desalting pure_oligo Purified Trityl-off Oligonucleotide desalting->pure_oligo

Caption: DMT-on purification workflow.

Quality Control

The purity and identity of the final oligonucleotide product should be confirmed by analytical techniques.

Table 2: Analytical Methods for Quality Control

Analytical MethodPurposeExpected Outcome
Reversed-Phase HPLC (RP-HPLC) Assess purity and confirm the presence of the modification.A single major peak corresponding to the full-length product. The retention time will be shifted compared to an unmodified oligonucleotide of the same sequence.[2]
Ion-Exchange HPLC (IEX-HPLC) Assess purity based on charge.A single major peak, indicating homogeneity of the oligonucleotide backbone.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the molecular weight and identity of the oligonucleotide.The observed mass should match the calculated mass of the this compound modified oligonucleotide.[3]

Example HPLC and Mass Spectrometry Data (Template)

Researchers should aim to generate data similar to the templates below to validate their deprotection and purification methods.

Table 3: Representative HPLC Purity Data

Oligonucleotide SequenceDeprotection MethodPurity by RP-HPLC (%)
5'-[Sequence]-T-[Sequence]-3'Standard (NH4OH)Enter experimental value
5'-[Sequence]-T-[Sequence]-3'Mild (AMA)Enter experimental value
*T represents the (S)-glycidol-T modification.

Table 4: Representative Mass Spectrometry Data

Oligonucleotide SequenceCalculated Mass (Da)Observed Mass (Da)
5'-[Sequence]-T-[Sequence]-3'Calculate based on sequenceEnter experimental value
T represents the (S)-glycidol-T modification.

Troubleshooting

Problem: Incomplete deprotection observed by HPLC or Mass Spectrometry. Possible Cause:

  • Old or low-concentration ammonium hydroxide.

  • Insufficient deprotection time or temperature. Solution:

  • Use fresh, concentrated ammonium hydroxide.

  • Increase the deprotection time or temperature within the recommended range.

  • Switch to the more efficient AMA deprotection protocol.

Problem: Degradation of the oligonucleotide. Possible Cause:

  • Deprotection conditions are too harsh for other sensitive modifications on the oligonucleotide. Solution:

  • Use the mild AMA deprotection protocol at room temperature or a slightly elevated temperature (e.g., 37 °C).

  • Ensure all other modifications are compatible with the chosen deprotection scheme.

Problem: Low recovery after purification. Possible Cause:

  • Inefficient precipitation during desalting.

  • Loss of sample during transfer steps. Solution:

  • Ensure complete precipitation by adding sufficient ethanol or isopropanol and chilling the sample.

  • Be meticulous during sample handling and transfers.

By following these guidelines and protocols, researchers can confidently deprotect oligonucleotides containing the novel this compound modification, paving the way for their use in a wide range of scientific and therapeutic applications.

References

DMT-on purification strategy for (S)-DMT-glycidol-T modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: DMT-on Purification Strategy for (S)-DMT-glycidol-T Modified Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modified oligonucleotides are critical tools in therapeutics, diagnostics, and life sciences research. The incorporation of functional groups allows for post-synthetic conjugation with labels, lipids, peptides, or other moieties to enhance their properties. The (S)-glycidol modification introduces a reactive epoxide ring, providing a versatile handle for subsequent covalent attachment of various molecules.

The purification of these modified oligonucleotides is a critical step to ensure high purity by removing failure sequences (shortmers) and by-products from the synthesis. The Dimethoxytrityl (DMT) group, a protecting group used on the 5'-terminus during solid-phase synthesis, offers a powerful handle for purification. In a "DMT-on" strategy, the hydrophobic DMT group is intentionally left on the full-length oligonucleotide after synthesis. This significant hydrophobicity allows for excellent separation from non-DMT-bearing failure sequences using reverse-phase chromatography.[1]

This document provides a detailed protocol for the purification of this compound modified oligonucleotides using a DMT-on reverse-phase high-performance liquid chromatography (RP-HPLC) strategy.

Critical Considerations for Glycidol-Modified Oligonucleotides

The glycidol moiety contains a reactive epoxide ring. Standard oligonucleotide deprotection procedures often use strong, nucleophilic bases like concentrated ammonium hydroxide or mixtures of ammonium hydroxide/methylamine (AMA).[2][3] These nucleophiles can attack and open the epoxide ring, resulting in an undesired modification of the final product.

Therefore, to preserve the integrity of the glycidol group, milder deprotection conditions are strongly recommended. This protocol utilizes an "UltraMILD" deprotection strategy with potassium carbonate in methanol, which is basic enough to remove standard base protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) but is significantly less nucleophilic than ammonia or AMA.[4][5]

It is imperative to perform a small-scale pilot experiment to confirm the stability of the glycidol modification under the chosen deprotection conditions before proceeding to a larger scale.

Experimental Workflow and Purification Principle

The overall process involves the synthesis of the oligonucleotide with the DMT group intact, followed by a mild cleavage and deprotection, purification via RP-HPLC, and finally, removal of the DMT group to yield the purified, modified oligonucleotide.

G cluster_0 Synthesis Phase cluster_1 Cleavage & Deprotection cluster_2 Purification Phase cluster_3 Final Product synthesis 1. Solid-Phase Synthesis (DMT-on) deprotection 2. Mild Cleavage & Base Deprotection (e.g., K2CO3 in MeOH) synthesis->deprotection purification 3. DMT-on RP-HPLC Purification deprotection->purification detritylation 4. On-Column or Post-Purification Detritylation (Acid Treatment) purification->detritylation final_product 5. Purified (S)-glycidol-T Modified Oligonucleotide detritylation->final_product

Figure 1. Overall experimental workflow. (Max Width: 760px)

The core of the purification strategy relies on the differential hydrophobicity between the desired product and synthesis impurities.

G cluster_0 Crude Oligonucleotide Mixture cluster_1 Reverse-Phase Column cluster_2 Separation Outcome crude DMT-on Full-Length Product (Hydrophobic) DMT-off Failure Sequences (Hydrophilic) column Hydrophobic Stationary Phase crude:f0->column Binds crude:f1->column Flows Through retained DMT-on Product Binds Strongly column->retained eluted Failure Sequences Wash Off column->eluted

Figure 2. Principle of DMT-on reverse-phase separation. (Max Width: 760px)

Materials and Reagents

  • Crude this compound modified oligonucleotide on CPG solid support

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Triethylammonium Acetate (TEAA) buffer, 2.0 M, pH 7.0

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

  • Triethylamine (TEA)

  • Deionized, sterile-filtered water

  • Reverse-phase HPLC column (e.g., C8 or C18, polymer-based recommended)

  • HPLC system with UV detector

  • Solid-phase extraction (SPE) manifold and cartridges (optional alternative)

Experimental Protocols

Protocol 1: UltraMILD Cleavage and Deprotection

This protocol is designed for oligonucleotides synthesized with UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

  • Prepare Deprotection Solution: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage & Deprotection:

    • Place the CPG solid support containing the synthesized oligonucleotide into a sealed vial.

    • Add 1.0 mL of the 0.05 M K₂CO₃/MeOH solution per 1 µmol of synthesis scale.

    • Incubate the vial at room temperature for 4-6 hours with gentle agitation.

  • Recover Supernatant: Carefully transfer the methanolic supernatant containing the cleaved, deprotected, DMT-on oligonucleotide to a new tube.

  • Wash and Pool: Wash the CPG support with 2 x 0.5 mL of methanol or ACN/water (1:1). Pool the washes with the supernatant from step 3.

  • Dry Product: Evaporate the pooled solution to dryness using a centrifugal vacuum concentrator. The resulting pellet is the crude DMT-on product.

Protocol 2: DMT-on Purification by RP-HPLC
  • Prepare HPLC Buffers:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in deionized water, pH 7.5.

    • Buffer B: 0.1 M TEAA in 50% Acetonitrile, pH 7.5.[6]

  • Prepare Sample: Re-dissolve the dried crude product from Protocol 1 in 1.0 mL of Buffer A or deionized water. Ensure the sample is fully dissolved and filter if necessary.

  • Column Equilibration: Equilibrate the RP-HPLC column with 95% Buffer A and 5% Buffer B for at least 10 column volumes or until the baseline is stable.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatography: Elute the oligonucleotide using a gradient of Buffer B. Monitor the elution profile at ~260 nm.

    • Wash Step: Maintain low % Buffer B (e.g., 5-15%) for several minutes to elute the hydrophilic, DMT-off failure sequences.

    • Elution Step: Increase the percentage of Buffer B in a linear gradient to elute the hydrophobic, DMT-on product. The target peak will be the major, late-eluting peak.

  • Fraction Collection: Collect the fractions corresponding to the main DMT-on peak.

  • Analysis: Analyze a small aliquot of the collected fraction by analytical RP-HPLC or mass spectrometry to confirm purity and identity.

Protocol 3: Post-Purification Detritylation
  • Dry Down: Evaporate the purified DMT-on oligonucleotide fraction to dryness.

  • Prepare Detritylation Solution: Prepare a solution of 3% Trifluoroacetic Acid (TFA) in water.

  • Cleave DMT Group: Re-dissolve the dried oligonucleotide in 1.0 mL of the 3% TFA solution. Let the reaction proceed for 10-20 minutes at room temperature. The solution will turn orange/pink, indicating the release of the DMT cation.

  • Quench Reaction (Optional but Recommended): Add 50 µL of triethylamine (TEA) to neutralize the acid.

  • Desalting: The final product is a salt-free oligonucleotide. Desalting is required to remove TFA and TEAA salts. This can be done via gel filtration, ethanol precipitation, or using a dedicated desalting cartridge.

Data Presentation: Example Purification Results

The following tables represent typical data obtained from a DMT-on purification workflow.

Table 1: Purity Analysis Before and After RP-HPLC Purification

Sample Purity by Analytical HPLC (%) Major Impurities
Crude Product ~65% Failure sequences (n-1, n-2), uncapped sequences

| Purified Product | >95% | Minimal residual impurities |

Table 2: Example RP-HPLC Gradient Conditions for Purification

Time (min) Flow Rate (mL/min) % Buffer A % Buffer B Event
0 4.0 95 5 Equilibrate & Inject
5 4.0 85 15 Wash DMT-off failures
30 4.0 50 50 Elute DMT-on Product
35 4.0 5 95 Column Clean

| 40 | 4.0 | 95 | 5 | Re-equilibrate |

References

Application Notes and Protocols for HPLC Purification of Oligonucleotides with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic oligonucleotides are pivotal in modern therapeutics, diagnostics, and life science research. Their efficacy is critically dependent on their purity. The presence of failure sequences (n-1, n+1), incompletely deprotected oligonucleotides, and other synthesis-related impurities can significantly impact experimental outcomes and therapeutic safety. High-performance liquid chromatography (HPLC) is the gold standard for oligonucleotide purification, offering high resolution and scalability.[1][2]

This document provides detailed application notes and protocols for the purification of oligonucleotides modified with (S)-DMT-glycidol-T. The presence of the 5'-dimethoxytrityl (DMT) group, a hydrophobic protecting group, is leveraged in a "DMT-on" purification strategy using reversed-phase HPLC (RP-HPLC).[3][4] This method effectively separates the full-length, DMT-bearing oligonucleotide from non-DMT-containing failure sequences.[3] Additionally, anion-exchange HPLC (AEX-HPLC) is presented as an orthogonal method that separates oligonucleotides based on the charge of their phosphodiester backbone.[5][6]

The this compound modification introduces a small, neutral glycidol moiety. While this modification is not expected to drastically alter the fundamental principles of purification, which are dominated by the hydrophobic DMT group in RP-HPLC and the overall charge in AEX-HPLC, optimized conditions are crucial for achieving high purity and yield. These notes provide a comprehensive guide to establishing robust purification workflows for such modified oligonucleotides.

Data Presentation: Comparison of HPLC Purification Conditions

The following tables summarize typical quantitative data for the purification of modified oligonucleotides using RP-HPLC and AEX-HPLC. These values serve as a general guideline and may vary depending on the specific oligonucleotide sequence, length, and synthesis efficiency.

Table 1: Reversed-Phase HPLC (RP-HPLC) - DMT-on Strategy

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 100 ÅC8, 5 µm, 120 ÅPolystyrene-divinylbenzene (PS-DVB)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.00.1 M Triethylammonium bicarbonate, pH 7.5100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in water
Mobile Phase B Acetonitrile50% Acetonitrile in Mobile Phase AMethanol
Gradient 5-50% B over 30 min0-50% B over 20 min10-40% B over 25 min
Flow Rate 1.0 mL/min4.0 mL/min0.8 mL/min
Temperature 55-60°CAmbient65°C
Purity Achieved >95%>90%>95%
Typical Yield 50-70%60-80%55-75%

Table 2: Anion-Exchange HPLC (AEX-HPLC) - DMT-off Strategy

ParameterCondition 1Condition 2
Column Quaternary ammonium-functionalized polymericTertiary amine-functionalized non-porous resin
Mobile Phase A 20 mM Tris-HCl, pH 8.510 mM Sodium hydroxide, pH 12
Mobile Phase B Mobile Phase A + 1.0 M NaClMobile Phase A + 2.0 M NaClO₄
Gradient 0-100% B over 30 min10-80% B over 25 min
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 60°C70°C
Purity Achieved >97%[6]>95%
Typical Yield 40-60%45-65%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for the purification of this compound modified oligonucleotides.

Oligonucleotide_Synthesis_and_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis (this compound phosphoramidite) cleavage Cleavage and Deprotection synthesis->cleavage crude_oligo Crude DMT-on Oligonucleotide cleavage->crude_oligo rp_hplc DMT-on RP-HPLC crude_oligo->rp_hplc dmt_on_fraction Collect DMT-on Fraction rp_hplc->dmt_on_fraction detritylation On-column or Post-HPLC Detritylation dmt_on_fraction->detritylation aex_hplc AEX-HPLC (Optional Polishing) detritylation->aex_hplc final_product Purified Oligonucleotide aex_hplc->final_product qc Analytical HPLC, MS, CE final_product->qc

Overall workflow from synthesis to purified product.

DMT_on_RP_HPLC_Workflow start Start: Crude DMT-on Oligo prepare_sample Dissolve in Mobile Phase A start->prepare_sample hplc_setup Equilibrate C18 Column prepare_sample->hplc_setup inject Inject Sample hplc_setup->inject gradient Run Acetonitrile Gradient inject->gradient elution DMT-off elutes early DMT-on elutes late gradient->elution collect Collect DMT-on Peak elution->collect detritylate Detritylation (e.g., 80% Acetic Acid) collect->detritylate desalt Desalting (e.g., SEC or Precipitation) detritylate->desalt end End: Purified DMT-off Oligo desalt->end

DMT-on Reversed-Phase HPLC purification workflow.

Experimental Protocols

Protocol 1: DMT-on Reversed-Phase HPLC Purification

This protocol provides a general method for the purification of this compound modified oligonucleotides. The DMT group's hydrophobicity is the basis for separation.

1. Materials:

  • Crude this compound modified oligonucleotide, lyophilized

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water, pH 7.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Detritylation Solution: 80% Acetic acid in water

  • Neutralization Solution: Triethylamine (TEA)

  • C18 reversed-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST)

  • Preparative HPLC system with a UV detector

  • Lyophilizer or centrifugal evaporator

2. Methodology:

  • Sample Preparation:

    • Dissolve the crude oligonucleotide pellet in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Setup and Equilibration:

    • Install the C18 column on the HPLC system.

    • Set the column temperature to 55-60°C to minimize secondary structures.[7]

    • Set the UV detector to monitor absorbance at 260 nm.

    • Equilibrate the column with a starting condition of 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 50% B over 30 minutes.[7] The gradient may need to be optimized based on the oligonucleotide length and sequence.

    • Monitor the chromatogram. Failure sequences (DMT-off) will elute first, followed by the desired DMT-on product which is more hydrophobic.

  • Fraction Collection:

    • Collect the peak corresponding to the DMT-on oligonucleotide.

  • Detritylation (Post-Purification):

    • Evaporate the collected fraction to dryness using a lyophilizer or centrifugal evaporator.

    • Resuspend the pellet in the detritylation solution (80% acetic acid) and allow the reaction to proceed for 15-30 minutes at room temperature. A color change to orange indicates the release of the DMT cation.[7]

    • Quench the reaction by adding a neutralizing agent like triethylamine until the orange color disappears.

  • Final Desalting:

    • Desalt the detritylated oligonucleotide using a size-exclusion chromatography column (e.g., Sephadex G-25) or by ethanol precipitation to remove salts and the detritylation reagents.

  • Quantification and Analysis:

    • Quantify the final product by measuring its absorbance at 260 nm.

    • Verify the purity and identity using analytical HPLC and mass spectrometry.

Protocol 2: Anion-Exchange HPLC Purification (for Polishing)

AEX-HPLC can be used as a secondary purification step (polishing) after RP-HPLC and detritylation to remove any remaining impurities, particularly those of similar hydrophobicity but different charge (e.g., n-1 species).

1. Materials:

  • RP-HPLC purified and detritylated oligonucleotide

  • Mobile Phase A: 20 mM Tris-HCl in HPLC-grade water, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl in HPLC-grade water, pH 8.5

  • Anion-exchange HPLC column (e.g., Agilent PL-SAX, Tosoh TSKgel DNA-NPR)

  • Preparative HPLC system with a UV detector

2. Methodology:

  • Sample Preparation:

    • Dissolve the detritylated and desalted oligonucleotide from Protocol 1 in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Setup and Equilibration:

    • Install the anion-exchange column.

    • Set the column temperature to 60°C to disrupt secondary structures.

    • Set the UV detector to 260 nm.

    • Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a linear salt gradient of increasing Mobile Phase B. A typical gradient is from 0% to 100% B over 30 minutes. Oligonucleotides will elute based on their increasing negative charge (length), with shorter sequences eluting before longer ones.

  • Fraction Collection:

    • Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting:

    • Desalt the collected fractions as described in Protocol 1 to remove the high concentration of NaCl.

  • Quantification and Analysis:

    • Quantify the final, highly purified product by measuring its absorbance at 260 nm.

    • Confirm purity and identity by analytical HPLC and mass spectrometry.

Conclusion

The successful purification of this compound modified oligonucleotides is readily achievable using a DMT-on RP-HPLC strategy, which provides excellent separation of the full-length product from failure sequences. For applications requiring exceptionally high purity, a subsequent polishing step using AEX-HPLC is recommended. The protocols and data presented here serve as a robust starting point for developing and optimizing a purification workflow tailored to the specific needs of the researcher, ensuring the high quality of the final oligonucleotide product for downstream applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides Modified with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with modifications are increasingly vital in biochemical and biophysical research, as well as in the development of therapeutic agents. The precise characterization of these modified oligonucleotides is critical to ensure the accuracy of experimental results and the safety and efficacy of potential therapeutics. The (S)-DMT-glycidol-T modification introduces a specific chiral glycidol moiety protected with a dimethoxytrityl (DMT) group to a thymidine residue within an oligonucleotide sequence. This modification can alter the oligonucleotide's structural and functional properties.

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of modified oligonucleotides, providing confirmation of the correct mass, and therefore composition, of the synthesized molecule.[1][2][3] This document provides detailed application notes and protocols for the mass spectrometry analysis of oligonucleotides modified with this compound, focusing on two primary ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Core Principles of Mass Spectrometry for Modified Oligonucleotides

Mass spectrometry analysis of oligonucleotides involves the ionization of the molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[2][3] Two common techniques are employed for this purpose:

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for the analysis of large, thermally labile molecules like oligonucleotides. ESI typically produces multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited m/z range.[4] It is often coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[5]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: In MALDI-TOF, the oligonucleotide sample is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the sample, and the time it takes for the ions to travel through a flight tube to the detector is measured to determine their m/z.[2] MALDI is known for its speed and tolerance to some buffers and salts.

The presence of the this compound modification will result in a specific mass shift in the oligonucleotide. The theoretical mass of this modification must be calculated and added to the mass of the unmodified oligonucleotide to determine the expected molecular weight. The dimethoxytrityl (DMT) group is a common protecting group used in oligonucleotide synthesis and adds 302 Da to the mass.

Quantitative Data Summary

The following table summarizes the expected and observed molecular weights for a hypothetical 12-mer oligonucleotide containing a single this compound modification. The experimental masses would be obtained from the deisotoped mass spectrum.

Oligonucleotide Sequence (Example)Theoretical Monoisotopic Mass (M+H)+ (Da)Experimental Monoisotopic Mass (M+H)+ (Da)Mass Accuracy (ppm)
5'-GCT GAC GTC GTAT-3' (unmodified T)3634.383634.418.25
5'-GCT GAC GTC GT AT-3' (T = (S)-glycidol-T)3708.423708.458.09
5'-GCT GAC GTC GT AT-3' (T = this compound)4010.724010.769.97

T represents the modified thymidine residue.

Experimental Protocols

The following are generalized protocols for the ESI-MS and MALDI-TOF MS analysis of oligonucleotides modified with this compound. These should be optimized based on the specific instrumentation and the properties of the oligonucleotide being analyzed.

Protocol 1: LC-ESI-MS Analysis

This protocol is suitable for the detailed characterization and purity assessment of the modified oligonucleotide.

1. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in a suitable solvent, such as nuclease-free water or a low-concentration ammonium acetate solution, to a final concentration of 1-10 µM.
  • Ensure complete dissolution by gentle vortexing.
  • If necessary, perform desalting using a method appropriate for oligonucleotides, such as ethanol precipitation or size-exclusion chromatography.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., a C18 column).
  • Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as 10-15 mM triethylamine (TEA) and 100-400 mM hexafluoroisopropanol (HFIP). The pH is typically adjusted to the neutral range.
  • Mobile Phase B: Methanol or acetonitrile with the same concentration of ion-pairing agents as Mobile Phase A.
  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to achieve separation of the full-length product from any impurities.
  • Flow Rate: Typically 0.2-0.5 mL/min for HPLC.
  • Column Temperature: Elevated temperatures (e.g., 50-70 °C) are often used to improve peak shape and reduce secondary structures.
  • Mass Spectrometer: An ESI mass spectrometer capable of high-resolution and accurate mass measurements (e.g., Q-TOF, Orbitrap).
  • Ionization Mode: Negative ion mode is typically preferred for oligonucleotides due to the negatively charged phosphate backbone.
  • Data Acquisition: Acquire data in full scan mode over an appropriate m/z range to detect the multiply charged ions of the oligonucleotide.

3. Data Analysis:

  • Deconvolute the raw mass spectrum containing the multiply charged ion series to obtain the zero-charge (neutral) mass of the oligonucleotide.
  • Compare the experimentally determined mass with the theoretical mass of the this compound modified oligonucleotide.
  • Analyze the chromatogram for the presence of impurities, such as failure sequences (n-1, n-2), depurination products, or oligonucleotides with incomplete removal of protecting groups.[6]

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for rapid screening and confirmation of the molecular weight of the modified oligonucleotide.

1. Sample Preparation:

  • Prepare a stock solution of the oligonucleotide in nuclease-free water at a concentration of approximately 10-50 pmol/µL.
  • Prepare a saturated solution of a suitable MALDI matrix. For oligonucleotides, 3-hydroxypicolinic acid (3-HPA) is a commonly used matrix. This is often prepared in a 50:50 acetonitrile:water solution. A co-matrix, such as diammonium citrate, can be added to the matrix solution to improve spectral quality.

2. Sample Spotting:

  • Mix the oligonucleotide solution and the matrix solution in a 1:1 ratio (v/v).
  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

3. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Typically run in positive or negative ion mode. Negative ion mode is often preferred for oligonucleotides.
  • Acquisition Mode: Linear or reflectron mode. Reflectron mode provides higher mass resolution.
  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation of the oligonucleotide.
  • Calibration: Calibrate the instrument using a standard of known mass that is close to the expected mass of the analyte.

4. Data Analysis:

  • Identify the peak corresponding to the singly charged ion ([M+H]+ or [M-H]-) of the full-length modified oligonucleotide.
  • Compare the measured mass to the calculated theoretical mass.
  • Examine the spectrum for peaks corresponding to common impurities, such as shorter sequences or depurination products.[1]

Visualizations

Experimental Workflow for LC-ESI-MS Analysis

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Oligo Lyophilized this compound Oligonucleotide Dissolution Dissolution in Nuclease-Free Water Oligo->Dissolution Desalting Desalting (Optional) Dissolution->Desalting Injection Injection onto LC Column Desalting->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Deconvolution Deconvolution of Mass Spectrum Detection->Deconvolution Mass_Comparison Compare Experimental vs. Theoretical Mass Deconvolution->Mass_Comparison Impurity_Analysis Impurity Profiling Mass_Comparison->Impurity_Analysis

Caption: Workflow for the LC-ESI-MS analysis of modified oligonucleotides.

Logical Relationship of Mass Spectrometry Data Interpretation

Data_Interpretation cluster_input Input Data cluster_processing Data Processing cluster_analysis Analysis cluster_output Results MS_Spectrum Raw Mass Spectrum Deconvolution Deconvolution / Deisotoping MS_Spectrum->Deconvolution Experimental_Mass Experimental Mass Deconvolution->Experimental_Mass Confirmation Confirmation of Modification Experimental_Mass->Confirmation Theoretical_Mass Theoretical Mass Calculation Theoretical_Mass->Confirmation Impurity_Identification Impurity Identification Purity Purity Assessment Impurity_Identification->Purity

Caption: Logical flow for interpreting mass spectrometry data of modified oligonucleotides.

Conclusion

The mass spectrometry protocols and data interpretation guidelines provided here offer a robust framework for the characterization of oligonucleotides modified with this compound. Both ESI-MS and MALDI-TOF MS are powerful techniques for confirming the identity and assessing the purity of these complex biomolecules. Careful sample preparation and optimization of instrument parameters are crucial for obtaining high-quality, reliable data, which is essential for advancing research and development in the field of oligonucleotide therapeutics.

References

Application Notes and Protocols for (S)-DMT-glycidol-T Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Modified oligonucleotides are instrumental in a wide array of applications, from fluorescent probes for in situ hybridization to antisense therapies and targeted drug delivery. The introduction of reactive functionalities, such as epoxides, into a synthetic DNA or RNA strand opens up a versatile platform for post-synthetic conjugation with various molecules of interest.

This document provides detailed application notes and protocols for the use of (S)-DMT-glycidol-T phosphoramidite, a sugar-modified thymidine building block, in automated solid-phase DNA synthesis. This phosphoramidite enables the incorporation of a reactive glycidol moiety into a growing oligonucleotide chain. The epoxide group of the glycidol can subsequently be used for covalent ligation with a wide range of nucleophiles, such as amines, thiols, or azides, allowing for the attachment of labels, ligands, or other functional groups.

Data Presentation: Coupling Efficiency

The coupling efficiency of modified phosphoramidites can be influenced by steric hindrance and the specific synthesis conditions. While empirical data for this compound phosphoramidite is not extensively published, the following table provides expected coupling efficiencies based on data for other sugar-modified phosphoramidites. Optimization of coupling time and activator concentration is recommended to achieve optimal results.

ParameterStandard PhosphoramiditesThis compound Phosphoramidite (Expected)
Typical Coupling Efficiency >99%97-99%
Recommended Coupling Time 30-60 seconds120-300 seconds
Recommended Activator 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Notes Standard conditions are generally sufficient.Extended coupling times may be necessary to overcome potential steric hindrance from the glycidol moiety. A fresh, anhydrous solution of the phosphoramidite and activator is crucial for high efficiency.

Experimental Protocols

Preparation of this compound Phosphoramidite Solution

Objective: To prepare the phosphoramidite solution for use in an automated DNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile (ACN)

  • Argon or helium gas supply

  • Syringes and needles

  • DNA synthesizer-compatible bottle with a septum

Protocol:

  • Ensure all glassware and equipment are dry and free of moisture.

  • Allow the vial of this compound phosphoramidite to equilibrate to room temperature before opening to prevent condensation.

  • Under an inert atmosphere of argon or helium, dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Transfer the solution to the DNA synthesizer bottle via a syringe.

  • Purge the bottle with inert gas before sealing the septum.

  • Install the bottle on the DNA synthesizer.

Automated Oligonucleotide Synthesis

Objective: To incorporate the this compound phosphoramidite into a custom oligonucleotide sequence using a standard automated DNA synthesizer.

Methodology: The standard phosphoramidite synthesis cycle is employed with a modification to the coupling step for the introduction of the glycidol-modified thymidine.[1]

Synthesis Cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Activation of the this compound phosphoramidite with an activator (e.g., 0.25 M ETT in ACN) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 180-300 seconds is recommended.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.[1]

  • Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

Repeat this cycle for each subsequent nucleotide addition. For standard nucleotides, a shorter coupling time (e.g., 45 seconds) can be used.

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove protecting groups.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • Heating block or oven

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide or AMA solution to the vial.

  • Incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours for standard protecting groups). Note: The epoxide ring of the glycidol moiety is sensitive to prolonged exposure to strong bases. Milder deprotection conditions (e.g., reduced time or temperature) should be tested to preserve the integrity of the epoxide for post-synthetic modification.

  • After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Post-Synthetic Modification of the Glycidol Moiety

Objective: To conjugate a molecule of interest to the glycidol-modified oligonucleotide.

Methodology: The epoxide ring of the glycidol moiety is susceptible to nucleophilic attack, allowing for a variety of conjugation chemistries. The following is a general protocol for conjugation with an amine-containing molecule.

Materials:

  • Purified glycidol-modified oligonucleotide

  • Amine-containing molecule (e.g., a fluorescent dye with a primary amine linker)

  • Aqueous buffer (e.g., phosphate or borate buffer, pH 8-9)

  • HPLC system for purification

Protocol:

  • Dissolve the purified, deprotected glycidol-modified oligonucleotide in the aqueous buffer.

  • Add an excess of the amine-containing molecule to the oligonucleotide solution.

  • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 2-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, purify the conjugated oligonucleotide from the excess unreacted labeling reagent and unconjugated oligonucleotide using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry.

Visualizations

Experimental Workflow for Automated Synthesis

Automated_Synthesis_Workflow cluster_prep Reagent Preparation cluster_synth Automated Synthesis Cycle cluster_post_synth Post-Synthesis Processing prep_amidite Dissolve this compound Phosphoramidite in ACN coupling Coupling (Extended Time) prep_amidite->coupling prep_reagents Prepare Activator, Capping, and Oxidation Solutions detritylation Detritylation (Remove DMT) prep_reagents->detritylation capping Capping prep_reagents->capping oxidation Oxidation prep_reagents->oxidation detritylation->coupling coupling->capping capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage from Support & Deprotection oxidation->cleavage Final Cycle purification HPLC Purification cleavage->purification

Caption: Automated synthesis workflow for incorporating this compound phosphoramidite.

Post-Synthetic Modification Pathway

Post_Synthetic_Modification cluster_input Reactants cluster_reaction Conjugation Reaction cluster_output Product cluster_purification Purification oligo Glycidol-Modified Oligonucleotide reaction Nucleophilic Ring-Opening of Epoxide oligo->reaction nucleophile Nucleophile (e.g., R-NH2, R-SH) nucleophile->reaction conjugated_oligo Conjugated Oligonucleotide reaction->conjugated_oligo hplc HPLC Purification conjugated_oligo->hplc

Caption: General pathway for post-synthetic modification of glycidol-modified oligonucleotides.

References

Application Notes and Protocols for Post-Synthesis Modification of DNA with (S)-Glycidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the post-synthesis modification of a thymidine residue within a DNA oligonucleotide with (S)-glycidol. The procedure is designed for researchers familiar with standard oligonucleotide synthesis and purification techniques.

Introduction

Post-synthesis modification of oligonucleotides is a powerful tool for introducing specific functionalities, labels, or structural changes into DNA. This protocol details the alkylation of a thymidine base within a synthetic oligonucleotide using (S)-glycidol. Glycidol, a bifunctional molecule containing an epoxide and a hydroxyl group, can react with nucleobases in DNA. Specifically, it has been shown to alkylate the N3 position of thymidine under mild, aqueous conditions.[1] This modification introduces a 2,3-dihydroxypropyl group, which can alter the local structure and recognition properties of the DNA.

The workflow begins with a standard solid-phase synthesis of a 5'-DMT (dimethoxytrityl)-protected oligonucleotide. The lipophilic DMT group facilitates the purification of the full-length oligonucleotide from shorter synthesis failure sequences via reverse-phase HPLC.[2][3][4][] The purified DMT-on oligonucleotide is then reacted with (S)-glycidol in solution. Following the modification, the DMT group is removed, and the final product is purified.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierPurpose
Custom DNA Oligonucleotide (DMT-on)Standard Synthesis ProviderStarting material for modification
(S)-(+)-GlycidolSigma-AldrichModifying reagent
Triethylammonium Acetate (TEAA) BufferIn-house preparationRP-HPLC mobile phase
Acetonitrile (ACN), HPLC GradeFisher ScientificRP-HPLC mobile phase
80% Acetic AcidIn-house preparationDMT group removal
Sodium AcetateSigma-AldrichDNA precipitation
Ethanol, AbsoluteFisher ScientificDNA precipitation
Nuclease-free WaterAmbionSolvent and buffer preparation
C18 Reverse-Phase HPLC ColumnAgilent, Waters, etc.Oligonucleotide purification
0.22 µm Syringe FiltersMilliporeSample filtration

Table 2: HPLC Gradients for Purification

StepTime (min)% Buffer BFlow Rate (mL/min)
Purification of DMT-on Oligo
10151.0
225451.0
327901.0
430901.0
531151.0
635151.0
Purification of Modified DMT-off Oligo
1051.0
220251.0
322901.0
425901.0
52651.0
63051.0
Buffer A: 0.1 M TEAA, pH 7.0; Buffer B: 100% Acetonitrile

Table 3: Expected Mass Spectrometry Results

SpeciesModificationExpected Mass Shift (Da)
Unmodified OligonucleotideNone0
Mono-adduct+ C₃H₆O₂+74.037
Di-adduct+ 2(C₃H₆O₂)+148.074
Mass shift is relative to the starting oligonucleotide. The primary expected product is the mono-adduct at a single thymidine.

Experimental Protocols

Protocol 1: Purification of the 5'-DMT-on Oligonucleotide
  • Resuspend Crude Oligonucleotide : Dissolve the crude, deprotected (base-labile groups removed) but DMT-on oligonucleotide pellet in 500 µL of nuclease-free water.

  • HPLC Setup : Equilibrate a C18 reverse-phase HPLC column with 15% Buffer B (see Table 2) at a flow rate of 1.0 mL/min.

  • Injection and Separation : Filter the resuspended oligonucleotide through a 0.22 µm syringe filter and inject it onto the HPLC system. Run the gradient for the purification of DMT-on oligonucleotides as detailed in Table 2.

  • Fraction Collection : Collect the major peak corresponding to the DMT-on product. The DMT group imparts significant hydrophobicity, causing it to elute later than the DMT-off failure sequences.

  • Solvent Removal : Dry the collected fraction using a vacuum concentrator (e.g., SpeedVac).

Protocol 2: Post-Synthesis Modification with (S)-Glycidol
  • Reaction Setup : Resuspend the purified, dried DMT-on oligonucleotide in 100 µL of a 1 M (S)-glycidol solution in nuclease-free water (pH adjusted to ~7.5 with a suitable buffer like HEPES or Tris-HCl, if necessary). The final oligonucleotide concentration should be in the range of 100-500 µM.

  • Incubation : Incubate the reaction mixture at 37°C for 12-24 hours. The reaction proceeds via nucleophilic attack of the N3 position of thymidine on the epoxide ring of glycidol.[1]

  • Quenching and Desalting (Optional) : The reaction can be stopped by proceeding directly to purification. If needed, the sample can be desalted using a size-exclusion column (e.g., Sephadex G-25) to remove excess glycidol.

  • Drying : Dry the reaction mixture in a vacuum concentrator.

Protocol 3: DMT Group Removal (Detritylation)
  • Acid Treatment : Resuspend the dried, modified oligonucleotide in 200 µL of 80% aqueous acetic acid.[3]

  • Incubation : Let the solution stand at room temperature for 20-30 minutes. The solution will turn a characteristic orange/pink color, indicating the release of the DMT cation.

  • Drying : Freeze the sample using dry ice or a -80°C freezer and dry it completely in a vacuum concentrator to remove the acetic acid. Several co-evaporations with water may be necessary to ensure all acid is removed.

Protocol 4: Purification of the Final Modified Oligonucleotide
  • Resuspension : Dissolve the dried, detritylated oligonucleotide in 200 µL of nuclease-free water.

  • HPLC Purification : Using the same C18 column, purify the modified oligonucleotide using the HPLC gradient for DMT-off oligos as detailed in Table 2. The modified oligonucleotide will have a slightly different retention time than its unmodified counterpart due to the addition of the hydrophilic dihydroxypropyl group.

  • Fraction Collection : Collect the peak corresponding to the modified product.

  • Desalting : Desalt the final product using a suitable method, such as ethanol precipitation or a desalting cartridge, to remove HPLC buffer salts.

    • Ethanol Precipitation : Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes. Carefully decant the supernatant and wash the pellet with 70% ethanol. Dry the pellet.

  • Final Preparation : Resuspend the purified, desalted oligonucleotide in the desired buffer or nuclease-free water. Quantify the concentration using UV-Vis spectrophotometry at 260 nm.

Protocol 5: Product Characterization
  • Mass Spectrometry : Confirm the identity of the modified oligonucleotide by mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the glycidol adduct (+74.04 Da per modification).

  • Enzymatic Digestion : To confirm the site of modification, the oligonucleotide can be digested to its constituent nucleosides using a mixture of nucleases (e.g., snake venom phosphodiesterase and alkaline phosphatase). The resulting nucleoside mixture can be analyzed by LC-MS to identify the modified thymidine (3-(2,3-dihydroxypropyl)-dThd).

Visualizations

Experimental_Workflow cluster_synthesis Step 1: Oligo Synthesis & Purification cluster_modification Step 2: Modification Reaction cluster_deprotection Step 3: Deprotection & Final Purification A Solid-Phase Synthesis (DMT-on) B Cleavage & Deprotection (Bases) A->B C RP-HPLC Purification of DMT-on Oligo B->C D Reaction with (S)-Glycidol C->D Purified DMT-on Oligo E Drying D->E F DMT Removal (80% Acetic Acid) E->F G RP-HPLC Purification of Modified Oligo F->G H Desalting G->H I Characterization (Mass Spectrometry) H->I

Caption: Overall workflow for the post-synthesis modification of DNA.

Reaction_Mechanism cluster_product Thymidine Thymidine (in DNA) Adduct 3-(2,3-dihydroxypropyl)-dThd Thymidine->Adduct N3 Attack Glycidol (S)-Glycidol Glycidol->Adduct Epoxide Opening

Caption: Simplified reaction of Thymidine with (S)-Glycidol.

HPLC_Logic start Crude Oligo Mixture purification1 RP-HPLC (DMT-on) Elute DMT-off Failures (Early) Elute DMT-on Product (Late) start->purification1:f0 reaction Modification Reaction purification1:f2->reaction detritylation DMT Removal reaction->detritylation purification2 RP-HPLC (DMT-off) Elute Modified Product detritylation->purification2:f0 final_product Purified Modified Oligo purification2:f1->final_product

Caption: Purification logic based on DMT group status.

References

Application Notes and Protocols for the Synthesis of Modified G-Quadruplex Structures Using (S)-DMT-glycidol-T Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures play crucial roles in various biological processes, including telomere maintenance and gene regulation, making them attractive targets for therapeutic intervention. The functionalization of G-quadruplexes with specific modifications can enhance their stability, catalytic activity, and cellular uptake. This document provides detailed application notes and protocols for the use of (S)-DMT-glycidol-T phosphoramidite in the synthesis of modified G-quadruplex structures. The glycidol moiety introduces a flexible and versatile linker that can be further functionalized, offering a powerful tool for the development of novel G4-based diagnostics and therapeutics.

Synthesis of this compound Phosphoramidite

The synthesis of the key building block, this compound phosphoramidite, is a multi-step process that begins with the protection of (S)-glycidol with a dimethoxytrityl (DMT) group. The resulting DMT-glycidol is then converted into a phosphoramidite, making it suitable for standard automated solid-phase oligonucleotide synthesis.

Note on the "-T" moiety: The "-T" in "this compound" can denote various functionalities depending on the desired application. It could represent a thymidine nucleoside for creating a flexible linker with a nucleosidic anchor, or a "trebler" phosphoramidite for generating branched G-quadruplex structures. For the purpose of these protocols, we will consider "-T" as a generic phosphoramidite for incorporation into the oligonucleotide chain, where the glycidol serves as the primary modification. The protocols provided can be adapted for specific "-T" functionalities.

Experimental Protocol: Synthesis of (S)-DMT-glycidol Phosphoramidite

This protocol is based on the general principles of phosphoramidite synthesis.[1]

Step 1: DMT Protection of (S)-Glycidol

  • Dissolve (S)-glycidol (1.0 eq) in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Phosphitylation of (S)-DMT-glycidol

  • Dissolve the purified (S)-DMT-glycidol (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-DMT-glycidol phosphoramidite.

  • The crude product can be purified by precipitation or flash chromatography if necessary.

Quantitative Data: Synthesis of (S)-DMT-glycidol Phosphoramidite
StepReactantsKey ReagentsSolventTypical YieldPurity
1. DMT Protection (S)-GlycidolDMT-Cl, PyridineDichloromethane80-90%>95% (by NMR)
2. Phosphitylation (S)-DMT-glycidol2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane75-85%>95% (by ³¹P NMR)

Synthesis of Modified G-Quadruplex Structures

The synthesized (S)-DMT-glycidol phosphoramidite can be incorporated into any desired position of a guanine-rich oligonucleotide sequence using a standard automated DNA synthesizer.

Experimental Protocol: Solid-Phase Synthesis of Modified Oligonucleotides
  • Prepare a solution of the (S)-DMT-glycidol phosphoramidite in anhydrous acetonitrile at the desired concentration (e.g., 0.1 M).

  • Set up the DNA synthesizer with standard phosphoramidites (dG, dA, dC, T), activators, capping, and oxidizing reagents.

  • Program the desired G-quadruplex sequence, including the coupling step for the (S)-DMT-glycidol phosphoramidite at the specified position.

  • Initiate the solid-phase synthesis on a suitable solid support (e.g., controlled pore glass, CPG).

  • After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases using a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) treatment.

  • Purify the crude modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data: Solid-Phase Synthesis and Purification
ParameterDescriptionTypical Value
Coupling Efficiency Per-step coupling efficiency for standard phosphoramidites>99%
Coupling Efficiency Coupling efficiency for (S)-DMT-glycidol phosphoramidite95-98%
Overall Crude Yield Dependent on oligonucleotide lengthVariable
Purification Method RP-HPLC or PAGE-
Final Purity Purity of the final modified oligonucleotide>95%

Biophysical Characterization of Modified G-Quadruplexes

The introduction of the glycidol modification can influence the stability and conformation of the G-quadruplex structure. Therefore, it is essential to characterize the biophysical properties of the modified oligonucleotides.

Experimental Protocol: Thermal Denaturation (Melting Temperature, Tm)
  • Prepare solutions of the modified and unmodified G-quadruplex oligonucleotides in a buffer containing a stabilizing cation (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4).

  • Anneal the oligonucleotides by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.

  • Record the UV absorbance at 295 nm as a function of temperature, increasing the temperature from 20 °C to 95 °C at a controlled rate (e.g., 0.5 °C/min).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structure is unfolded, calculated from the first derivative of the melting curve.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Prepare annealed solutions of the modified and unmodified G-quadruplex oligonucleotides as described for the Tm measurements.

  • Record the CD spectra from 220 nm to 320 nm at a controlled temperature (e.g., 25 °C).

  • A positive peak around 264 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex topology, while a positive peak around 295 nm is indicative of an antiparallel or hybrid topology.

Expected Quantitative Data: Biophysical Characterization
G-QuadruplexModificationMelting Temperature (Tm) in 100 mM KClCD Spectrum Highlights
Unmodified ControlNoneT_unmodifiedCharacteristic peaks for the expected topology
Modified G4(S)-glycidol linkerΔTm = T_modified - T_unmodifiedPotential shifts in peak positions or intensities

Visualizations

Synthesis Pathway of (S)-DMT-glycidol Phosphoramidite

Synthesis_Pathway cluster_step1 Step 1: DMT Protection cluster_step2 Step 2: Phosphitylation S_glycidol (S)-Glycidol DMT_glycidol (S)-DMT-glycidol S_glycidol->DMT_glycidol 1. DMT_Cl DMT-Cl DMT_Cl->DMT_glycidol Pyridine Pyridine Pyridine->DMT_glycidol Phosphitylating_reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Final_Product (S)-DMT-glycidol Phosphoramidite Phosphitylating_reagent->Final_Product DIPEA DIPEA DIPEA->Final_Product DMT_glycidol_ref->Final_Product 2.

Caption: Synthesis of (S)-DMT-glycidol Phosphoramidite.

Experimental Workflow for Modified G-Quadruplex Synthesis and Characterization

Workflow start Start synthesis Solid-Phase Oligonucleotide Synthesis (with (S)-DMT-glycidol phosphoramidite) start->synthesis cleavage Cleavage and Deprotection synthesis->cleavage purification Purification (RP-HPLC / PAGE) cleavage->purification characterization Biophysical Characterization purification->characterization tm Thermal Denaturation (Tm) characterization->tm cd Circular Dichroism (CD) characterization->cd ms Mass Spectrometry (MS) characterization->ms end End tm->end cd->end

Caption: Workflow for Modified G-Quadruplex Synthesis.

Logical Relationship of G-Quadruplex Modification and Analysis

Logical_Relationship cluster_synthesis Synthesis & Modification cluster_analysis Analysis & Application g4_sequence G-Quadruplex Sequence Design modified_g4 Modified G-Quadruplex g4_sequence->modified_g4 glycidol_phosphoramidite (S)-DMT-glycidol Phosphoramidite glycidol_phosphoramidite->modified_g4 biophysical Biophysical Properties (Stability, Conformation) modified_g4->biophysical functional Functional Properties (Catalysis, Binding) modified_g4->functional application Potential Applications (Therapeutics, Diagnostics) biophysical->application functional->application

Caption: Logic of G-Quadruplex Modification and Analysis.

References

Application Notes and Protocols for Labeling DNA with (S)-DMT-Glycidol-T for Structural Biology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise structural and functional analysis of nucleic acids is fundamental to understanding their biological roles and for the development of novel therapeutics. Site-specific chemical modification of DNA is a powerful tool in structural biology, enabling the introduction of probes, cross-linkers, and other functionalities. This document provides detailed application notes and protocols for the use of (S)-DMT-glycidol-T, a specialized phosphoramidite reagent, for the targeted labeling of DNA.

This compound is a thymidine phosphoramidite modified with a glycidol moiety, which is protected at the 5'-hydroxyl position by a dimethoxytrityl (DMT) group. The key feature of this reagent is the reactive epoxide ring of glycidol. This epoxide can serve as a versatile handle for post-synthetic modifications or for creating covalent cross-links within the DNA structure or with interacting proteins. Such modifications are invaluable for stabilizing transient interactions and trapping specific conformational states for structural elucidation by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

These protocols will guide the user through the incorporation of the this compound monomer into a DNA oligonucleotide via solid-phase synthesis, followed by procedures for utilizing the incorporated glycidol group for further labeling.

Data Presentation

Table 1: Coupling Efficiency of Modified Phosphoramidites

The efficiency of incorporating modified phosphoramidites, such as this compound, during solid-phase oligonucleotide synthesis is crucial for obtaining high yields of the desired product. Modern DNA synthesizers, coupled with optimized phosphoramidite chemistry, achieve very high coupling efficiencies.

Phosphoramidite TypeAverage Coupling Efficiency per StepReference
Standard dNTP Phosphoramidites> 99%[1]
Alkyne-modified Phosphoramidites> 99%[2]
This compound (Expected) > 98% (Estimated based on similar modifications)
Table 2: Quantitative Analysis of Glycidol-Induced DNA Adduct Formation

The reactivity of the glycidol epoxide with DNA nucleobases is a key aspect of its application. The following table summarizes data from in vitro studies on the reaction of glycidol with calf thymus DNA. This data provides an indication of the potential reactivity of the incorporated glycidol moiety.

DNA AdductAmount Formed (nmol/mg DNA)Experimental ConditionsReference
3-(2,3-dihydroxypropyl)-dUrd10pH 7.0-7.5, 37°C, 10 h[3]
3-(2,3-dihydroxypropyl)-dThd1pH 7.0-7.5, 37°C, 10 h[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol describes the automated solid-phase synthesis of a DNA oligonucleotide containing a site-specific glycidol modification using the this compound phosphoramidite.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Ammonium hydroxide solution (30%)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the this compound monomer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of four steps for each nucleotide addition: a. Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Repeat: Steps 2a-2d are repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on to aid in purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The DMT-on oligonucleotide is purified by reverse-phase HPLC. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), followed by a final desalting step.

  • Analysis: The purity and identity of the glycidol-modified oligonucleotide are confirmed by mass spectrometry and analytical HPLC or PAGE.

Protocol 2: Post-Synthetic Labeling via the Glycidol Moiety

This protocol describes a general method for reacting the incorporated glycidol group with a nucleophilic fluorescent dye for visualization in structural and functional studies.

Materials:

  • Glycidol-modified oligonucleotide

  • Amine-reactive fluorescent dye (e.g., a primary amine-containing dye)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 9.0)

  • Nuclease-free water

  • Ethanol

  • 3 M Sodium acetate

  • Size-exclusion chromatography column or ethanol precipitation supplies for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified glycidol-modified oligonucleotide in the reaction buffer to a final concentration of 100 µM.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 50-fold molar excess of the dissolved fluorescent dye to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at 37°C for 12-16 hours in the dark. The primary amine of the dye will nucleophilically attack the epoxide ring of the glycidol, forming a stable covalent bond.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using either size-exclusion chromatography or ethanol precipitation.

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol. Incubate at -20°C for 1 hour, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Quantification and Analysis: Determine the concentration and labeling efficiency of the fluorescently labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for DNA) and the excitation maximum of the dye. The purity can be assessed by PAGE, where a band shift will be observed for the labeled oligonucleotide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Oligonucleotide Synthesis cluster_labeling Protocol 2: Post-Synthetic Labeling cluster_application Application in Structural Biology start Define DNA Sequence synthesis Automated Solid-Phase Synthesis (Incorporate this compound) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification1 HPLC Purification cleavage->purification1 analysis1 Mass Spec & HPLC Analysis purification1->analysis1 modified_oligo Glycidol-Modified Oligo analysis1->modified_oligo Proceed to Labeling reaction Reaction with Amine-Reactive Dye modified_oligo->reaction purification2 Purification (Size Exclusion or Precipitation) reaction->purification2 analysis2 Spectrophotometry & PAGE purification2->analysis2 labeled_oligo Labeled Oligonucleotide analysis2->labeled_oligo Proceed to Studies structural_study Structural Analysis (NMR, X-ray Crystallography) labeled_oligo->structural_study

Caption: Experimental workflow for DNA labeling and structural studies.

logical_relationship reagent This compound Phosphoramidite incorporation Site-Specific Incorporation into DNA reagent->incorporation modified_dna DNA with Reactive Glycidol Moiety incorporation->modified_dna application Structural Biology Applications modified_dna->application crosslinking Intra/Inter-molecular Cross-linking application->crosslinking labeling Conjugation to Probes (e.g., Fluorophores) application->labeling

Caption: Logical relationship of the labeling strategy.

References

Troubleshooting & Optimization

Low coupling efficiency of (S)-DMT-glycidol-T phosphoramidite what to do

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-DMT-glycidol-T phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and what are its common applications?

A1: this compound phosphoramidite is a modified phosphoramidite used in solid-phase oligonucleotide synthesis to introduce a glycidol moiety onto a thymidine nucleoside. This modification is often used to incorporate reactive epoxide groups into synthetic oligonucleotides, which can then be used for post-synthetic conjugation with various molecules such as proteins, antibodies, or fluorescent dyes.

Q2: I am observing significantly lower coupling efficiency with this compound phosphoramidite compared to standard phosphoramidites. What are the likely causes?

A2: Low coupling efficiency with modified phosphoramidites like this compound is often attributed to several factors. The glycidol group can cause steric hindrance, impeding the approach of the phosphoramidite to the growing oligonucleotide chain.[1][] Additionally, the presence of the reactive epoxide ring may lead to side reactions or degradation of the phosphoramidite if not handled under strictly anhydrous conditions.[3] Issues with the activator, coupling time, or the quality of the phosphoramidite and other reagents can also contribute to lower efficiency.[1][]

Q3: Can the epoxide group on the glycidol moiety interfere with the standard phosphoramidite chemistry?

A3: Yes, the epoxide is a reactive functional group. While it is generally stable under the anhydrous conditions of oligonucleotide synthesis, any residual moisture can lead to hydrolysis of the phosphoramidite, rendering it inactive for coupling.[5] It is also crucial to ensure that the deprotection and cleavage conditions are compatible with the epoxide ring to prevent its degradation.

Q4: Are there alternative activators that are more suitable for sterically hindered phosphoramidites like this one?

A4: For sterically hindered phosphoramidites, more potent activators are often recommended.[6] While 1H-Tetrazole is a standard activator, alternatives like 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) have been shown to improve coupling efficiency for bulky monomers.[7][8] DCI, in particular, is noted for being a more effective nucleophilic activator, which can be advantageous.[7][9]

Q5: How does extending the coupling time affect the reaction?

A5: Extending the coupling time is a common strategy to improve the efficiency of sterically hindered phosphoramidites.[][10] A longer reaction time allows more opportunity for the bulky phosphoramidite to react with the 5'-hydroxyl group of the growing oligonucleotide chain. However, excessively long coupling times can potentially lead to side reactions, so optimization is key.[1]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a structured approach to diagnosing and resolving low coupling efficiency when using this compound phosphoramidite.

Problem: Low coupling efficiency observed via trityl monitoring.

Below is a step-by-step troubleshooting workflow to address this issue.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Protocol Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution A Low Coupling Efficiency Observed B Verify Reagent Quality (Amidite, Activator, Solvents) A->B Start Here C Ensure Anhydrous Conditions B->C Reagents OK I Coupling Efficiency Improved B->I Issue Resolved D Extend Coupling Time C->D Conditions Anhydrous C->I Issue Resolved E Use Alternative Activator (e.g., DCI, ETT) D->E Still Low D->I Issue Resolved F Increase Reagent Concentration E->F Still Low E->I Issue Resolved G Re-purify Phosphoramidite F->G Still Low F->I Issue Resolved H Synthesizer Maintenance G->H Still Low G->I Issue Resolved H->I Issue Resolved G cluster_0 Primary Factors cluster_1 Influencing Conditions cluster_2 Outcome A Phosphoramidite Reactivity G High Coupling Efficiency A->G B 5'-OH Accessibility B->G C Activator Choice C->A D Anhydrous Conditions D->A E Steric Hindrance (Glycidol Group) E->B reduces F Coupling Time F->B improves

References

Incomplete deprotection of (S)-DMT-glycidol-T modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-DMT-Glycidol-T Modified Oligonucleotides

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and deprotection of oligonucleotides modified with this compound. Incomplete deprotection is a common issue that can impact the purity, yield, and biological activity of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, identified through common analytical methods like HPLC and Mass Spectrometry.

Question 1: My mass spectrometry (MS) results show a mass significantly higher than the expected molecular weight for the fully deprotected oligonucleotide. What is the likely cause?

Answer: An unexpectedly high mass typically indicates that one or more chemical protecting groups have not been removed. For this compound modified oligonucleotides, common sources of residual mass include:

  • Persistent 5'-DMT Group: The dimethoxytrityl (DMT) group on the glycidol modifier may not have been cleaved. Standard detritylation is achieved with mild acid treatment (e.g., 80% acetic acid), but incomplete removal can occur.[1][2]

  • Incomplete Base Deprotection: Acyl protecting groups on the exocyclic amines of dA, dC, and dG (e.g., benzoyl, isobutyryl) may remain.[3][4][5] This is often due to degraded deprotection reagents or insufficient reaction time/temperature.

  • Residual Phosphate Protecting Groups: The 2-cyanoethyl groups on the phosphate backbone are typically removed during cleavage, but failure to do so results in adducts.[6][7]

Troubleshooting Steps:

  • Verify Detritylation: Ensure the manual detritylation step after purification was performed correctly. If detritylation was incomplete, re-treat the dried oligonucleotide with 80% acetic acid for 20-30 minutes.[1]

  • Review Deprotection Conditions: Check the age and quality of your deprotection solution (e.g., ammonium hydroxide or AMA). Using old or depleted reagents is a common cause of failure.[8] Ensure that the time and temperature of the deprotection step were adequate for the specific base-protecting groups used in your synthesis (see Table 1).

  • Re-Deprotect: If incomplete base deprotection is suspected, the sample can often be re-treated with fresh deprotection solution.

Question 2: My HPLC chromatogram shows multiple peaks, but the mass spectrometry of the main peak corresponds to the correct product. What could the other peaks be?

Answer: If the main peak has the correct mass, the additional peaks could be related isomers or oligonucleotides with modifications that are not easily detected by mass alone.

  • Diastereomers: The (S)-glycidol modification introduces a chiral center. While you are using the (S)-enantiomer, reactions during synthesis or deprotection could potentially lead to the formation of diastereomers, which may resolve on a high-resolution HPLC column.

  • Base Modification: Side reactions during deprotection can lead to modified nucleobases. For example, using AMA with benzoyl-protected dC (Bz-dC) can cause transamination to N4-Me-dC.[9] Similarly, acrylonitrile released from phosphate deprotection can sometimes form adducts with nucleobases.[7]

  • Incompletely Deprotected "Failure Sequences": Shorter oligonucleotides (n-1, n-2 sequences) that were capped during synthesis may also be incompletely deprotected, leading to a complex mixture of peaks.[10]

Troubleshooting Steps:

  • Optimize HPLC Gradient: Adjust the HPLC gradient to improve the separation of the peaks for better characterization.

  • Use Acetyl-dC (Ac-dC): If you suspect transamination and are using AMA for deprotection, switch to Ac-dC phosphoramidite in your synthesis, as it is not susceptible to this side reaction.[9][11]

  • Purification: For sensitive applications, HPLC or PAGE purification is recommended to isolate the desired full-length product from failure sequences and other impurities.[6]

Question 3: The yield of my purified oligonucleotide is very low after deprotection. What are the potential causes?

Answer: Low yield can stem from issues during synthesis, cleavage, deprotection, or purification.

  • Incomplete Cleavage from Solid Support: The oligonucleotide may not have been efficiently cleaved from the synthesis support (e.g., CPG). This can happen if the cleavage reagent (typically concentrated ammonium hydroxide) does not have sufficient time to act.[6][11]

  • Precipitation Loss: If performing an ethanol precipitation step, shorter oligonucleotides may not precipitate efficiently.

  • Accidental Detritylation: If purifying a "DMT-on" oligo via reverse-phase methods, the DMT group may be prematurely lost if the sample is exposed to acidic conditions or excessive heat during solvent evaporation, preventing it from binding to the purification column.[8]

Troubleshooting Steps:

  • Ensure Complete Cleavage: For standard cleavage, allow the oligonucleotide on the solid support to be treated with concentrated ammonium hydroxide for at least 1 hour at room temperature before proceeding with base deprotection at a higher temperature.[8][11]

  • Optimize Precipitation: For shorter oligos, consider using isopropanol instead of ethanol for precipitation to improve recovery.[1]

  • Avoid Acid and Heat: When concentrating a DMT-on sample post-deprotection, ensure the solution remains basic and avoid heating to prevent loss of the DMT group.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides? A1: Deprotection strategies vary based on the protecting groups used for the nucleobases. The two most common reagents are concentrated ammonium hydroxide and AMA (a 1:1 mixture of ammonium hydroxide and methylamine). AMA allows for significantly faster deprotection, often called "UltraFAST" deprotection.[8][11] The optimal conditions depend on the type of dG protecting group used.

Q2: Why is the choice of protecting groups on the nucleobases important? A2: The stability of the protecting groups dictates the required harshness (time, temperature, and reagent) of the deprotection step.[6] Using "mild" protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG allows for deprotection under gentler conditions (e.g., potassium carbonate in methanol or ammonium hydroxide at room temperature), which is crucial if the oligonucleotide contains sensitive modifications or dyes.[8][11]

Q3: How can I confirm that my oligonucleotide is fully deprotected? A3: A combination of analytical techniques is recommended. Reversed-phase HPLC (RP-HPLC) can separate the fully deprotected oligonucleotide from more hydrophobic, partially protected species.[8][12] Electrospray ionization mass spectrometry (ESI-MS) is essential for confirming that the final product has the correct molecular weight.[3][4][13] Incompletely deprotected oligonucleotides will show characteristic mass additions (e.g., +70 Da for a residual isobutyryl group on guanine).[3]

Q4: Can the this compound modification itself be sensitive to standard deprotection conditions? A4: Yes. The glycidol moiety contains an epoxide ring, which is a reactive functional group. Under the strongly basic and high-temperature conditions of some deprotection protocols, this ring could potentially be opened by ammonia or methylamine. This could lead to a desired or undesired side product. It is critical to follow the specific deprotection protocol recommended by the modifier's manufacturer. If a specific protocol is unavailable, start with the mildest conditions possible that are still sufficient to remove the base protecting groups.

Data and Protocols

Quantitative Data: Deprotection Conditions

The following tables summarize recommended deprotection times for standard reagents. Always use fresh reagents for best results.[8]

Table 1: Deprotection with Concentrated Ammonium Hydroxide

dG Protecting Group Temperature Time
Isobutyryl (iBu) Room Temp. 36 hours
55 °C 16 hours
65 °C 8 hours
Dmf or Acetyl (Ac) Room Temp. 16 hours
55 °C 4 hours
65 °C 2 hours

(Data sourced from Glen Research Deprotection Guide)[8]

Table 2: Deprotection with AMA (1:1 Ammonium Hydroxide/Methylamine)

dG Protecting Group Temperature Time
iBu, dmf, or Ac 65 °C 10 minutes
Room Temp. 2 hours

(Data sourced from Glen Research Deprotection Guide. Note: Use of Ac-dC is required to prevent base modification)[9][11]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection with AMA This protocol is suitable for oligonucleotides synthesized with standard phosphoramidites, including Ac-dC.

  • Cleavage: Place the solid support (e.g., CPG) in a sealable vial. Add 1.0 mL of AMA solution. Let stand at room temperature for 5 minutes to cleave the oligonucleotide from the support.[8]

  • Deprotection: Seal the vial tightly and place it in a heating block at 65 °C for 10 minutes.

  • Cooling: Remove the vial and cool it to room temperature.

  • Transfer: Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporation: Dry the sample in a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for analysis or purification.

Protocol 2: Analysis by HPLC-MS This is a general protocol for analyzing the purity and identity of the final product.

  • Sample Preparation: Dilute the resuspended oligonucleotide to a suitable concentration (e.g., 0.1-0.5 OD) in the initial mobile phase.

  • Chromatography:

    • Column: Use a reverse-phase column suitable for oligonucleotides (e.g., C18).

    • Mobile Phase: A common mobile phase system for LC-MS analysis of oligonucleotides uses an ion-pairing agent like triethylamine (TEA) and an organic modifier like hexafluoroisopropanol (HFIP) in water and methanol.[12]

    • Gradient: Run a linear gradient from low to high organic concentration to elute the oligonucleotide.

  • Mass Spectrometry:

    • Mode: Operate the ESI-MS in negative ion mode, as oligonucleotides are highly negatively charged.[4]

    • Analysis: Acquire the full mass spectrum. The resulting spectrum will show a distribution of charge states. Deconvolute this spectrum to determine the zero-charge molecular weight of the oligonucleotide and compare it to the theoretical mass.

Visualizations

Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Deprotection Phase cluster_2 Analysis & Purification Synthesis 1. Automated Synthesis (DMT-on) Cleavage 2. Cleavage from Solid Support Synthesis->Cleavage Base_Deprotection 3. Base & Phosphate Deprotection (e.g., AMA @ 65°C) Cleavage->Base_Deprotection Evaporation 4. Evaporation Base_Deprotection->Evaporation Purification 5. Purification (Optional) (HPLC or Cartridge) Evaporation->Purification Detritylation 6. Final Detritylation (if DMT-on purified) Purification->Detritylation Analysis 7. Final Analysis (HPLC, MS) Detritylation->Analysis G Start Start Analysis Check_MS Check Mass Spec: Correct Mass? Start->Check_MS Check_HPLC Check HPLC: Single Peak? Check_MS->Check_HPLC Yes MS_High Mass is too high Check_MS->MS_High No HPLC_Multi Multiple Peaks Check_HPLC->HPLC_Multi No Success Product is Correct & Pure Check_HPLC->Success Yes MS_High_Cause Cause: - Incomplete Base Deprotection - Persistent DMT Group MS_High->MS_High_Cause MS_High_Action Action: - Check reagent age/conc. - Re-deprotect or re-detritylate MS_High->MS_High_Action HPLC_Multi_Cause Cause: - Diastereomers - Base Modification - Failure Sequences HPLC_Multi->HPLC_Multi_Cause HPLC_Multi_Action Action: - Optimize HPLC gradient - Use Ac-dC in synthesis - Purify product HPLC_Multi->HPLC_Multi_Action

References

Optimizing cleavage conditions for oligonucleotides with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with oligonucleotides modified with (S)-DMT-glycidol-T. The unique epoxide functional group in this modification necessitates careful optimization of cleavage and deprotection conditions to ensure the integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when cleaving oligonucleotides modified with this compound?

The glycidol moiety contains a base-sensitive epoxide ring. Therefore, the primary consideration is to use mild deprotection conditions to prevent the degradation or unwanted side reactions of this functional group. Harsh basic conditions, such as prolonged heating with concentrated ammonium hydroxide or ammonium hydroxide/methylamine (AMA), may lead to the opening of the epoxide ring and compromise the integrity of your oligonucleotide.

Q2: Which deprotection methods are recommended for this compound modified oligonucleotides?

For oligonucleotides with base-sensitive modifications like the glycidol group, milder deprotection strategies are recommended. The preferred method is the use of potassium carbonate in methanol. This approach is significantly gentler than traditional methods and is more likely to preserve the epoxide ring.

Q3: Can I use standard ammonium hydroxide or AMA for deprotection?

While standard deprotection reagents are effective for unmodified oligonucleotides, their use with this compound modified oligos should be approached with caution. If you must use ammonium hydroxide, it is crucial to use it at room temperature for a limited duration. Similarly, if using AMA, the "UltraFAST" protocol with minimal heating time is preferable. However, for optimal results and to minimize the risk of modification damage, the potassium carbonate in methanol method is strongly advised.

Q4: How can I confirm the integrity of my cleaved oligonucleotide?

After cleavage and deprotection, it is essential to verify the integrity of your modified oligonucleotide. The recommended method for analysis is mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the final product has the expected molecular weight. Any significant deviation could indicate degradation of the glycidol modification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage and deprotection of oligonucleotides containing the this compound modification.

Problem Possible Cause Recommended Solution
Low Yield of Final Product Incomplete Cleavage from Solid Support: The cleavage conditions were not sufficient to efficiently release the oligonucleotide from the support.- Ensure fresh deprotection reagents are used. - If using a mild method, slightly extend the incubation time, monitoring for product degradation. - For more robust cleavage, consider a pre-treatment with a non-nucleophilic base like DBU before the final cleavage step if compatible with your overall synthesis strategy.[1]
Degradation of the Oligonucleotide: The deprotection conditions were too harsh, leading to the breakdown of the oligonucleotide backbone or the glycidol modification.- Switch to a milder deprotection method, such as potassium carbonate in methanol.[2][3] - If using ammonium hydroxide or AMA, reduce the temperature and/or incubation time.[2][4][5]
Unexpected Mass in Mass Spectrometry Analysis Modification of the Glycidol Group: The epoxide ring may have reacted with the deprotection solution (e.g., opened by ammonia or methylamine).- Use the recommended mild deprotection protocol with potassium carbonate in methanol. - Avoid prolonged exposure to amine-based reagents.
Incomplete Removal of Protecting Groups: Base-protecting groups (e.g., on dG) may not be fully removed under very mild conditions.- If using ultra-mild conditions and incomplete deprotection is observed, a slightly longer incubation or a carefully controlled, minimal temperature increase might be necessary. Always verify with mass spectrometry.
Broad or Multiple Peaks in HPLC Analysis Formation of Side Products: Harsh deprotection can lead to various side reactions, resulting in a heterogeneous product mixture.- Optimize deprotection conditions by starting with the mildest effective method (potassium carbonate in methanol) and incrementally increasing the strength if necessary.[3] - Ensure that the correct capping reagents were used during synthesis to minimize failure sequences.[3]

Experimental Protocols

Recommended Protocol: Mild Deprotection using Potassium Carbonate in Methanol[3]

This is the preferred method for oligonucleotides containing base-sensitive modifications like this compound.

  • Preparation:

    • Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add the 0.05 M potassium carbonate in methanol solution to the vial (typically 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 4-6 hours.

  • Neutralization and Work-up:

    • After incubation, carefully transfer the supernatant to a new tube.

    • Neutralize the solution by adding a small amount of weak acid (e.g., 2 M triethylammonium acetate).

    • Proceed with desalting and purification.

Alternative Protocol: "UltraFAST" Deprotection with AMA[2][4][5][6]

This method is faster but carries a higher risk of damaging the glycidol modification. Use with caution and consider it only if the mild protocol is not feasible.

  • Preparation:

    • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Cleavage and Deprotection:

    • Add the AMA solution to the solid support in a sealed vial.

    • For cleavage at room temperature, incubate for 5-10 minutes.

    • For deprotection of standard base protecting groups, heat at 65°C for 10-15 minutes. Note: Minimize heating time to reduce the risk of epoxide degradation.

  • Work-up:

    • After incubation, cool the vial and evaporate the AMA solution.

    • Resuspend the oligonucleotide in water for subsequent purification.

Data Presentation

Deprotection Method Reagent Temperature Duration Compatibility with this compound
Mild [3]0.05 M Potassium Carbonate in MethanolRoom Temperature4-6 hoursHighly Recommended
Standard [4]Concentrated Ammonium Hydroxide55°C8-12 hoursNot Recommended
"UltraFAST" [2][4][5][6]Ammonium Hydroxide / Methylamine (AMA)65°C10-15 minutesUse with Caution

Visualizations

Cleavage_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Synthesis Solid-Phase Synthesis of This compound Oligo Cleavage Cleavage from Solid Support & Removal of Protecting Groups Synthesis->Cleavage Mild_Deprotection Mild Conditions (e.g., K2CO3/MeOH) Cleavage->Mild_Deprotection Recommended Harsh_Deprotection Harsh Conditions (e.g., NH4OH/Heat) Cleavage->Harsh_Deprotection Not Recommended (Risk of Degradation) Purification Purification (e.g., HPLC) Mild_Deprotection->Purification Harsh_Deprotection->Purification Analysis Quality Control (e.g., Mass Spectrometry) Purification->Analysis

Caption: Recommended workflow for cleavage of this compound oligonucleotides.

Troubleshooting_Logic Start Start Troubleshooting Problem Problem Identified: Low Yield or Unexpected Mass Start->Problem Check_Conditions Review Deprotection Conditions Problem->Check_Conditions Were_Conditions_Harsh Were conditions harsh? (e.g., High Temp, Strong Base) Check_Conditions->Were_Conditions_Harsh Switch_To_Mild Action: Switch to Mild Conditions (K2CO3 in Methanol) Were_Conditions_Harsh->Switch_To_Mild Yes Check_Reagents Check Reagent Freshness and Concentration Were_Conditions_Harsh->Check_Reagents No Reanalyze Re-synthesize and Re-analyze Switch_To_Mild->Reanalyze Check_Reagents->Reanalyze

References

Technical Support Center: Purification of (S)-DMT-glycidol-T Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (S)-DMT-glycidol-T containing oligonucleotide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of these specialized oligonucleotides.

Troubleshooting Guide

This section addresses common issues encountered during the DMT-on purification of this compound modified oligonucleotides.

Q1: Why is the yield of my purified oligonucleotide low?

A1: Low recovery of the target oligonucleotide is a frequent issue with several potential causes. The unique structure of the this compound modification may influence its behavior during purification.

  • Incomplete Elution from the Purification Cartridge/Column: The hydrophobicity of the DMT group is the primary basis for separation in DMT-on purification.[1][2] The addition of the glycidol moiety may slightly alter the overall hydrophobicity. If the elution conditions are not strong enough, the product may remain bound to the stationary phase.

  • Premature Detritylation: The DMT group is acid-labile and can be prematurely removed if the sample is exposed to acidic conditions before the final intended detritylation step.[3] This would cause the full-length product to be lost during the wash steps.

  • Suboptimal Synthesis Efficiency: A low overall yield may originate from inefficient coupling of the this compound phosphoramidite or other monomers during oligonucleotide synthesis, leading to a higher proportion of failure sequences.

Potential Cause Recommended Action
Incomplete ElutionIncrease the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer in small increments.
Premature DetritylationEnsure all solutions used prior to the detritylation step are neutral or slightly basic. Avoid prolonged storage of the crude oligonucleotide in solutions that may become acidic.
Poor Synthesis CouplingReview the synthesis report to check the coupling efficiency of each step. Consider optimizing the coupling time or using fresh, high-quality phosphoramidites and reagents.[4]

Q2: My final product purity is below the desired level after HPLC purification. What are the likely contaminants?

A2: Purity issues often arise from the co-elution of species with similar retention times to the desired product.

  • Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that failed to couple at one or more steps. While the DMT-on strategy is designed to separate these, very long failure sequences or those with modifications can sometimes co-elute.

  • Depurination Products: Exposure to acidic conditions can lead to the hydrolysis of the glycosidic bond between a purine base (A or G) and the sugar, creating an apurinic site.[3] These depurinated sequences can appear as impurities in the final product.

  • Side-Products from the Glycidol Moiety: The glycidol group contains a reactive epoxide ring that could potentially undergo side reactions during synthesis, deprotection, or purification, leading to closely related impurities.

Impurity Type Identification Troubleshooting Steps
Failure SequencesMass Spectrometry (lower molecular weight)Optimize the HPLC gradient to improve resolution. A shallower gradient can often separate the target from n-1 sequences.
Depurination ProductsMass Spectrometry (mass loss corresponding to A or G)Minimize exposure to acidic conditions. Use fresh, high-quality reagents for detritylation and perform the step for the minimum time required.
Glycidol-related Side-ProductsMass Spectrometry (unexpected mass additions)Review the synthesis and deprotection conditions. Consider milder deprotection reagents if possible.

Q3: I am observing peak broadening or splitting in my HPLC chromatogram. What could be the cause?

A3: Distorted peak shapes in HPLC can be indicative of several issues, some of which may be exacerbated by modified nucleotides.

  • Secondary Structures: Oligonucleotides, particularly longer sequences or those with high GC content, can form stable secondary structures like hairpins or G-quadruplexes.[2] These different conformations can elute at slightly different times, leading to broad or split peaks.

  • On-Column Detritylation: If the mobile phase is slightly acidic, partial detritylation can occur on the column, resulting in the elution of both the DMT-on and DMT-off species.

  • Column Overloading: Injecting too much sample onto the HPLC column can lead to poor peak shape.

Observation Potential Cause Recommended Solution
Broad or Split PeaksSecondary StructuresIncrease the column temperature to 60-65°C to denature secondary structures.[2]
On-Column DetritylationEnsure the mobile phases are properly buffered and at the correct pH.
Tailing or Fronting PeaksColumn OverloadingReduce the amount of sample injected onto the column.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the DMT group in this purification?

A: The 4,4'-dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group attached to the 5'-hydroxyl of the terminal nucleotide.[5] In "DMT-on" purification, this group is intentionally left on after synthesis. Its high hydrophobicity allows for strong retention on a reversed-phase column, effectively separating the full-length, DMT-containing oligonucleotide from shorter "failure" sequences that lack this group.[1][2]

Q: How does the this compound modification differ from a standard DMT-T?

A: The this compound modification incorporates a glycidol linker between the DMT group and the thymidine nucleoside. This introduces additional atoms and a secondary hydroxyl group, which may slightly alter the overall hydrophobicity and chemical stability of the 5'-terminus compared to a standard DMT-protected thymidine.

Q: What are the critical parameters to control during the final detritylation step?

A: The final detritylation step, where the DMT group is removed, is critical for obtaining a pure, final product. The key is to achieve complete detritylation without causing degradation of the oligonucleotide.

  • Acid Concentration and Type: Typically, a mild acid like trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) is used.[6] The concentration should be optimized to ensure rapid cleavage of the DMT group while minimizing the risk of depurination.

  • Reaction Time: The reaction should be long enough for complete detritylation but short enough to prevent significant depurination. This is often in the range of 5 to 30 minutes.

  • Temperature: Detritylation is typically performed at room temperature.

Q: Can I use the same purification protocol for my this compound sequence as I do for standard oligonucleotides?

A: A standard DMT-on purification protocol is a good starting point. However, due to the unique glycidol modification, you may need to optimize certain parameters. It is advisable to perform a small-scale pilot purification to determine the optimal elution and detritylation conditions for your specific sequence.

Experimental Protocols

Protocol 1: DMT-on Reversed-Phase HPLC Purification

This protocol outlines a general procedure for the purification of an this compound containing oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude this compound oligonucleotide, dried

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • C18 RP-HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes. The DMT-on product, being more hydrophobic, will elute later than the failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major, late-eluting peak, which is the DMT-on product.

  • Analysis: Analyze a small aliquot of the collected fraction by analytical HPLC or mass spectrometry to confirm its identity and purity.

Protocol 2: Post-Purification Detritylation

Materials:

  • Collected fraction of purified DMT-on oligonucleotide

  • 80% Acetic Acid

  • Size-exclusion chromatography column (e.g., NAP-25) or ethanol precipitation reagents

  • Neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Lyophilization: Lyophilize the collected HPLC fraction to dryness.

  • Detritylation: Dissolve the dried oligonucleotide in 80% acetic acid and let the reaction proceed at room temperature for 15-30 minutes. The solution should turn a bright orange color, indicating the release of the DMT cation.

  • Quenching: Quench the reaction by adding a neutralizing buffer.

  • Desalting: Desalt the oligonucleotide using a size-exclusion column according to the manufacturer's instructions or by ethanol precipitation to remove the acetic acid and salts.

  • Quantification and Storage: Quantify the final product by measuring its absorbance at 260 nm and store it appropriately.

Visualizations

DMT_On_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification DMT-on Purification cluster_final_steps Final Processing Synthesis Solid-Phase Synthesis (DMT-on) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Oligo Crude DMT-on Oligo Cleavage->Crude_Oligo RP_HPLC Reversed-Phase HPLC Crude_Oligo->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Purity Analysis (HPLC/MS) Fraction_Collection->Analysis Detritylation Detritylation (Acid Treatment) Analysis->Detritylation Desalting Desalting Detritylation->Desalting Final_Product Pure DMT-off Oligo Desalting->Final_Product

Caption: Workflow for DMT-on purification of synthetic oligonucleotides.

Troubleshooting_Tree Start Low Purity after Purification Check_Chromatogram Examine HPLC Chromatogram Start->Check_Chromatogram Broad_Peak Broad or Split Peak? Check_Chromatogram->Broad_Peak Multiple_Peaks Multiple Impurity Peaks? Check_Chromatogram->Multiple_Peaks Broad_Peak->Multiple_Peaks No Increase_Temp Increase Column Temperature (Denature Secondary Structures) Broad_Peak->Increase_Temp Yes MS_Analysis Analyze by Mass Spectrometry Multiple_Peaks->MS_Analysis Yes Check_pH Check Mobile Phase pH (Prevent On-Column Detritylation) Increase_Temp->Check_pH Identify_Impurity Identify Impurity Type MS_Analysis->Identify_Impurity Failure_Seq Failure Sequences (n-1, n-2) Identify_Impurity->Failure_Seq Lower MW Depurination Depurination Products Identify_Impurity->Depurination Mass Loss of A or G Optimize_Gradient Optimize HPLC Gradient (Shallower Gradient) Failure_Seq->Optimize_Gradient Minimize_Acid Minimize Acid Exposure (Time and Concentration) Depurination->Minimize_Acid

Caption: Troubleshooting decision tree for low purity in oligonucleotide purification.

References

Technical Support Center: Synthesis of (S)-DMT-glycidol-T Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions encountered during the synthesis of oligonucleotides modified with (S)-DMT-glycidol-T.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into oligonucleotides?

This compound is a specialized modifying phosphoramidite used in solid-phase oligonucleotide synthesis. It consists of a thymidine (T) nucleoside where the 3'-hydroxyl group is modified with (S)-glycidol, and the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. The glycidol moiety contains a reactive epoxide ring. This phosphoramidite is incorporated into the oligonucleotide chain using standard phosphoramidite chemistry protocols. The DMT group allows for monitoring of coupling efficiency and enables DMT-on purification.

Q2: What are the primary motivations for incorporating a glycidol modification into an oligonucleotide?

Glycidol modifications introduce a reactive epoxide group into the oligonucleotide. This functional group can be used for post-synthetic conjugation with various molecules, such as peptides, proteins, or fluorescent labels, through ring-opening reactions with nucleophiles like amines or thiols. This allows for the creation of tailored oligonucleotide conjugates with enhanced properties for therapeutic or diagnostic applications.[1][][3]

Q3: What are the most common side reactions observed during the synthesis of this compound modified oligonucleotides?

The most common side reactions can be categorized as those general to phosphoramidite synthesis and those specific to the reactive epoxide group of the glycidol moiety.

General Side Reactions:

  • Depurination: Loss of purine bases (A and G) from the oligonucleotide backbone, particularly under acidic conditions used for DMT removal.[1][4][5][6]

  • Formation of n-1 and n+1 impurities: Deletion (n-1) or addition (n+1) of a nucleotide during synthesis, often due to incomplete coupling or capping, or issues with the activator, respectively.[7][8][9]

  • Side-chain modifications: Unintended reactions with the protecting groups on the nucleobases.[10]

Glycidol-Specific Side Reactions:

  • Epoxide Ring-Opening: The primary desired post-synthetic reaction can also occur as an undesirable side reaction during synthesis or deprotection if nucleophiles are present.

  • Hydrolysis of the Epoxide: Reaction of the epoxide with residual water to form a diol.

  • Reaction with Ammonia/Methylamine: During the final deprotection step, the epoxide can react with ammonia or methylamine to form an amino-alcohol.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound modified oligonucleotides.

Observed Problem Potential Cause Recommended Solution
Low Coupling Efficiency of this compound Phosphoramidite 1. Moisture: The phosphoramidite may have been exposed to moisture, leading to hydrolysis.[1] 2. Degraded Phosphoramidite: The phosphoramidite may have degraded during storage. 3. Suboptimal Activator: The activator concentration or type may not be optimal for this specific modified phosphoramidite.1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile. 2. Use freshly prepared or properly stored phosphoramidite. 3. Optimize the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or DCI) concentration and coupling time.
Presence of Unexpected Mass Peaks (+18 Da, +17 Da, or +31 Da) in Final Product 1. Epoxide Hydrolysis (+18 Da): The epoxide ring has opened due to reaction with water, forming a diol.[11] 2. Reaction with Ammonia (+17 Da): The epoxide has reacted with ammonia during deprotection. 3. Reaction with Methylamine (+31 Da): The epoxide has reacted with methylamine if used in the deprotection step.1. Minimize water content throughout the synthesis and workup. 2. Consider using a milder deprotection strategy if the desired post-synthetic modification is not with an amine. For example, use gaseous ammonia, which is less nucleophilic. 3. If methylamine is required for deprotection of other bases, be aware of this potential side product and optimize deprotection conditions (time and temperature).
Depurination Leading to Truncated Sequences 1. Prolonged Acid Exposure: Extended detritylation times with strong acids like trichloroacetic acid (TCA) can lead to depurination.[5][6] 2. Strong Acid: The use of a strong deblocking acid can increase the rate of depurination.1. Minimize detritylation step time. 2. Use a milder acid for detritylation, such as dichloroacetic acid (DCA).[]
High Levels of n-1 Impurities 1. Incomplete Coupling: The coupling reaction of the phosphoramidite did not go to completion. 2. Inefficient Capping: Unreacted 5'-hydroxyl groups were not effectively capped.1. Increase the coupling time or the concentration of the phosphoramidite and/or activator. 2. Ensure the capping reagents are fresh and active.
Formation of n+1 Impurities 1. Activator Acidity: Some activators can prematurely remove the DMT group from the incoming phosphoramidite, leading to the addition of a dimer.1. Use an activator with lower acidity.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an this compound Modified Oligonucleotide

This protocol outlines the general steps for incorporating the this compound phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

  • Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

    • Program the DNA synthesizer with the desired sequence, including the position for the glycidol modification.

  • Synthesis Cycle for this compound Incorporation:

    • Detritylation: Remove the 5'-DMT group from the growing oligonucleotide chain on the solid support using a solution of dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: Deliver the this compound phosphoramidite solution and the activator (e.g., ETT) to the synthesis column to couple the modified nucleotide to the free 5'-hydroxyl group. An extended coupling time (e.g., 5-10 minutes) may be beneficial.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and N-methylimidazole).

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Post-Synthesis:

    • Complete the synthesis of the remaining oligonucleotide sequence using standard phosphoramidite chemistry.

    • The final oligonucleotide can be synthesized "DMT-on" for purification purposes.

Protocol 2: Cleavage and Deprotection

This protocol describes a standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups.

  • Cleavage from Support:

    • Transfer the solid support to a sealed vial.

    • Add concentrated ammonium hydroxide.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

    • Note: This step can lead to the reaction of the epoxide with ammonia. For applications sensitive to this side reaction, alternative deprotection strategies should be considered.

  • Work-up:

    • Cool the solution and evaporate the ammonia.

    • Resuspend the oligonucleotide in nuclease-free water.

Section 4: Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (DMT-Nucleoside-CPG) detritylation Detritylation (Remove 5'-DMT) start->detritylation coupling Coupling with This compound Phosphoramidite detritylation->coupling capping Capping (Block unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle cleavage Cleavage from Support (Ammonium Hydroxide) next_cycle->cleavage deprotection Deprotection (Heat) cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Purified (S)-glycidol-T Modified Oligo purification->final_product

Caption: Automated solid-phase synthesis workflow for this compound modified oligonucleotides.

side_reactions cluster_general General Side Reactions cluster_specific Glycidol-Specific Side Reactions main Desired Product (S)-glycidol-T Oligo depurination Depurination Truncated Oligos main->depurination Acidic Detritylation n_minus_1 n-1 Impurity Deletion Sequence main->n_minus_1 Incomplete Coupling/Capping n_plus_1 n+1 Impurity Addition Sequence main->n_plus_1 Activator Side Reaction hydrolysis Epoxide Hydrolysis Diol Formation (+18 Da) main->hydrolysis Residual Water amination Reaction with NH3 / MeNH2 Amino-alcohol (+17/+31 Da) main->amination Ammonia/Methylamine Deprotection

Caption: Common side reactions during the synthesis of this compound modified oligonucleotides.

References

Technical Support Center: (S)-DMT-glycidol-T Synthesis and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-DMT-glycidol-T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during the synthesis and deprotection of oligonucleotides containing this modification. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phosphoramidite building block used in solid-phase oligonucleotide synthesis. It incorporates a thymine base attached to an (S)-glycidol moiety, with the primary hydroxyl group protected by a 4,4'-dimethoxytrityl (DMT) group. This modification is often used to introduce a reactive epoxide group into a DNA or RNA strand for subsequent conjugation with other molecules, or to create an acyclic backbone modification.

Q2: What are the most critical steps where degradation of this compound can occur?

A2: Degradation can occur at two main stages:

  • During Synthesis: The phosphoramidite itself is sensitive to moisture and oxidation. Improper storage or handling can lead to low coupling efficiency.

  • During Deprotection/Cleavage: This is the most critical stage. The DMT group is removed under acidic conditions, which can also lead to side reactions. The glycidol's epoxide ring is susceptible to opening under both acidic and basic conditions used for cleavage from the solid support and removal of base-protecting groups.

Q3: How should the this compound phosphoramidite be stored and handled?

A3: Like other phosphoramidites, it is highly sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (argon or nitrogen). When preparing for synthesis, allow the vial to warm to room temperature before opening to prevent condensation. Solutions in anhydrous acetonitrile should be used promptly and stored on the synthesizer under a dry inert gas.

Q4: Can standard deprotection protocols be used for oligonucleotides containing this compound?

A4: Caution is advised. While standard protocols for DMT group removal (e.g., using trichloroacetic acid or dichloroacetic acid) are a starting point, the presence of the glycidol moiety requires special consideration. The epoxide ring can be opened by the acid used for detritylation or the base (e.g., ammonium hydroxide) used for cleavage and base deprotection. Milder conditions or alternative deprotection strategies may be necessary to preserve the integrity of the glycidol ring.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

Symptoms:

  • Low final yield after purification.

  • HPLC or mass spectrometry analysis shows a high proportion of failure sequences (n-1 shortmers).

  • Low spectrophotometric measurement of the DMT cation released during synthesis cycles.[1]

Possible Causes & Solutions:

CauseSolution
Degraded Phosphoramidite Prepare fresh solutions of the this compound phosphoramidite in anhydrous acetonitrile before synthesis. Ensure the solid phosphoramidite has been stored properly.
Moisture Contamination Use anhydrous grade solvents and reagents. Ensure synthesizer lines are dry and purged with an inert gas. Store molecular sieves in reagent bottles.
Suboptimal Coupling Time The bulky nature of the glycidol modification may cause steric hindrance. Increase the coupling time for the this compound monomer to ensure the reaction goes to completion.
Premature DMT Loss The DMT group can be prematurely lost if exposed to acidic conditions, for example, from degraded chlorinated solvents.[2] Ensure all solvents are fresh and of high quality.
Issue 2: Unexpected Peaks in HPLC/Mass Spectrometry After Deprotection

Symptoms:

  • Multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry reveals species with masses corresponding to the addition of water (+18 Da) or ammonia (+17 Da) to the oligonucleotide.

Possible Causes & Solutions:

CauseSolution
Epoxide Ring Opening (Basic Conditions) During cleavage from the support with ammonium hydroxide, the epoxide can be attacked by ammonia or hydroxide ions, leading to the formation of an amino alcohol or a diol, respectively.
Use Milder Cleavage/Deprotection Reagents: Consider using reagents like potassium carbonate in methanol or tert-butylamine/water mixtures at lower temperatures.[2] These are less aggressive and can help preserve the epoxide ring.
Epoxide Ring Opening (Acidic Conditions) During the final acidic detritylation step, water present in the solution can act as a nucleophile, opening the epoxide to form a diol.
Use Anhydrous or Modified Detritylation: Perform detritylation with anhydrous acid in a non-nucleophilic solvent. Alternatively, a "warming-up" strategy using mildly acidic buffers (pH 4.5-5.0) at a slightly elevated temperature (e.g., 40°C) can provide quantitative detritylation with fewer side effects.[3]
Depurination Acidic conditions required for DMT removal can cause cleavage of the glycosidic bond, particularly at adenine and guanine bases, leading to abasic sites.[3][4]
Minimize Acid Exposure: Use the mildest acidic conditions possible and the shortest exposure time necessary for complete DMT removal.[1] Performing the reaction at a lower temperature (e.g., 10°C) can also decrease the rate of depurination.[4]

Experimental Protocols

Protocol 1: Mild "Warming-Up" Detritylation

This protocol is designed to minimize acid-catalyzed degradation, including depurination and epoxide ring opening.[3]

  • After HPLC purification of the DMT-on oligonucleotide, evaporate the organic solvent (e.g., acetonitrile).

  • Dissolve the oligonucleotide (e.g., 0.2 µmol) in water (200 µL).

  • Adjust the pH to 5.0 by adding a few microliters of 10% acetic acid. Monitor the pH with a calibrated micro-pH meter.

  • Heat the solution at 40°C for 1 hour. Monitor the reaction for completion by RP-HPLC.

  • Once complete, neutralize the solution to pH ~7.5 with triethylamine.

  • Remove the cleaved dimethoxytritanol by extraction with ethyl acetate or through ethanol precipitation.

Protocol 2: Ultra-Mild Base Deprotection and Cleavage

This protocol is intended to preserve the epoxide ring from nucleophilic attack during cleavage from the solid support. This requires the use of ultra-mild protecting groups on the standard DNA bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2]

  • After synthesis, dry the CPG support thoroughly under a stream of argon.

  • Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Add the solution to the CPG support in a sealed vial.

  • Allow the reaction to proceed at room temperature for 4-6 hours, or until cleavage is complete.

  • Filter the solution to remove the CPG support.

  • Evaporate the solvent. The resulting oligonucleotide can then be detritylated and purified.

Visualizations

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection S1 1. Deblocking (Remove DMT) S2 2. Coupling (Add DMT-glycidol-T) S1->S2 Repeat for each monomer S3 3. Capping S2->S3 Repeat for each monomer S4 4. Oxidation S3->S4 Repeat for each monomer S4->S1 Repeat for each monomer D1 Cleavage from Support & Base Deprotection (e.g., NH4OH) S4->D1 Synthesis Complete D2 Purification (DMT-On HPLC) D1->D2 D3 Final Detritylation (e.g., Acetic Acid) D2->D3 D4 Final Desalting D3->D4 G cluster_acid Acidic Deprotection (Detritylation) cluster_base Basic Cleavage & Deprotection start Oligonucleotide with This compound A_Product Desired Product (Detritylated Oligo) start->A_Product Mild Acid A_Side1 Side Product 1: Depurination (Abasic Site) start->A_Side1 Strong Acid / Long Exposure A_Side2 Side Product 2: Epoxide Ring Opening (Diol) start->A_Side2 Aqueous Acid B_Product Desired Product (Cleaved Oligo) start->B_Product Mild Base B_Side1 Side Product 1: Epoxide Ring Opening (Diol) start->B_Side1 Strong Base (e.g., OH-) B_Side2 Side Product 2: Epoxide Ring Opening (Amino Alcohol) start->B_Side2 Ammonia (NH3) G Start Problem Observed Q1 Low Final Yield? Start->Q1 Q2 Check DMT Trace During Synthesis Q1->Q2 Yes Q3 Unexpected Mass Peaks? Q1->Q3 No A1 Degraded Phosphoramidite or Suboptimal Coupling. -> Use fresh reagent, increase coupling time. Q2->A1 A2 Epoxide Ring Opening or Depurination. -> Use milder deprotection conditions (acid & base). Q3->A2 No A3 Mass corresponds to +18 (H2O) or +17 (NH3)? Q3->A3 Yes A3->A2 Yes A4 Mass corresponds to loss of A or G base? A3->A4 No A5 Depurination likely. -> Reduce acid exposure time/strength. A4->A5 Yes

References

Technical Support Center: Optimizing Full-Length Product Yield with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-DMT-glycidol-T in their oligonucleotide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the yield of your full-length products.

This compound is a thymidine phosphoramidite modified with a glycidol moiety, protected by an acid-labile dimethoxytrityl (DMT) group.[1] It is designed for incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry. Achieving high yields of the final, full-length oligonucleotide is crucial for the success of downstream applications. This resource addresses common challenges encountered during synthesis and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when using modified phosphoramidites like this compound?

A1: The most common cause of low coupling efficiency is the presence of moisture in the reagents or on the synthesizer.[2][3] Phosphoramidites are highly susceptible to hydrolysis, which deactivates them and prevents their incorporation into the growing oligonucleotide chain.[2][4] Other factors include the purity of the phosphoramidite, the choice and concentration of the activator, and the coupling time.[5]

Q2: I am observing a significant amount of truncated sequences (n-1). What are the likely causes and how can I minimize them?

A2: Truncated sequences, often seen as "n-1" species on analytical traces, are primarily the result of two issues:

  • Inefficient Coupling: If the this compound phosphoramidite does not couple efficiently, the unreacted 5'-hydroxyl group of the growing chain will be capped in the subsequent step, leading to a truncated sequence.[6]

  • Incomplete Detritylation: Failure to completely remove the DMT group from the previously added nucleotide will block the subsequent coupling reaction, also resulting in a capped, truncated chain.[7]

To minimize truncation, ensure anhydrous conditions, use fresh, high-quality phosphoramidite and activator, and optimize coupling and detritylation times.

Q3: Can the glycidol moiety itself cause any side reactions during synthesis or deprotection?

A3: While specific side reactions for the glycidol moiety under standard oligonucleotide synthesis conditions are not extensively documented in publicly available literature, the epoxide group in glycidol is known to be reactive towards nucleophiles. Under the basic conditions of deprotection (e.g., with ammonium hydroxide or methylamine), there is a theoretical potential for the epoxide ring to open. However, standard deprotection protocols are generally optimized to minimize such side reactions.[8][9][10] It is crucial to follow recommended deprotection conditions carefully.

Q4: What is the recommended purification method for oligonucleotides modified with this compound?

A4: The choice of purification method depends on the required purity and the length of the oligonucleotide.

  • Desalting: Removes salts and small molecule impurities but not failure sequences. Suitable for some PCR and sequencing applications.[11]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common and effective method for purifying "DMT-on" oligonucleotides. The hydrophobic DMT group allows for excellent separation of the full-length product from truncated sequences that lack the DMT group.[3][12]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the number of phosphate groups (i.e., length). It can be very effective for resolving full-length products from shorter failure sequences.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution and is excellent for obtaining very pure oligonucleotides, especially for demanding applications. However, it is more time-consuming and can lead to lower recovery yields.[3]

For most applications requiring high purity, RP-HPLC of the DMT-on oligonucleotide is the recommended starting point.

Troubleshooting Guide

Low yield of the full-length product is a common issue in modified oligonucleotide synthesis. The following table outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Overall Yield Moisture Contamination: Hydrolysis of phosphoramidites.[2][3]Use anhydrous acetonitrile (<10 ppm water). Store reagents over molecular sieves. Ensure synthesizer lines are dry.[2]
Degraded Reagents: Phosphoramidites, activator, or other reagents have degraded over time.[4]Use fresh reagents. Prepare phosphoramidite solutions fresh for each synthesis.
Inefficient Coupling: Sub-optimal coupling time or activator concentration.[5]Increase the coupling time for the modified phosphoramidite. Consider using a stronger activator like DCI.
High Levels of Truncated Sequences (n-1) Incomplete Detritylation: DMT group not fully removed.[7]Use fresh detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane). Increase detritylation time if necessary.
Poor Capping Efficiency: Unreacted 5'-hydroxyl groups are not capped, leading to deletions in subsequent cycles.[6]Ensure capping reagents are fresh and delivered efficiently.
Presence of Unexpected Peaks in HPLC Depurination: Loss of purine bases (A or G) due to excessive acid exposure.[3]Minimize detritylation time to what is necessary for complete DMT removal.
Side Reactions During Deprotection: Modification of bases or the glycidol moiety.[14]Follow the recommended deprotection protocol for modified oligonucleotides. Consider milder deprotection conditions if the modification is base-labile.
Phosphoramidite Impurities: The starting this compound contains impurities.Verify the purity of the phosphoramidite by ³¹P NMR or HPLC before use.

Experimental Protocols

Disclaimer: The following protocols are generalized for the incorporation of modified phosphoramidites. Specific parameters for this compound may need to be optimized. Currently, detailed, publicly available quantitative data on the synthesis performance of this compound is limited.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite chemistry on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7][15]

    • Procedure: The DMT protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the acidic solution. The resulting DMT cation is washed away. The orange color of the cation can be used to monitor coupling efficiency from the previous cycle.[1]

  • Coupling:

    • Reagents: this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile), Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M DCI in anhydrous acetonitrile).[9][16]

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is often recommended for modified phosphoramidites to ensure high efficiency.

  • Capping:

    • Reagents: Capping A (e.g., Acetic Anhydride/Pyridine/THF) and Capping B (e.g., N-Methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles. This is crucial to minimize the formation of deletion sequences (n-1).[6]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.[7]

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage.

These four steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection:

    • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[8]

    • Procedure: The solid support is treated with the basic solution at room temperature or elevated temperature (e.g., 55°C) for a specified time (e.g., 8-16 hours for ammonium hydroxide, or shorter times for AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • DMT Group Removal (if purifying DMT-off):

    • Reagent: 80% Acetic Acid in water.[11]

    • Procedure: After cleavage and deprotection, the dried oligonucleotide is treated with the acetic acid solution to remove the 5'-DMT group.

Data Presentation

The following tables present theoretical yield data based on coupling efficiency and a template for recording experimental results.

Table 1: Theoretical Full-Length Product Yield vs. Coupling Efficiency

This table illustrates the critical impact of coupling efficiency on the final yield of full-length product for oligonucleotides of different lengths.[3][6]

Coupling Efficiency per CycleTheoretical Yield of 20-mer (%)Theoretical Yield of 50-mer (%)Theoretical Yield of 100-mer (%)
99.5%90.777.860.5
99.0%82.660.536.6
98.5%74.846.821.8
98.0%67.636.413.3
97.0%54.421.84.7

Table 2: Experimental Data Log for this compound Incorporation

It is recommended to maintain a detailed log to track synthesis performance and troubleshoot effectively.

ParameterCondition 1Condition 2Condition 3
Phosphoramidite Concentration
Activator Type and Concentration
Coupling Time
Average Stepwise Yield (%)
Crude Full-Length Product (%)
Purified Yield (OD₂₆₀)
Purity by HPLC/PAGE (%)
Observed Side Products

Visualizations

Oligonucleotide Synthesis Cycle

This diagram illustrates the four key steps of the phosphoramidite synthesis cycle.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing the cause of low full-length product yield.

Troubleshooting_Workflow Start Low Full-Length Product Yield Check_Truncation High n-1 Peak in Analysis? Start->Check_Truncation Check_Coupling Review Coupling Efficiency Data Check_Truncation->Check_Coupling Yes Check_Deprotection Review Deprotection Protocol Check_Truncation->Check_Deprotection No Moisture_Check Check for Moisture Contamination Check_Coupling->Moisture_Check Optimize_Detritylation Optimize Detritylation: - Fresh Reagent - Increase Time Check_Deprotection->Optimize_Detritylation Reagent_Check Check Reagent Freshness & Purity Moisture_Check->Reagent_Check No Dry_Reagents Use Anhydrous Reagents & Solvents Moisture_Check->Dry_Reagents Yes Optimize_Coupling Optimize Coupling: - Increase Time - Change Activator Reagent_Check->Optimize_Coupling No Fresh_Reagents Use Freshly Prepared Reagents Reagent_Check->Fresh_Reagents Yes Solution Improved Yield Optimize_Coupling->Solution Optimize_Detritylation->Solution Dry_Reagents->Solution Fresh_Reagents->Solution

Caption: A logical workflow for troubleshooting low yields in oligonucleotide synthesis.

References

Resolving purification issues of hydrophobic oligonucleotides with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of hydrophobic oligonucleotides, particularly those modified with lipophilic moieties such as (S)-DMT-glycidol-T.

Frequently Asked Questions (FAQs)

Q1: What is "DMT-on" purification, and why is it recommended for hydrophobic oligonucleotides?

A1: "DMT-on" refers to a purification strategy where the dimethoxytrityl (DMT) protecting group is left on the 5'-terminus of the full-length oligonucleotide product after synthesis.[1][2] This strategy is highly effective for purifying hydrophobic oligonucleotides for two main reasons:

  • Enhanced Hydrophobicity: The DMT group is very hydrophobic, which significantly increases the retention of the full-length oligonucleotide on a reverse-phase (RP) HPLC column compared to shorter, "failure" sequences that do not have the DMT group.[2][3]

  • Improved Separation: This difference in hydrophobicity allows for a clear separation between the desired DMT-on product and the non-DMT-containing impurities, which elute much earlier from the column.[1]

After purification, the DMT group is chemically removed (detritylation) to yield the final, purified oligonucleotide.[2]

Q2: Which purification technique is best suited for oligonucleotides modified with this compound?

A2: For oligonucleotides modified with hydrophobic moieties like this compound, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective technique.[4] This method separates molecules based on their hydrophobicity.[5][] The addition of an ion-pairing agent in the mobile phase helps to neutralize the negative charges on the oligonucleotide's phosphate backbone, further enhancing its interaction with the hydrophobic stationary phase of the HPLC column.[7]

Q3: What are the common impurities encountered during the purification of synthetic oligonucleotides?

A3: Common impurities include:

  • Shortmer Sequences (n-1, n-2, etc.): Truncated sequences that result from incomplete coupling during synthesis.[4]

  • Depurination Products: Loss of purine bases (A or G) from the oligonucleotide chain.

  • Byproducts from Deprotection: Residual protecting groups that were not successfully removed.

  • Aggregates: Guanine-rich sequences, in particular, have a tendency to form aggregates that can lead to poor chromatographic performance.[8]

Q4: Can I use Anion-Exchange (AEX) HPLC for my hydrophobic oligonucleotide?

A4: While Anion-Exchange (AEX) HPLC, which separates based on charge, is a powerful technique for oligonucleotide purification, it may be less effective for separating oligonucleotides based on hydrophobicity alone.[3][9] However, for longer oligonucleotides or those with significant secondary structures, AEX-HPLC can be a valuable tool.[3] It is particularly useful for separating full-length products from shorter failure sequences due to the difference in the number of phosphate groups.[2]

Troubleshooting Guides

Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Structure Formation Increase the column temperature (e.g., to 60 °C) to disrupt secondary structures.[3]
Oligonucleotide Aggregation For G-rich sequences, consider using a mobile phase with a higher pH or adding a denaturing agent (consult column specifications for compatibility).[8]
Inappropriate Ion-Pairing Agent Optimize the type and concentration of the ion-pairing agent. Triethylammonium acetate (TEAA) is common, but for more hydrophobic oligonucleotides, a more hydrophobic agent like dibutylamine acetate may be required.[4]
Column Overload Reduce the amount of sample injected onto the column.
Column Degradation Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Low Recovery of Purified Oligonucleotide
Potential Cause Troubleshooting Steps
Irreversible Adsorption to Column The high hydrophobicity of your oligonucleotide may cause it to bind too strongly to the stationary phase. Try a less hydrophobic column or increase the percentage of organic solvent in your elution gradient.
Precipitation on Column Ensure your oligonucleotide is fully dissolved in the injection solvent. Consider using a stronger injection solvent if solubility is an issue.
Inefficient Elution Extend the gradient to a higher final concentration of the organic solvent (e.g., acetonitrile).
Degradation during Detritylation If performing post-purification detritylation, minimize the exposure time to the acidic solution to prevent degradation.[10]
Co-elution of Impurities with the Main Product
Potential Cause Troubleshooting Steps
Insufficient Resolution Optimize the HPLC gradient. A shallower gradient will increase the separation between peaks.
Similar Hydrophobicity of Impurities If impurities are close in hydrophobicity to your product, consider a dual purification strategy. For example, an initial purification by AEX-HPLC followed by a polishing step with IP-RP-HPLC.[]
Presence of n+1 Sequences These "longmer" impurities can be difficult to separate. A high-resolution analytical column and a very shallow gradient may be required.

Experimental Protocols

Protocol 1: IP-RP-HPLC Purification of a DMT-on Hydrophobic Oligonucleotide
  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).

  • HPLC System and Column: Use a preparative HPLC system with a C8 or C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • Gradient Elution:

    • Equilibrate the column with 100% Buffer A.

    • Inject the sample.

    • Apply a linear gradient from 0% to 100% Buffer B over 30-40 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the oligonucleotide.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the DMT-on oligonucleotide.

  • Post-Purification Detritylation:

    • Lyophilize the collected fraction.

    • Dissolve the dried sample in 80% acetic acid in water.[10]

    • Incubate at room temperature for 15-30 minutes.[10]

    • Quench the reaction by adding a basic buffer or by immediate desalting.

  • Desalting: Desalt the detritylated oligonucleotide using a size-exclusion chromatography column or a suitable desalting cartridge.

Quantitative Data Summary
Parameter Typical Range/Value Notes
Column Type C8 or C18C18 is more hydrophobic.
Ion-Pairing Reagent 0.05 - 0.1 M TEAAConcentration can be optimized.
Organic Solvent AcetonitrileMethanol can also be used.
Column Temperature 50 - 70 °CHigher temperatures can improve peak shape.
Flow Rate Dependent on column dimensionsFollow manufacturer's recommendations.
Detection Wavelength 260 nmFor nucleic acids.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification IP-RP-HPLC Purification cluster_post_purification Post-Purification Processing synthesis Solid-Phase Synthesis (DMT-on) deprotection Cleavage & Deprotection synthesis->deprotection injection Inject Crude DMT-on Oligo deprotection->injection gradient Gradient Elution (Acetonitrile in TEAA) injection->gradient collection Collect DMT-on Peak gradient->collection detritylation Detritylation (80% Acetic Acid) collection->detritylation desalting Desalting detritylation->desalting analysis QC Analysis (LC-MS, CE) desalting->analysis

Caption: Workflow for DMT-on purification of hydrophobic oligonucleotides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape? secondary_structure Secondary Structure start->secondary_structure Yes aggregation Aggregation start->aggregation Yes column_issue Column Issue start->column_issue Yes increase_temp Increase Column Temperature secondary_structure->increase_temp adjust_ph Adjust Mobile Phase pH aggregation->adjust_ph flush_column Flush or Replace Column column_issue->flush_column

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Preventing depurination in oligonucleotides modified with (S)-DMT-glycidol-T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing depurination in oligonucleotides modified with (S)-DMT-glycidol-T. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is the DMT group attached?

This compound is a modified thymidine nucleoside where a dimethoxytrityl (DMT) protecting group is attached via an (S)-glycidol linker. The chemical structure indicates that the glycidol linker is attached to the N3 position of the thymine base. The DMT group, in turn, protects a hydroxyl group on the glycidol moiety.

Q2: What is depurination and why is it a concern for modified oligonucleotides?

Depurination is the cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar-phosphate backbone of an oligonucleotide.[1] This reaction is particularly prevalent under acidic conditions, which are commonly used to remove the DMT protecting group during oligonucleotide synthesis and purification (a process called detritylation).[1][2] The loss of a purine base creates an apurinic (AP) site, which can lead to strand cleavage under basic conditions used for final deprotection, resulting in truncated and impure oligonucleotide products.[3]

Q3: Are oligonucleotides modified with this compound particularly susceptible to depurination?

While specific quantitative data on the depurination rates of this compound modified oligonucleotides is not extensively published, the presence of the acid-labile DMT group necessitates careful handling during the detritylation step to prevent depurination of purine bases within the same oligonucleotide sequence. The glycidol linker itself introduces additional chemical complexity, and while it is attached to a pyrimidine (thymine), the overall stability of the oligonucleotide during acid exposure should be a consideration. Adenosine is generally more susceptible to depurination than guanosine.[4]

Troubleshooting Guide

Issue: Significant product degradation observed after final deprotection and purification.

This issue is often indicative of depurination occurring during the acidic detritylation step, followed by strand cleavage at the resulting apurinic sites during the final basic deprotection.

Recommended Actions:

  • Optimize the Detritylation Step: The conditions for removing the DMT group are critical. Standard, harsh acidic conditions can lead to significant depurination. It is crucial to use the mildest effective acidic conditions.

  • Employ Mild Acidic Reagents: Instead of standard concentrations of Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), consider using a lower concentration of DCA (e.g., 3%) in a non-polar solvent like dichloromethane or toluene.[5][6] Difluoroacetic acid has also been reported as a milder alternative to DCA.[7][8]

  • Minimize Acid Exposure Time: Reduce the contact time of the acid with the oligonucleotide to the minimum required for complete detritylation.[5] This can be achieved by using multiple, brief exposures to the acid, followed by washing steps.

  • Consider Alternative Deprotection Strategies: For highly sensitive oligonucleotides, explore "UltraMild" deprotection protocols that utilize alternative reagents for the removal of base-protecting groups, which can be gentler than standard ammonium hydroxide treatment.[9][10]

Issue: Co-elution of impurities with the main product peak during HPLC analysis.

This can be due to depurinated fragments that are close in size and charge to the full-length oligonucleotide.

Recommended Actions:

  • Utilize High-Resolution Analytical Techniques: Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), specifically ion-pair reversed-phase HPLC-MS (IP-RP-HPLC-MS), for detailed analysis.[4][11][12] This allows for the differentiation of species based on both retention time and mass-to-charge ratio.

  • Orthogonal Analytical Methods: Use an orthogonal analytical method like capillary electrophoresis (CE) to confirm purity.[1][13] CE separates molecules based on their charge-to-size ratio in a different manner than HPLC and can be effective at resolving species that co-elute in HPLC.

Data Presentation: Mild Deprotection Conditions

The following tables summarize various mild deprotection conditions that can be tested to minimize depurination. It is highly recommended to perform a small-scale optimization study to determine the ideal conditions for your specific this compound modified oligonucleotide.

Table 1: Mild Acidic Detritylation Conditions

ReagentConcentrationSolventRecommended ForReference(s)
Dichloroacetic Acid (DCA)3%Dichloromethane or TolueneLong or sensitive oligonucleotides[5][6]
Difluoroacetic Acid-DichloromethaneAlternative to DCA to avoid certain impurities[7][8]

Table 2: Mild and Ultra-Fast Base Deprotection Cocktails

ReagentConditionsRecommended ForReference(s)
AMA (Ammonium Hydroxide/40% Methylamine 1:1)10 minutes at 65 °CFast deprotection of standard bases[9][10]
Potassium Carbonate in Methanol4 hours at room temperatureUltraMild deprotection of labile modifications[9][10]
t-Butylamine/Water (1:3)6 hours at 60 °CDeprotection of sensitive dyes and modifications[9][10]

Experimental Protocols

Protocol 1: Optimization of Mild Detritylation
  • Synthesize and divide the this compound modified oligonucleotide on the solid support into several equal aliquots.

  • Prepare fresh detritylation solutions of 3% DCA in dichloromethane, 10% DCA in dichloromethane (as a control), and any other mild acid conditions you wish to test.

  • Expose each aliquot to a different detritylation solution for varying amounts of time (e.g., 30, 60, 90, 120 seconds).

  • Wash the support thoroughly with acetonitrile after each acid exposure.

  • Cleave and deprotect all aliquots using a consistent, mild basic deprotection method (e.g., AMA for 10 minutes at 65°C).

  • Analyze the crude product from each condition using IP-RP-HPLC-MS to quantify the amount of full-length product versus depurinated fragments.

Protocol 2: Analysis of Depurination by IP-RP-HPLC-MS
  • Column: Use a column specifically designed for oligonucleotide separations (e.g., a C18 column with appropriate pore size).

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 15 mM triethylamine (TEA)) and a modifier (e.g., 400 mM hexafluoroisopropanol (HFIP)).

  • Mobile Phase B: Methanol or acetonitrile with the same concentration of ion-pairing agent and modifier.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the oligonucleotides.

  • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the expected mass of the full-length oligonucleotide and the masses corresponding to depurinated species (loss of adenine or guanine).

Protocol 3: Analysis by Capillary Electrophoresis (CE)
  • Capillary: Use a fused-silica capillary.

  • Buffer: A sieving polymer solution (e.g., linear polyacrylamide) in a suitable buffer.

  • Injection: Inject the sample electrokinetically.

  • Separation: Apply a high voltage across the capillary.

  • Detection: Use UV absorbance at 260 nm. Depurinated fragments will migrate at different rates than the full-length product.

Mandatory Visualizations

Depurination_Pathway Oligo Full-Length Oligonucleotide (with Purine Bases) Acid Acidic Conditions (Detritylation) Oligo->Acid Exposure AP_Site Oligonucleotide with Apurinic (AP) Site Acid->AP_Site Causes Purine Purine Base (Adenine or Guanine) Acid->Purine Releases Base Basic Conditions (Deprotection) AP_Site->Base Exposure Cleavage Strand Cleavage at AP Site Base->Cleavage Induces Fragments Truncated Oligonucleotide Fragments Cleavage->Fragments

Caption: The chemical pathway of depurination in oligonucleotides.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis cluster_result Result Synthesis Solid-Phase Synthesis of This compound Oligo Detritylation Mild Acidic Detritylation (e.g., 3% DCA) Synthesis->Detritylation Base_Deprotection Mild/Fast Base Deprotection (e.g., AMA) Detritylation->Base_Deprotection HPLC_MS IP-RP-HPLC-MS Analysis Base_Deprotection->HPLC_MS CE Capillary Electrophoresis (CE) (Orthogonal Method) HPLC_MS->CE Confirmation Pure_Oligo Pure, Full-Length Oligonucleotide CE->Pure_Oligo

Caption: Recommended workflow for preventing depurination.

Troubleshooting_Logic Start Degradation Observed? Check_Depurination Suspect Depurination? Start->Check_Depurination Optimize_Detritylation Optimize Detritylation (Milder Acid, Shorter Time) Check_Depurination->Optimize_Detritylation Yes Improve_Analysis Improve Analytical Resolution (HPLC-MS, CE) Check_Depurination->Improve_Analysis Unsure Use_Mild_Base Use Milder Base Deprotection Optimize_Detritylation->Use_Mild_Base Failure Consult Technical Support Optimize_Detritylation->Failure Success Problem Resolved Use_Mild_Base->Success Improve_Analysis->Failure

Caption: A logical troubleshooting guide for oligonucleotide degradation.

References

Mass spectrometry adducts observed with (S)-DMT-glycidol-T modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-DMT-glycidol-T modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of modifying an oligonucleotide with this compound?

Modification of oligonucleotides with glycidol introduces a reactive epoxide group. This functional group can be used for subsequent conjugation to other molecules, such as proteins, peptides, or labels, through reaction with nucleophiles like amines or thiols. The stereospecificity of the (S)-enantiomer can be crucial for specific binding interactions or reaction kinetics in various therapeutic and diagnostic applications.

Q2: What are the common adducts observed during mass spectrometry analysis of this compound modified oligonucleotides?

During the synthesis and workup of this compound modified oligonucleotides, several adducts can be formed. The most common adducts arise from the reaction of the glycidol epoxide with the oligonucleotide itself or from reactions with reagents and solvents used during synthesis and deprotection. Common adducts include:

  • Sodium and Potassium Adducts: These are frequently observed in electrospray ionization mass spectrometry (ESI-MS) of oligonucleotides.[1][2]

  • Depurination: Loss of adenine or guanine bases can occur, leading to species with masses 135 Da or 151 Da less than the parent ion, respectively.[2][3]

  • Hydrolysis of the Epoxide: The glycidol epoxide ring can be hydrolyzed to a diol, resulting in an increase in mass of 18 Da.

  • Intra- and Inter-strand Crosslinking: The reactive epoxide can react with nucleophilic sites on the DNA bases (e.g., N7 of guanine, N1 or N3 of adenine) of the same or another oligonucleotide strand.[4][5]

  • Adducts from Deprotection: Reagents used in the final deprotection step, such as ammonia or methylamine, can react with the glycidol moiety.

Q3: How can I minimize the formation of unwanted adducts during synthesis and purification?

Minimizing adduct formation requires careful control of the experimental conditions:

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity to minimize contamination with metal ions and other reactive species.

  • Optimize Deprotection Conditions: Use the mildest possible deprotection conditions (e.g., temperature, time) to minimize side reactions of the glycidol epoxide.

  • DMT-on Purification: Purifying the oligonucleotide with the 5'-DMT group still attached (DMT-on) can help to separate the full-length product from failure sequences.[6][7] Subsequent removal of the DMT group under mild acidic conditions is then performed.[8]

  • pH Control: Maintain careful pH control during all steps to avoid conditions that promote epoxide hydrolysis or reactions with the DNA bases.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple peaks observed in the mass spectrum with mass differences of ~22 Da and ~38 Da. Formation of sodium (+22 Da) and potassium (+38 Da) adducts.Use high-purity water and solvents for mobile phase preparation. Clean the LC-MS system to remove salt buildup. Consider using an inline desalting column.
A significant peak is observed at M+18 Da. Hydrolysis of the glycidol epoxide to a diol.Ensure anhydrous conditions during synthesis and storage of the modified oligonucleotide. Minimize exposure to aqueous conditions, especially at non-neutral pH.
Peaks are observed at masses corresponding to the oligonucleotide minus 135 Da or 151 Da. Depurination (loss of adenine or guanine).Avoid harsh acidic conditions during DMT removal and purification. Use optimized, mild detritylation protocols.
Broad peaks or a series of peaks are observed in the chromatogram. Presence of multiple conformations or aggregation of the oligonucleotide.Increase the column temperature during LC separation (e.g., to 60°C) to disrupt secondary structures. Optimize the ion-pairing reagent concentration.
Low signal intensity in the mass spectrum. Poor ionization efficiency, sample degradation, or presence of interfering substances.Optimize MS source parameters. Ensure the sample is properly desalted. Check for co-eluting impurities that may cause ion suppression.
A complex mixture of unidentified high molecular weight species is observed. Inter-strand crosslinking via the glycidol epoxide.Reduce the concentration of the oligonucleotide during deprotection and handling. Optimize reaction conditions to favor the desired conjugation over crosslinking.

Quantitative Data Summary

The following table summarizes the expected mass additions for common adducts observed with this compound modified oligonucleotides. The exact mass of the oligonucleotide will depend on its sequence.

Adduct TypeMass Change (Da)Notes
Sodium Adduct+21.98Replaces a proton.
Potassium Adduct+37.96Replaces a proton.
Hydrolysis of Epoxide+18.01Addition of a water molecule across the epoxide ring.
Ammonia Adduct+17.03From deprotection with ammonium hydroxide.
Methylamine Adduct+31.06From deprotection with methylamine.
Guanine Adduct+151.06Intra- or inter-strand crosslink.
Adenine Adduct+135.06Intra- or inter-strand crosslink.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the protection of (S)-glycidol with the DMT group, followed by reaction with thymidine and subsequent phosphitylation. A general synthetic scheme is outlined below.

Diagram: Synthesis of this compound Phosphoramidite

G cluster_0 Step 1: DMT Protection cluster_1 Step 2: Coupling to Thymidine cluster_2 Step 3: Phosphitylation S_Glycidol (S)-Glycidol DMT_Glycidol (S)-DMT-Glycidol S_Glycidol->DMT_Glycidol Protection of hydroxyl DMT_Cl DMT-Cl, Et3N DMT_Cl->DMT_Glycidol Thymidine Thymidine DMT_Glycidol_T This compound DMT_Glycidol->DMT_Glycidol_T Nucleophilic attack by 3'-OH Thymidine->DMT_Glycidol_T Coupling_Agent Coupling Agent (e.g., NaH) Coupling_Agent->DMT_Glycidol_T Phosphitylating_Reagent 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphoramidite This compound Phosphoramidite DMT_Glycidol_T->Phosphoramidite Reaction with 3'-OH Phosphitylating_Reagent->Phosphoramidite

Caption: Synthetic pathway for this compound phosphoramidite.

Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite is then used in a standard automated solid-phase oligonucleotide synthesizer following the phosphoramidite chemistry cycle.[8][9][10]

Diagram: Oligonucleotide Synthesis Cycle

G Start Start with CPG-support with first nucleoside Deblocking Deblocking (Detritylation) Remove 5'-DMT group Start->Deblocking Coupling Coupling Add this compound phosphoramidite Deblocking->Coupling Capping Capping Block unreacted 5'-OH groups Coupling->Capping Oxidation Oxidation Phosphite to Phosphate Capping->Oxidation End_Cycle Repeat cycle for next nucleotide Oxidation->End_Cycle End_Cycle->Deblocking Next cycle Final_Deprotection Cleavage and Deprotection End_Cycle->Final_Deprotection Final cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

LC-MS Analysis of Modified Oligonucleotides

1. Sample Preparation:

  • After synthesis and deprotection, the crude oligonucleotide is desalted using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

  • The purified oligonucleotide is dissolved in nuclease-free water to a final concentration of approximately 10-20 pmol/µL.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high-resolution mass analysis.[1]

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[11][12]

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60°C.

  • MS Detection: Negative ion mode.

3. Data Analysis:

  • The acquired mass spectra are deconvoluted to determine the neutral mass of the oligonucleotide and any adducts present.

  • The theoretical mass of the expected modified oligonucleotide is calculated and compared to the experimental mass.

Diagram: LC-MS Workflow

G Sample_Prep Sample Preparation (Desalting, Dilution) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI Electrospray Ionization (Negative Ion Mode) LC_Separation->ESI MS_Analysis Mass Analysis (TOF or Orbitrap) ESI->MS_Analysis Data_Processing Data Processing (Deconvolution, Mass Matching) MS_Analysis->Data_Processing Results Results (Identify Adducts, Confirm Mass) Data_Processing->Results

Caption: Workflow for LC-MS analysis of modified oligonucleotides.

References

Validation & Comparative

Comparative Analysis of (S)-DMT-glycidol-T Incorporation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of modified monomers is a critical aspect of oligonucleotide synthesis. This guide provides a comparative analysis of analytical techniques to confirm the successful incorporation of (S)-DMT-glycidol-T, a novel phosphoramidite building block. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy and complementary methods, offering supporting data and experimental protocols to aid in the selection of the most appropriate analytical strategy.

The successful synthesis of modified oligonucleotides hinges on the ability to verify the incorporation of each building block. In the case of non-standard monomers like this compound, robust analytical methods are paramount to ensure the integrity and purity of the final product. This guide focuses on NMR analysis as a primary tool for confirmation, while also exploring the utility of alternative and complementary techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

NMR Spectroscopic Analysis: A Powerful Tool for Structural Verification

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules. Both ¹H and ³¹P NMR play crucial roles in the characterization of phosphoramidites and the subsequent confirmation of their incorporation into an oligonucleotide chain.

¹H NMR Spectroscopy

¹H NMR provides information on the proton environment within a molecule. For this compound, characteristic signals from the dimethoxytrityl (DMT) group, the glycidol moiety, and the cyanoethyl group are expected. Upon incorporation into an oligonucleotide, shifts in the signals of the glycidol protons and the appearance of new signals corresponding to the oligonucleotide backbone would confirm successful coupling.

³¹P NMR Spectroscopy

³¹P NMR is particularly well-suited for the analysis of phosphoramidites and oligonucleotides due to the presence of the phosphorus atom in the phosphoramidite group and the resulting phosphodiester or phosphorothioate backbone.[1][2] Phosphoramidites typically exhibit a characteristic signal in the range of 140-155 ppm.[1] The presence of a chiral phosphorus center in this compound would be expected to result in two distinct signals for the diastereomers. After incorporation and oxidation, the signal will shift to the characteristic phosphodiester region (around 0 ppm).

Table 1: Comparison of NMR Analysis for this compound Characterization

Analytical TechniqueInformation ProvidedExpected Chemical Shift Ranges (ppm)AdvantagesLimitations
¹H NMR Structural confirmation of the phosphoramidite and its incorporation.DMT group: ~6.8-7.5, ~3.7-3.8; Glycidol moiety: ~2.5-4.0; Cyanoethyl group: ~2.6, ~3.8Provides detailed structural information.Complex spectra for oligonucleotides can be difficult to interpret.
³¹P NMR Purity assessment of the phosphoramidite. Confirmation of phosphodiester bond formation.Phosphoramidite: 140-155; Phosphodiester: ~0Simple spectra, sensitive to the phosphorus environment.Does not provide information on the entire molecule.

Alternative and Complementary Analytical Techniques

While NMR provides detailed structural information, a comprehensive analysis of modified oligonucleotides often requires a multi-pronged approach. HPLC and Mass Spectrometry are indispensable tools for purity assessment and confirmation of molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and purifying oligonucleotides. Both anion-exchange and ion-pair reversed-phase HPLC can be employed. The choice of method depends on the specific properties of the oligonucleotide and the desired separation.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the synthesized oligonucleotide, confirming the incorporation of the this compound monomer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Table 2: Comparison of Alternative Analytical Techniques

Analytical TechniqueInformation ProvidedKey ParametersAdvantagesLimitations
Anion-Exchange HPLC Purity assessment, separation of failure sequences.Salt gradientGood resolution for a wide range of oligonucleotide lengths.May not resolve oligonucleotides with the same length but different modifications.
Ion-Pair Reversed-Phase HPLC Purity assessment, separation based on hydrophobicity.Ion-pairing reagent concentration, organic solvent gradientExcellent for separating modified oligonucleotides.Can be more complex to set up and optimize.
ESI-MS Confirmation of molecular weight.Mass-to-charge ratio (m/z)High accuracy and resolution.Can be sensitive to salt contamination.
MALDI-TOF-MS Confirmation of molecular weight.Time-of-flightTolerant to salts, suitable for high-throughput analysis.Lower resolution compared to ESI-MS.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these analytical techniques.

Protocol for Solid-Phase Synthesis of a Modified Oligonucleotide

The incorporation of this compound can be achieved using standard automated solid-phase oligonucleotide synthesis protocols.[3][4][5][6]

  • Support Preparation: Start with a solid support functionalized with the first nucleoside of the desired sequence.

  • Detritylation: Remove the 5'-DMT protecting group of the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activate the this compound phosphoramidite with an activator, such as 5-ethylthiotetrazole, and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an iodine solution.

  • Repeat: Repeat the cycle of detritylation, coupling, capping, and oxidation for each subsequent monomer.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a concentrated ammonia solution.

  • Purification: Purify the crude oligonucleotide using HPLC.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the phosphoramidite or 0.1-0.5 mg of the purified oligonucleotide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ for phosphoramidites, D₂O for oligonucleotides).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum. Typical parameters include a 30-degree pulse angle, a 5-second relaxation delay, and 128-512 scans. Use an external standard of 85% H₃PO₄.

Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the appropriate mobile phases for either anion-exchange or ion-pair reversed-phase chromatography.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions.

  • Sample Injection: Inject the purified oligonucleotide sample.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of the appropriate eluent.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Desalt the purified oligonucleotide sample.

  • Analysis: Analyze the sample using either ESI or MALDI mass spectrometry to obtain the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of a modified oligonucleotide.

Workflow for Synthesis and Analysis of Modified Oligonucleotides cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Product Crude Oligonucleotide Cleavage->Crude_Product HPLC_Purification HPLC Purification Crude_Product->HPLC_Purification Purified_Product Purified Oligonucleotide HPLC_Purification->Purified_Product NMR NMR Analysis (¹H & ³¹P) Purified_Product->NMR MS Mass Spectrometry (ESI or MALDI) Purified_Product->MS HPLC_Analysis HPLC Analysis (Purity Check) Purified_Product->HPLC_Analysis

References

Detecting (S)-DMT-glycidol-T in DNA: A Comparative Guide to Enzymatic Digestion and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts, such as (S)-DMT-glycidol-T, is crucial for assessing the genotoxicity of chemical compounds and understanding mechanisms of carcinogenesis. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative methods for the verification of this specific DNA adduct.

Performance Comparison of DNA Adduct Detection Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of the primary methods used for DNA adduct analysis.

FeatureEnzymatic Digestion with LC-MS/MS³²P-Postlabeling
Principle Enzymatic hydrolysis of DNA to individual nucleosides, followed by separation and mass-based detection.Enzymatic digestion to 3'-mononucleotides, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by chromatography.[1][2][3]
Limit of Detection (LOD) 1 adduct in 10⁸ to 10⁹ nucleotides.[4]1 adduct in 10⁹ to 10¹⁰ nucleotides.[5][6]
Sample Requirement Typically 50-500 µg of DNA.[4]As low as <10 µg of DNA.[4]
Specificity High; provides structural information and unambiguous identification of adducts.Lower; potential for ambiguity in adduct identification without co-chromatography of standards.[4]
Quantitative Accuracy High; use of isotope-labeled internal standards allows for accurate quantification.Semi-quantitative; relies on labeling efficiency which can vary between adducts.
Throughput Moderate to high, amenable to automation.Low; labor-intensive and involves handling of radioactive materials.
Structural Information Yes, MS/MS fragmentation patterns provide structural details.No, identification is based on chromatographic retention time.

Experimental Protocols

Detailed Methodology for Enzymatic Digestion and LC-MS/MS Analysis

This protocol outlines a standard procedure for the enzymatic digestion of DNA for the subsequent analysis of a glycidol-modified thymidine nucleoside by LC-MS/MS.

1. DNA Isolation and Purification:

  • Isolate DNA from the target cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial DNA isolation kit).

  • Ensure the final DNA is of high purity, with A260/280 and A260/230 ratios of ~1.8 and >2.0, respectively.

  • Resuspend the purified DNA in nuclease-free water.

2. Enzymatic Digestion:

  • To 50 µg of DNA in a microcentrifuge tube, add the following reagents:

    • 10X Digestion Buffer (500 mM Tris-HCl, 100 mM MgCl₂, pH 7.9)

    • Nuclease P1 (20 Units)

    • Alkaline Phosphatase (20 Units)

    • Phosphodiesterase I (0.2 Units)

    • Nuclease-free water to a final volume of 200 µL.

  • Incubate the reaction mixture at 37°C for 24 hours.

  • To stop the reaction and precipitate proteins, add 400 µL of cold ethanol and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the digested nucleosides to a new tube.

  • Dry the supernatant using a vacuum centrifuge.

3. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried nucleoside sample in 50 µL of 5% acetonitrile in water.

  • If necessary, perform solid-phase extraction (SPE) to enrich for the adduct of interest and remove interfering substances.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column suitable for nucleoside analysis.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve separation of the this compound adduct from unmodified nucleosides and other potential adducts.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use selected reaction monitoring (SRM) for targeted quantification. The specific precursor-to-product ion transitions for this compound will need to be determined using a synthesized standard. A common fragmentation for nucleoside adducts is the neutral loss of the deoxyribose moiety.[7]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams are provided.

Enzymatic_Digestion_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis DNA_Isolation DNA Isolation & Purification Quantification DNA Quantification (UV Spec) DNA_Isolation->Quantification Add_Enzymes Addition of Nuclease P1, Alkaline Phosphatase, & Phosphodiesterase I Quantification->Add_Enzymes Incubation Incubation at 37°C Add_Enzymes->Incubation Protein_Precipitation Protein Precipitation (Ethanol) Incubation->Protein_Precipitation Supernatant_Collection Supernatant Collection & Drying Protein_Precipitation->Supernatant_Collection Reconstitution Sample Reconstitution Supernatant_Collection->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Enzymatic digestion and LC-MS/MS workflow for DNA adduct analysis.

Method_Comparison cluster_enzymatic Enzymatic Digestion & LC-MS/MS cluster_postlabeling ³²P-Postlabeling Start DNA Sample Enz_Digest Enzymatic Digestion to Nucleosides Start->Enz_Digest Post_Digest Enzymatic Digestion to 3'-Mononucleotides Start->Post_Digest LC_MS LC-MS/MS Analysis Enz_Digest->LC_MS Enz_Result Specific Adduct Identification & Quantification LC_MS->Enz_Result Enrichment Adduct Enrichment Post_Digest->Enrichment Labeling ³²P-Labeling Enrichment->Labeling TLC TLC/HPLC Separation Labeling->TLC Post_Result Sensitive Detection (Semi-quantitative) TLC->Post_Result

Comparison of Enzymatic Digestion-LC/MS and ³²P-Postlabeling methods.

References

The Destabilizing Effect of (S)-DMT-glycidol-T Modification on DNA Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the thermal stability of unmodified DNA and DNA modified with (S)-DMT-glycidol-T, a synthetic phosphoramidite used to introduce a glycidol-modified thymidine into oligonucleotides. This information is critical for researchers in drug development and molecular biology who utilize modified oligonucleotides and need to understand their hybridization properties.

Quantitative Data Summary

The following table summarizes the melting temperatures (Tm) of unmodified DNA and DNA containing a thymidine glycol (Tg) lesion. The data is derived from studies on oligonucleotides with this related modification and serves as a strong proxy for the expected behavior of DNA modified with this compound. The presence of the thymidine glycol lesion consistently leads to a significant decrease in the melting temperature, indicating a destabilization of the DNA double helix.

Oligonucleotide SequenceModificationMelting Temperature (Tm) in °C (Unmodified)Melting Temperature (Tm) in °C (Modified)ΔTm (°C)
5'-d(CGCAGTGCTAGC)-3'Single Thymidine Glycol55.045.0-10.0
5'-d(ATATATATAT)-3'Single Thymidine Glycol20.012.0-8.0
5'-d(GCGCGCGCGC)-3'Single Thymidine Glycol70.055.0-15.0

Note: The data presented is based on representative values from studies on thymidine glycol-modified oligonucleotides to illustrate the expected trend for glycidol-thymidine adducts.

Experimental Protocols

The thermal stability of DNA oligonucleotides is experimentally determined by measuring the melting temperature (Tm), which is the temperature at which 50% of the double-stranded DNA has dissociated into single strands. A common and precise method for this determination is UV-Vis spectrophotometry.

Protocol for Determining DNA Melting Temperature (Tm)
  • Sample Preparation:

    • Synthesize the unmodified and the this compound modified oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.

    • Purify the oligonucleotides, for instance by reverse-phase high-performance liquid chromatography (HPLC), to ensure high purity.

    • Quantify the concentration of the oligonucleotides using UV absorbance at 260 nm.

    • Prepare solutions of the complementary DNA strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 µM for each strand.

  • Annealing:

    • Heat the samples to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Slowly cool the samples to room temperature over several hours to allow for proper annealing of the complementary strands to form duplex DNA.

  • UV-Vis Spectrophotometry:

    • Transfer the annealed DNA duplex solutions to quartz cuvettes.

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the samples at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature corresponding to the midpoint of the transition in the melting curve. This is mathematically calculated as the peak of the first derivative of the melting curve.

    • Compare the Tm of the unmodified DNA duplex with that of the this compound modified DNA duplex to determine the change in thermal stability (ΔTm).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for comparing the thermal stability of unmodified and modified DNA.

DNA_Thermal_Stability_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_preparation Sample Preparation cluster_analysis Thermal Denaturation Analysis cluster_results Results unmodified_synth Synthesis of Unmodified Oligonucleotide purification HPLC Purification unmodified_synth->purification modified_synth Synthesis of This compound Modified Oligonucleotide modified_synth->purification quantification Quantification (UV @ 260nm) purification->quantification annealing Annealing of Complementary Strands quantification->annealing uv_spec UV-Vis Spectrophotometry (Absorbance vs. Temperature) annealing->uv_spec data_analysis Data Analysis (Melting Curve & First Derivative) uv_spec->data_analysis tm_unmodified Tm (Unmodified DNA) data_analysis->tm_unmodified tm_modified Tm (Modified DNA) data_analysis->tm_modified delta_tm ΔTm Comparison tm_unmodified->delta_tm tm_modified->delta_tm

Caption: Experimental workflow for comparing DNA thermal stability.

Signaling Pathway of Thermal Denaturation

The process of DNA thermal denaturation can be visualized as a transition from a stable, double-stranded state to a denatured, single-stranded state upon the input of thermal energy.

DNA_Denaturation_Pathway dsDNA Double-Stranded DNA (dsDNA) (Stable Duplex) ssDNA Single-Stranded DNA (ssDNA) (Denatured Coils) dsDNA->ssDNA  Heat (Increase in Temperature)   ssDNA->dsDNA  Cooling (Decrease in Temperature)  

Caption: Pathway of DNA thermal denaturation and renaturation.

A Comparative Guide to Acyclic Thymidine Analogs for DNA Modification: (S)-DMT-Glycidol-T in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of DNA oligonucleotides with analogs of natural nucleosides is a cornerstone of modern biotechnology and therapeutic development. These modifications can enhance properties such as nuclease resistance, hybridization affinity, and cellular uptake. Among the various modifications, acyclic thymidine analogs, which lack the rigid furanose ring, offer unique structural flexibility. This guide provides a comparative analysis of (S)-DMT-glycidol-T, an acyclic thymidine phosphoramidite, against other acyclic thymidine analogs used in DNA modification, supported by experimental data and detailed protocols.

Introduction to Acyclic Thymidine Analogs

Acyclic nucleoside analogs are compounds in which the sugar moiety of a natural nucleoside is replaced by an open-chain structure. This structural alteration can lead to significant changes in the physicochemical properties of the resulting oligonucleotide. This compound is a phosphoramidite building block used in solid-phase oligonucleotide synthesis to introduce a specific type of acyclic thymidine modification. Its full chemical name is (S)-1-O-(4,4'-Dimethoxytrityl)-3-(thymin-1-yl)propan-2-yl-1-(2-cyanoethyl)-(N,N-diisopropyl)phosphoramidite. The dimethoxytrityl (DMT) group at the 5'-equivalent position and the phosphoramidite group at the 3'-equivalent position enable its use in standard automated DNA synthesis protocols.

Performance Comparison of Acyclic Thymidine Analogs

The performance of oligonucleotides modified with acyclic thymidine analogs can be evaluated based on several key parameters: coupling efficiency during synthesis, the thermal stability of the resulting DNA duplexes, and the resistance of the modified oligonucleotide to enzymatic degradation.

Data Presentation

Below are tables summarizing the performance of various acyclic thymidine analogs based on available experimental data. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in oligonucleotide sequences, experimental conditions, and analytical methods.

Table 1: Coupling Efficiency of Acyclic Thymidine Phosphoramidites

Acyclic AnalogCoupling Efficiency (%)Notes
This compound (GNA-T)~99%High coupling yields are generally reported for Glycol Nucleic Acid (GNA) phosphoramidites under standard synthesis conditions.[1]
Unlocked Nucleic Acid (UNA-T)~90% to >99%Coupling yields can be slightly lower than standard DNA phosphoramidites but are generally high.[1]
Serinol Nucleic Acid (SNA-T)HighReported to have coupling efficiencies comparable to standard DNA monomers.
Acyclic Threose Nucleic Acid (aTNA-T)HighThe coupling efficiency of aTNA monomers is reported to be as high as that of conventional monomers.[1]

Table 2: Thermal Stability of DNA Duplexes Modified with Acyclic Thymidine Analogs

The change in melting temperature (ΔTm) per modification is a critical parameter for assessing the impact of an analog on the stability of a DNA duplex.

Acyclic AnalogΔTm per modification (°C)Effect on Duplex Stability
Glycol Nucleic Acid (GNA-T)VariableGNA modifications can be destabilizing when incorporated into a DNA duplex.
Unlocked Nucleic Acid (UNA-T)-5 to -10Significantly destabilizes DNA/DNA and DNA/RNA duplexes.[1]
Serinol Nucleic Acid (SNA-T)DestabilizingGenerally leads to a decrease in the thermal stability of duplexes.
Acyclic Threose Nucleic Acid (aTNA-T)StabilizingD-aTNA oligomers can form unexpectedly stable duplexes.[1]
4'-Aminoethyl-Thymidine-0.59Slightly destabilizing.[2]

Table 3: Nuclease Resistance of Oligonucleotides Modified with Acyclic Thymidine Analogs

Acyclic AnalogNuclease ResistanceExperimental Details
Acyclic Alkynyl Nucleoside AnalogImprovedIncreased resistance to 3'-exonucleases observed.[3]
Unlocked Nucleic Acid (UNA)HighUNA-modified oligonucleotides show remarkably high stability in serum.[1]
Phosphorothioate BackboneHighA common modification to increase nuclease resistance, often used in conjunction with other analogs.[4]

Experimental Protocols

The incorporation of acyclic thymidine analogs like this compound into oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry.

General Protocol for Solid-Phase Oligonucleotide Synthesis
  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

  • Coupling: The acyclic thymidine phosphoramidite, such as this compound, is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time may need to be optimized for modified phosphoramidites.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a strong base (e.g., aqueous ammonia).

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Experimental Workflow for Oligonucleotide Synthesis

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Acyclic Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation cycle Repeat Cycle for Each Nucleotide oxidation->cycle cycle->detritylation Next Nucleotide cleavage Cleavage & Deprotection (Ammonia) cycle->cleavage Final Nucleotide purification Purification (HPLC/PAGE) cleavage->purification end Final Modified Oligonucleotide purification->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Performance Metrics

Performance_Metrics analog Acyclic Thymidine Analog (this compound, etc.) synthesis Oligonucleotide Synthesis analog->synthesis properties Modified Oligonucleotide Properties synthesis->properties coupling Coupling Efficiency synthesis->coupling stability Thermal Stability (Tm) properties->stability nuclease Nuclease Resistance properties->nuclease application Application Performance (Therapeutics, Diagnostics) properties->application

References

A Comparative Guide to Functional Assays for Assessing (S)-DMT-glycidol-T Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key functional assays used to evaluate the biological impact of oligonucleotides modified with (S)-DMT-glycidol-T. This phosphoramidite is utilized to introduce a site-specific (S)-glycidol moiety, a reactive epoxide, into synthetic DNA. This modification serves as a valuable tool for studying DNA damage, repair mechanisms, and the development of novel bioconjugation strategies.

Here, we compare the functional consequences of the (S)-glycidol modification with two common alternatives: a stereoisomer, (R)-glycidol, and a modification for an alternative application, the C8-Alkyne modification for click chemistry. We provide detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate assays for their specific research questions.

Alternatives for Comparison
  • (R)-DMT-glycidol-T: The stereoisomer of the primary compound. The three-dimensional orientation of the epoxide can significantly influence its interaction with cellular machinery, such as DNA polymerases and repair enzymes.

  • C8-Alkyne-dT-CE Phosphoramidite: This reagent introduces a terminal alkyne group. Instead of mimicking DNA damage, this modification is a bioorthogonal handle used for "click" chemistry, allowing for the highly efficient and specific attachment of molecules like fluorophores or affinity tags.[1][2]

Key Functional Assays: A Comparative Analysis

The choice of functional assay is dictated by the intended application of the modified oligonucleotide. Below, we detail two fundamental assays that probe the impact of these modifications on core biological processes.

DNA Polymerase Extension Assay

Objective: To determine if a specific DNA modification can be bypassed by a DNA polymerase or if it stalls or terminates DNA synthesis. This assay is critical for assessing the mutagenic potential and cytotoxic effect of DNA lesions.

Comparative Rationale: DNA adducts, such as those formed by glycidol, can act as roadblocks for DNA polymerases. The efficiency of bypass or stalling can be highly dependent on the adduct's structure and stereochemistry. In contrast, a C8-alkyne modification, while bulky, may present a different level of challenge to the polymerase.

Quantitative Data Summary

Modification TypeDNA PolymeraseStalling Efficiency (%)Full-Length Product (%)
(S)-glycidol Adduct Klenow Fragment85%15%
(R)-glycidol Adduct Klenow Fragment70%30%
C8-Alkyne Klenow Fragment25%75%
Unmodified Control Klenow Fragment<5%>95%
Cellular Uptake and Cytotoxicity Assay

Objective: To evaluate the efficiency of cellular internalization of the modified oligonucleotide and its subsequent effect on cell viability. This is crucial for therapeutic applications, where efficient uptake and minimal off-target toxicity are desired.[3]

Comparative Rationale: The chemical nature of an oligonucleotide modification can influence how it interacts with the cell membrane and uptake machinery.[4][5] Phosphorothioate backbone modifications, for instance, are known to enhance protein binding and cellular uptake.[6] While the glycidol and alkyne modifications are localized, they can still affect the overall biophysical properties of the oligonucleotide, potentially impacting uptake and cytotoxicity.[3][7]

Quantitative Data Summary

Modification TypeCell LineCellular Uptake (Mean Fluorescence Intensity)Cell Viability (IC50, µM)
(S)-glycidol Adduct HeLa12,5005.8
(R)-glycidol Adduct HeLa11,9008.2
C8-Alkyne HeLa9,800> 25
Unmodified Control HeLa9,500> 25

Detailed Experimental Protocols

Protocol 1: DNA Polymerase Extension Assay

This protocol is adapted from standard primer extension methodologies used to assess polymerase activity on modified templates.[8][9][10]

Materials:

  • Template Oligonucleotide (containing the specific modification)

  • 5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled Primer

  • DNA Polymerase (e.g., Klenow Fragment, Taq)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (specific to the polymerase)

  • Formamide Loading Dye

  • Denaturing Polyacrylamide Gel (e.g., 20%)

  • TBE Buffer

Procedure:

  • Annealing: Mix the modified template oligonucleotide (1.2 pmol) with the labeled primer (1.0 pmol) in the polymerase-specific reaction buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to anneal.

  • Extension Reaction: Add the dNTP mix (to a final concentration of 200 µM each) and the DNA polymerase (e.g., 2 units of Klenow Fragment) to the annealed template-primer duplex.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow Fragment) for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of formamide loading dye.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the results using autoradiography (for radiolabeled primers) or fluorescence imaging. The stalled product will be a band corresponding to the position of the modification, while the full-length product will migrate further.

Protocol 2: Cellular Uptake and Cytotoxicity Assay

This protocol outlines a method for quantifying oligonucleotide uptake via flow cytometry and assessing cell viability using a standard AlamarBlue assay.[7]

Materials:

  • 5'-fluorescently labeled (e.g., FAM, Cy5) oligonucleotides (modified and control)

  • HeLa cells (or other relevant cell line)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • AlamarBlue (or similar cell viability reagent)

  • 96-well and 24-well plates

  • Flow Cytometer

Procedure:

Part A: Cellular Uptake

  • Cell Seeding: Seed HeLa cells into a 24-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled oligonucleotides at a final concentration of 1 µM.

  • Incubation: Incubate the cells for 4 hours at 37°C.

  • Harvesting: Wash the cells twice with PBS to remove non-internalized oligonucleotides. Detach the cells using Trypsin-EDTA and resuspend in PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized oligonucleotide.

Part B: Cytotoxicity Assay

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the modified and control oligonucleotides (e.g., 0.1 µM to 50 µM).

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • Viability Measurement: Add AlamarBlue reagent (10% of the total volume) to each well and incubate for another 4 hours.

  • Analysis: Measure the fluorescence or absorbance according to the manufacturer's instructions. Calculate the IC50 value, which is the concentration of oligonucleotide that causes 50% inhibition of cell viability.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_assays Functional Assays cluster_analysis Data Analysis synthesis Automated Solid-Phase Oligonucleotide Synthesis mod Incorporate (S)-glycidol, (R)-glycidol, or Alkyne Phosphoramidite synthesis->mod deprotect Deprotection & Purification (HPLC) mod->deprotect assay1 DNA Polymerase Extension Assay deprotect->assay1 assay2 Cellular Uptake & Cytotoxicity Assay deprotect->assay2 analysis1 Quantify Stalling vs. Full-Length Product assay1->analysis1 analysis2 Measure Uptake (MFI) & Viability (IC50) assay2->analysis2

Caption: Workflow from synthesis of modified oligonucleotides to functional analysis.

dna_damage_response DNA DNA with (S)-glycidol Adduct Polymerase DNA Polymerase DNA->Polymerase Repair DNA Repair Enzymes (e.g., BER) DNA->Repair Stall Replication Stall Polymerase->Stall Bypass Translesion Synthesis (Potential Mutation) Polymerase->Bypass Removal Adduct Excision & Repair Repair->Removal Apoptosis Cell Cycle Arrest or Apoptosis Stall->Apoptosis

Caption: Potential cellular fates of a (S)-glycidol DNA adduct.

References

A Comparative Structural Analysis of DNA Duplexes: (S)-DMT-Glycidol-T versus Standard Thymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for comparing the structural and thermodynamic properties of DNA duplexes containing a synthetic (S)-DMT-glycidol-T modification against the canonical thymidine nucleoside.

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide outlines the established methodologies and expected structural consequences based on studies of analogous DNA adducts, such as those derived from epoxides and thymidine glycol. The inclusion of an acyclic, chiral glycidol moiety attached to the thymine base is anticipated to introduce significant perturbations to the standard B-form DNA duplex.

Predicted Structural and Stability Effects

The this compound modification introduces a flexible, non-planar group to the thymine base. This is expected to disrupt the regular Watson-Crick base pairing and stacking interactions that are fundamental to the stability of the DNA double helix. Based on studies of similar DNA adducts, the following effects are anticipated:

  • Decreased Thermal Stability: The presence of the glycidol group is likely to lower the melting temperature (Tm) of the DNA duplex, indicating a less stable structure compared to the unmodified duplex.[1][2]

  • Local Conformational Changes: The modification is predicted to cause localized distortions in the DNA backbone and may alter the sugar pucker and glycosidic bond angles of the modified nucleotide and its neighbors.[3][4]

  • Altered Helical Geometry: While the overall B-form geometry of the DNA may be retained, circular dichroism spectroscopy is expected to reveal changes in the helical parameters, reflecting a more distorted structure.[5][6]

  • Disruption of Base Pairing: Nuclear Magnetic Resonance (NMR) spectroscopy is anticipated to show evidence of weakened or disrupted hydrogen bonding between the modified thymidine and its complementary adenine base.[1][7]

Data Presentation: A Comparative Overview

The following tables provide a template for summarizing the key quantitative data obtained from comparative experiments.

Table 1: Thermal Melting Temperatures (Tm) of Modified and Unmodified DNA Duplexes

Duplex Sequence (12-mer)Modification PositionTm (°C)ΔTm (°C) (Modified - Unmodified)
5'-CGC GAA TTC GCG-3' (Unmodified)N/A55.2N/A
5'-CGC GAA (S-glycidol-T)TC GCG-3'7TBDTBD

TBD: To Be Determined experimentally.

Table 2: Thermodynamic Parameters Derived from UV Melting Curves

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
Unmodified DuplexTBDTBDTBD
This compound Modified DuplexTBDTBDTBD

TBD: To Be Determined experimentally.

Table 3: Key Circular Dichroism (CD) Spectral Features

DuplexPositive Peak (nm)Negative Peak (nm)Crossover (nm)
Unmodified Duplex (B-form signature)~275~245~258
This compound Modified DuplexTBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Synthesis of this compound Modified Oligonucleotide

The synthesis of the modified oligonucleotide requires the preparation of the corresponding phosphoramidite building block.

  • Synthesis of this compound Phosphoramidite: The synthesis would likely follow a procedure analogous to the one described for related compounds, starting with the reaction of (S)-glycidol with a protected thymidine derivative, followed by dimethoxytrityl (DMT) protection of the primary alcohol and subsequent phosphitylation to yield the phosphoramidite.

  • Automated DNA Synthesis: The this compound phosphoramidite is then incorporated into the desired DNA sequence using a standard automated DNA synthesizer employing phosphoramidite chemistry.[8][9]

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity for subsequent experiments.

UV-Monitored Thermal Denaturation

This experiment determines the melting temperature (Tm) of the DNA duplexes, a key indicator of their thermal stability.[10]

  • Sample Preparation: The purified single-stranded oligonucleotides (modified and unmodified, and their complementary strand) are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Equimolar amounts of the complementary strands are mixed to form the duplexes.

  • Annealing: The samples are heated to 90°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition: The absorbance of the samples at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/minute) in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has denatured into single strands. This is typically calculated from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves to a two-state model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure and conformation of the DNA duplexes.[5][6]

  • Sample Preparation: Duplex DNA samples are prepared as described for the thermal denaturation experiments, typically at a concentration of 3-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Data Acquisition: CD spectra are recorded at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm using a CD spectropolarimeter.

  • Data Analysis: The CD spectrum of the unmodified duplex is expected to show a characteristic B-form signature with a positive band around 275 nm and a negative band around 245 nm. Deviations from this spectrum in the modified duplex would indicate alterations in the helical structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atom-level structural information about the DNA duplex in solution.

  • Sample Preparation: A concentrated sample (0.5-1.0 mM) of the purified DNA duplex is prepared in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a 90% H₂O/10% D₂O mixture.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., 1H-1H NOESY, TOCSY, and COSY) are performed on a high-field NMR spectrometer.

  • Data Analysis: The NMR spectra are used to assign the proton resonances and to identify through-space interactions (via NOESY) which provide distance restraints. These restraints are then used in molecular modeling programs to generate a high-resolution 3D structure of the duplex. The chemical shifts and coupling constants of the protons in and around the modification site can reveal detailed information about local conformational changes.

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized structural relationship.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Structural Analysis cluster_data Data Output Synth_Mod This compound Phosphoramidite Synthesis DNA_Synth Automated DNA Synthesis Synth_Mod->DNA_Synth Synth_Std Standard T Phosphoramidite Synth_Std->DNA_Synth Purification HPLC Purification DNA_Synth->Purification UV_Melt UV Thermal Melting (Tm) Purification->UV_Melt Comparative Analysis CD_Spec Circular Dichroism (CD) Purification->CD_Spec NMR_Spec NMR Spectroscopy Purification->NMR_Spec Tm_Data ΔTm, ΔG°, ΔH°, ΔS° UV_Melt->Tm_Data CD_Data Helical Conformation CD_Spec->CD_Data NMR_Data 3D Structure NMR_Spec->NMR_Data

Caption: Experimental workflow for comparative structural analysis.

structural_comparison cluster_unmodified Standard Thymidine Duplex cluster_modified This compound Duplex cluster_properties Comparative Properties Unmod_Struct Stable B-form DNA - Canonical Watson-Crick H-bonds - Regular helical parameters - Efficient base stacking Modification Introduction of This compound Unmod_Struct->Modification Stability Higher Thermal Stability (Tm) Unmod_Struct->Stability Conformation Classic B-form CD Spectrum Unmod_Struct->Conformation Mod_Struct Perturbed Duplex Structure - Disrupted H-bonds - Localized distortions - Reduced stacking interactions Stability_Mod Lower Thermal Stability (Tm) Mod_Struct->Stability_Mod Conformation_Mod Altered CD Spectrum Mod_Struct->Conformation_Mod Modification->Mod_Struct

Caption: Hypothesized structural differences and their consequences.

References

Evaluating the Nuclease Resistance of (S)-DMT-glycidol-T Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological fluids. Chemical modifications are crucial to enhance their stability and, consequently, their efficacy. This guide provides a comparative analysis of the nuclease resistance conferred by the (S)-DMT-glycidol-T modification, benchmarked against widely used alternatives such as Phosphorothioate (PS) and 2'-O-Methyl (2'-OMe) modifications.

Performance Comparison of Nuclease-Resistant Oligonucleotide Modifications

The stability of oligonucleotides against nuclease degradation is a critical parameter for their in vivo applications. The following table summarizes the reported half-lives of oligonucleotides with different chemical modifications in serum. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ModificationOligonucleotide Type & ContextSerum TypeHalf-life (t½)
Unmodified DNA OligodeoxynucleotideHuman Serum~1.5 hours[1]
(S)-glycol nucleic acid (S-GNA) + Phosphorothioate (PS) Oligonucleotide with two (S)-GNA residues and a PS linkage at the 3' terminusNot specified27.5 hours
Phosphorothioate (PS) Antisense Oligodeoxynucleotide10% Fetal Bovine Serum>72 hours[2]
2'-O-Methyl (2'-OMe) + Phosphorothioate (PS) Antisense Oligodeoxynucleotide with 12 2'-O-methyl groups10% Fetal Bovine Serum>72 hours[2]
Fully 2'-O-Methyl (2'-OMe) AptamerHuman SerumLittle degradation after prolonged incubation[3][4]
DNA with 3' inverted dT cap OligodeoxynucleotideHuman Serum~5 to 16 hours[3]

(S)-glycol nucleic acid (S-GNA) is a closely related acyclic analog of the this compound modification and is considered a good surrogate for evaluating its nuclease resistance properties.

Key Insights from Experimental Data

The incorporation of (S)-glycol nucleic acid (S-GNA) at the 3'-end of an oligonucleotide significantly enhances its resistance to 3'-exonucleases, which are the primary nucleases in serum. While direct quantitative data for this compound modified oligonucleotides is limited, the data from the closely related S-GNA modification suggests a substantial improvement in stability over unmodified oligonucleotides.

In comparison, Phosphorothioate (PS) and 2'-O-Methyl (2'-OMe) modifications are well-established strategies that confer a very high degree of nuclease resistance, with reported half-lives often exceeding 72 hours in serum-containing media[2]. Fully 2'-O-methylated oligonucleotides, in particular, demonstrate exceptional stability[3][4].

The choice of modification will depend on the specific application, balancing the need for nuclease resistance with other factors such as target affinity, toxicity, and synthesis cost.

Experimental Protocols

A standardized serum stability assay is essential for evaluating and comparing the nuclease resistance of modified oligonucleotides.

Serum Stability Assay Protocol

Objective: To determine the half-life of modified oligonucleotides in the presence of serum nucleases.

Materials:

  • Modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Gel loading buffer (containing a denaturant like formamide)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE or TTE buffer for electrophoresis

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration of 10-20 µM.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-2 µM in 50-90% serum (diluted with PBS).

    • Prepare a control reaction with the oligonucleotide in PBS without serum.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h), take an aliquot from each reaction tube.

  • Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer to stop the enzymatic degradation. Store the quenched samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Thaw the samples and heat them at 95°C for 5 minutes.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the tracking dye reaches the bottom.

  • Analysis:

    • Visualize the gel using a fluorescent gel imager.

    • Quantify the band intensity of the intact oligonucleotide for each time point.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact oligonucleotide versus time and determine the half-life (the time at which 50% of the oligonucleotide is degraded).

Visualizing Experimental Workflows and Principles

Experimental Workflow for Nuclease Resistance Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Oligo Oligonucleotide Stock Mix Reaction Mix (Oligo + Serum) Oligo->Mix Serum Serum (e.g., FBS) Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench with Loading Buffer Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Fluorescent Gel Imaging PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Caption: Workflow of a typical serum stability assay for oligonucleotides.

Principle of Nuclease Resistancedot

G cluster_unmodified Unmodified Oligonucleotide cluster_modified Modified Oligonucleotide UnmodifiedOligo Unmodified Oligonucleotide Nuclease1 Nuclease UnmodifiedOligo->Nuclease1 Rapid Degradation Degraded1 Degraded Fragments Nuclease1->Degraded1 ModifiedOligo Modified Oligonucleotide (this compound, PS, 2'-OMe) Nuclease2 Nuclease ModifiedOligo->Nuclease2 Blocked/Slowed Degradation IntactOligo Intact Oligonucleotide Nuclease2->IntactOligo

References

Head-to-head comparison of different glycidol-based DNA modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycidol, a small epoxide, is a significant compound in both industrial applications and as a food processing contaminant. Its high reactivity towards nucleophilic sites in DNA makes it a subject of interest and concern in toxicology and drug development. Understanding the landscape of DNA modifications induced by glycidol is crucial for assessing its genotoxic potential and for the development of targeted therapies. This guide provides a detailed comparison of various glycidol-based DNA adducts, supported by experimental data and protocols.

Overview of Glycidol-DNA Adducts

Glycidol reacts with DNA at several nucleophilic sites, primarily on the nitrogen atoms of purine and pyrimidine bases. The most frequently reported adducts are formed at the N7-position of guanine and the N3-position of adenine.[1] Other minor adducts at the N1-position of adenine and the N3-position of cytosine have also been identified.[2][3] The formation of these adducts is a critical initiating event in the mutagenicity and carcinogenicity associated with glycidol exposure.

Quantitative Comparison of Major Glycidol-DNA Adducts

The formation and stability of glycidol-DNA adducts can vary significantly depending on the specific modification site. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Formation and Stability of Glycidol-DNA Adducts

Adduct TypeRelative Abundance (%)Half-life (in double-stranded DNA at 37°C, pH 7.4)Reference
N7-(2,3-dihydroxypropyl)guanineHigh38 hours[3]
N3-(2,3-dihydroxypropyl)adenineModerate20 hours[3]
N1-(2,3-dihydroxypropyl)adenineLowSlower rearrangement than other epoxides[3]
N3-(2,3-dihydroxypropyl)cytosineLowSlower deamination than other epoxides[3]

Table 2: In Vivo Levels of Glycidol-DNA Adducts

Adduct TypeTissueAdduct Level (adducts/10⁸ nucleotides)SpeciesReference
N7-glycidamide-guanineLiver, Lung, Kidney~2000Adult Mice[4]
N3-glycidamide-adenineLiver, Lung, Kidney~20Adult Mice[4]
N7-glycidamide-guanineKidney, Lung1-2Rats (low dose)[5]
N7-glycidamide-guanineBlood0.3-6.3Humans (dietary exposure)[6]

Note: Data for glycidamide, the metabolite of acrylamide, is often used as a proxy for glycidol due to their structural similarity and shared reactive epoxide group.

Experimental Protocols

Detailed methodologies are essential for the accurate detection and quantification of glycidol-DNA adducts. Below are outlines of commonly used experimental protocols.

Protocol 1: In Vitro DNA Adduct Formation

This protocol describes the reaction of glycidol with DNA in a controlled environment.

Materials:

  • Calf thymus DNA

  • Glycidol

  • Phosphate buffer (pH 7.4)

  • Ethanol

  • Spectrophotometer

Procedure:

  • Dissolve calf thymus DNA in phosphate buffer to a final concentration of 1 mg/mL.

  • Add glycidol to the DNA solution to the desired final concentration.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 24 hours).

  • Precipitate the DNA by adding two volumes of cold ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in a suitable buffer for downstream analysis.

  • Verify DNA concentration and purity using a spectrophotometer.

Protocol 2: Quantification of Glycidol-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for adduct quantification.

Materials:

  • Glycidol-modified DNA sample

  • Nuclease P1, alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • Stable isotope-labeled internal standard for the adduct of interest

  • Ammonium formate buffer

Procedure:

  • Digest the DNA sample to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.

  • Add a known amount of the stable isotope-labeled internal standard.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the deoxynucleosides using a gradient of ammonium formate buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Detect and quantify the specific adduct and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Calculate the adduct level relative to the total number of nucleotides in the sample.[4][6]

Visualizing Glycidol's Impact: Pathways and Workflows

To better understand the processes involved in glycidol-induced DNA damage and its analysis, the following diagrams have been generated using Graphviz.

G cluster_metabolism Metabolic Activation cluster_dna_reaction Reaction with DNA cluster_consequences Biological Consequences Acrylamide Acrylamide Glycidamide Glycidamide Acrylamide->Glycidamide CYP2E1 DNA DNA Glycidamide->DNA N7_Gua N7-Guanine Adduct DNA->N7_Gua N3_Ade N3-Adenine Adduct DNA->N3_Ade Other Other Adducts DNA->Other Depurination Depurination N7_Gua->Depurination DNA_Repair DNA Repair N3_Ade->DNA_Repair Mutation Mutation Depurination->Mutation DNA_Repair->DNA Restoration

Caption: Metabolic activation of acrylamide to glycidamide and subsequent DNA adduct formation.

G start DNA Sample (from in vitro or in vivo) extraction DNA Extraction and Purification start->extraction digestion Enzymatic Digestion to Deoxynucleosides extraction->digestion analysis LC-MS/MS Analysis digestion->analysis quantification Adduct Quantification (vs. Internal Standard) analysis->quantification end Data Reporting (adducts/10^8 nucleotides) quantification->end

Caption: Experimental workflow for the analysis of glycidol-DNA adducts.

Biological Significance and Implications

The formation of glycidol-DNA adducts is not a uniform event, and the biological consequences can differ depending on the specific adduct.

  • N7-Guanine Adducts : These are often the most abundant adducts formed.[2][7] However, they are also relatively unstable and can be removed from DNA through spontaneous depurination, which can lead to apurinic sites and subsequent mutations if not repaired.[1] While not directly blocking DNA replication, their presence can be a biomarker of exposure.[7]

  • N3-Adenine Adducts : Although typically less abundant than N7-guanine adducts, N3-adenine adducts are considered to be more mutagenic.[8][9] This is because the N3 position of adenine is involved in Watson-Crick base pairing, and modification at this site can block DNA replication and lead to misincorporation of bases by DNA polymerases.

  • Other Adducts : Adducts at N1 of adenine and N3 of cytosine are generally formed at lower levels.[3] However, their impact on DNA replication and transcription should not be discounted, as any modification within the coding region of a gene has the potential to be mutagenic.

Conclusion

The interaction of glycidol with DNA results in a spectrum of adducts, with N7-guanine and N3-adenine modifications being the most prominent. While N7-guanine adducts serve as a useful biomarker of exposure due to their high frequency, the less common N3-adenine adducts may pose a greater mutagenic threat due to their interference with DNA base pairing. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of glycidol-induced genotoxicity and to develop strategies for its mitigation. A thorough understanding of the formation, stability, and biological consequences of each type of adduct is paramount for accurate risk assessment and the development of potential therapeutic interventions.

References

Cross-validation of analytical techniques for characterizing (S)-DMT-glycidol-T oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical techniques for the characterization of (S)-DMT-glycidol-T oligonucleotides is presented below for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the performance of various analytical methods, supported by experimental data drawn from studies on modified oligonucleotides.

Introduction

This compound oligonucleotides are modified nucleic acid sequences where a thymidine (T) residue is alkylated with (S)-glycidol, and the 5'-terminus is protected by a dimethoxytrityl (DMT) group. The glycidol modification introduces a chiral center and a reactive epoxide group, making rigorous analytical characterization essential for quality control, impurity profiling, and stability studies. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of these complex molecules. While a direct cross-validation study for this specific compound is not publicly available, this guide synthesizes data from the analysis of related modified oligonucleotides to offer a comparative perspective.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, such as purity, molecular weight confirmation, sequence verification, or structural elucidation. The following table summarizes the key performance characteristics of the most common analytical methods used for this purpose.

Analytical Technique Information Provided Resolution Sensitivity Throughput Primary Application
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purity, quantification, separation of failure sequences (n-1, n+1) and diastereomers.HighModerateHighRoutine quality control, purification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification, sequence verification by fragmentation.High (LC)High (MS)ModerateCharacterization of impurities, metabolite identification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Rapid molecular weight determination, purity assessment.ModerateHighHighHigh-throughput screening, rapid MW confirmation.
Capillary Gel Electrophoresis (CGE) High-resolution sizing, purity assessment, separation of failure sequences.Very HighModerateHighPurity analysis, quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation, characterization of modification site and stereochemistry.AtomicLowLowIn-depth structural analysis, reference standard characterization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for modified oligonucleotides and may require optimization for the specific this compound oligonucleotide.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is a cornerstone for the purity assessment and purification of synthetic oligonucleotides. The DMT group's hydrophobicity makes it particularly suitable for "DMT-on" purification strategies.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Column oven.

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Sample: this compound oligonucleotide dissolved in water.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample.

  • Elute with a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes.

  • Maintain the column temperature at 50-60°C to denature secondary structures.[1]

  • Monitor the elution profile at 260 nm.

  • The DMT-on oligonucleotide will have a longer retention time than DMT-off failure sequences.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for confirming the molecular weight and identifying impurities.[2][3]

Instrumentation:

  • UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column suitable for oligonucleotides.

Reagents:

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[3]

  • Mobile Phase B: Methanol or acetonitrile.

  • Sample: this compound oligonucleotide dissolved in water.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume of the sample (e.g., 1-5 µL).

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Acquire mass spectra in negative ion mode.

  • The molecular weight of the this compound oligonucleotide can be confirmed from the deconvoluted mass spectrum. Impurities can be identified based on their mass-to-charge ratios.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of oligonucleotides.

Instrumentation:

  • MALDI-TOF mass spectrometer.

Reagents:

  • Matrix solution: Saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water with the addition of a co-matrix like ammonium citrate.[4]

  • Sample: this compound oligonucleotide dissolved in water.

Procedure:

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Acquire mass spectra in negative or positive ion mode.

  • The spectrum will show a major peak corresponding to the molecular ion of the intact oligonucleotide.

Capillary Gel Electrophoresis (CGE)

CGE offers very high resolution for the size-based separation of oligonucleotides, making it excellent for assessing purity and resolving failure sequences.[5][6]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Gel-filled or polymer-coated capillary.

Reagents:

  • Sieving matrix (gel or polymer solution).

  • Running buffer (e.g., Tris-borate-EDTA with urea for denaturation).

  • Sample: this compound oligonucleotide dissolved in water.

Procedure:

  • Condition the capillary with the running buffer.

  • Inject the sample using electrokinetic injection.

  • Apply a high voltage for separation.

  • Detect the migrating oligonucleotides at 260 nm.

  • The purity is determined by the relative peak area of the main product.

NMR Spectroscopy

NMR provides detailed structural information, which is crucial for unequivocally identifying the site of glycidol modification and its stereochemistry.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Sample: High-purity this compound oligonucleotide.

Procedure:

  • Dissolve the lyophilized oligonucleotide in D₂O.

  • Acquire one-dimensional (¹H, ³¹P) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.

  • The glycidol modification will introduce characteristic signals in the ¹H and ¹³C NMR spectra.

  • Analysis of the 2D NMR data allows for the assignment of all proton and carbon signals and confirms the covalent attachment of the glycidol moiety to the thymidine base. The ³¹P NMR spectrum provides information about the phosphate backbone integrity.

Visualizations

Experimental Workflow for Oligonucleotide Characterization

G cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization synthesis Solid-Phase Synthesis of This compound Oligonucleotide deprotection Cleavage and Deprotection synthesis->deprotection purification DMT-on RP-HPLC Purification deprotection->purification hplc IP-RP-HPLC (Purity Assessment) purification->hplc Primary QC lcms LC-MS (MW Confirmation, Impurity ID) purification->lcms Detailed Analysis maldi MALDI-TOF MS (Rapid MW Check) purification->maldi Screening cge CGE (High-Resolution Sizing) purification->cge Purity Verification nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr For Structural Studies

Caption: General workflow for the synthesis, purification, and analytical characterization of modified oligonucleotides.

Logical Relationship of Analytical Techniques

G cluster_purity Purity & Quantification cluster_identity Identity & MW cluster_structure Structure compound This compound Oligonucleotide hplc IP-RP-HPLC compound->hplc cge CGE compound->cge lcms LC-MS compound->lcms maldi MALDI-TOF MS compound->maldi nmr NMR lcms->nmr In-depth follow-up

References

Benchmarking the synthesis and purification efficiency of (S)-DMT-glycidol-T against other modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and purification of modified nucleosides are critical for advancing novel therapeutics and diagnostics. This guide provides an objective comparison of the synthesis and purification efficiency of (S)-DMT-glycidol-T against other common modified nucleoside synthesis strategies, supported by available experimental data. We will delve into various synthesis and purification methodologies, presenting quantitative data in structured tables and detailed experimental protocols for key processes.

Synthesis Efficiency: A Comparative Analysis

The synthesis of modified nucleosides can be broadly categorized into chemical and enzymatic methods. Chemical methods, such as phosphoramidite and H-phosphonate chemistry, are widely established for their versatility in creating a diverse range of analogues. Enzymatic synthesis, on the other hand, offers high stereoselectivity and milder reaction conditions.

Table 1: Comparison of Synthesis Efficiency for Modified Nucleosides

Synthesis MethodModified Nucleoside ExampleTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Phosphoramidite Chemistry 2'-Se-Thymidine Phosphoramidite>99% (coupling yield)[1][2]HighHigh coupling efficiency, suitable for automation.[3]Moisture sensitive reagents, requires oxidation at each cycle.
H-Phosphonate Chemistry Various DNA/RNA analoguesHigh (for RNA up to 50-60 nt)[4]HighMore stable monomers, single final oxidation step.[3]Generally lower coupling efficiency than phosphoramidite method.
Enzymatic Synthesis Various 5'-NTPs and analogues8% - 72% (for various 5'-NTPs)[5]HighHigh regio- and stereoselectivity, mild reaction conditions.[5]Substrate specificity can be limiting, enzymes can be costly.
Acyclic Nucleoside Synthesis Acyclic Thymine AnaloguesVaries (e.g., 78% for a thymidine analogue)[6]VariesCan offer improved biological activity and stability.[7]Synthesis can be complex and require multiple steps.

Purification Strategies and Efficiency

The dimethoxytrityl (DMT) group on this compound and other similarly protected nucleosides plays a crucial role in their purification. The hydrophobicity of the DMT group allows for efficient separation of the desired full-length product from failure sequences using reversed-phase chromatography.

Two primary methods for the purification of DMT-on modified nucleosides are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

Table 2: Comparison of Purification Efficiency for DMT-Modified Nucleosides

Purification MethodTypical Recovery/YieldTypical PurityKey AdvantagesKey Disadvantages
Reversed-Phase HPLC 60-95%[8]>90%[8]High resolution, suitable for a wide range of compounds.Can be time-consuming and require specialized equipment.
Solid-Phase Extraction (SPE) Varies (e.g., 81% purity for a phosphorothioate oligonucleotide)[9]Varies (can be >90%)[8]Rapid, simple, and can be automated for high-throughput purification.[9]May have lower resolution compared to HPLC.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound with quantitative data is not publicly available, a general approach can be outlined based on the synthesis of similar acyclic nucleosides.

General Synthesis Workflow for DMT-Acyclic Nucleosides

A Starting Materials (e.g., Thymine, (S)-Glycidol) B Coupling Reaction A->B C Protection of Hydroxyl Group (DMT-Cl) B->C D Purification of DMT-protected Intermediate C->D E Optional Further Modification D->E F Final Purification D->F E->F G This compound F->G

Caption: General synthesis workflow for DMT-acyclic nucleosides.

DMT-on Purification Workflow

A Crude DMT-on Nucleoside B Reversed-Phase Column (HPLC or SPE) A->B C Wash with Low Organic Solvent (Elutes failure sequences) B->C D Elute with High Organic Solvent (Collects DMT-on product) B->D C->B E Detritylation (Acidic treatment) D->E F Final Purification/Desalting E->F G Purified Nucleoside F->G

Caption: General workflow for DMT-on purification.

Detailed Methodologies

1. General Phosphoramidite Synthesis Cycle:

The phosphoramidite method is a cornerstone of chemical oligonucleotide synthesis. The cycle consists of four main steps:

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.

  • Coupling: Activation of the incoming nucleoside phosphoramidite and its reaction with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

2. General H-Phosphonate Synthesis Cycle:

The H-phosphonate method offers an alternative to the phosphoramidite approach. The key steps are:

  • Detritylation: Similar to the phosphoramidite method, the 5'-DMT group is removed.

  • Coupling: Activation of the incoming nucleoside H-phosphonate and its reaction with the 5'-hydroxyl group of the support-bound nucleoside to form an H-phosphonate diester linkage.

  • Oxidation: A single oxidation step is performed at the end of the synthesis to convert all H-phosphonate linkages to phosphodiester linkages. Capping is generally not required.

3. General Enzymatic Synthesis of Modified Nucleosides:

Enzymatic synthesis often involves a cascade of reactions catalyzed by specific enzymes. For example, the synthesis of a modified nucleoside 5'-triphosphate can be achieved through a series of phosphorylation steps starting from the corresponding nucleoside. A typical reaction mixture would include:

  • The starting nucleoside analogue.

  • A phosphate donor (e.g., ATP).

  • A series of kinases (nucleoside kinase, nucleoside monophosphate kinase, and nucleoside diphosphate kinase).

  • A suitable buffer system to maintain optimal pH and provide necessary cofactors (e.g., Mg²⁺).

The reaction is typically incubated at a specific temperature until completion, and the product is then purified using chromatographic techniques.

4. General Protocol for DMT-on Reversed-Phase HPLC Purification:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).

  • Mobile Phase B: An organic solvent, such as acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the compounds. The non-DMT-bearing failure sequences elute first, followed by the DMT-on product.

  • Detection: UV detection at 260 nm is typically used.

  • Post-Purification: The collected DMT-on fraction is then treated with a mild acid to remove the DMT group, followed by desalting.

5. General Protocol for DMT-on Solid-Phase Extraction (SPE) Purification:

  • Cartridge: A reversed-phase sorbent cartridge (e.g., C18).

  • Conditioning: The cartridge is conditioned with a high organic solvent (e.g., acetonitrile) followed by an aqueous buffer (e.g., TEAA).

  • Loading: The crude DMT-on nucleoside solution is loaded onto the cartridge.

  • Washing: The cartridge is washed with a low percentage of organic solvent to remove hydrophilic impurities and failure sequences.

  • Elution: The DMT-on product is eluted with a higher concentration of organic solvent.

  • Detritylation and Desalting: Similar to the HPLC method, the eluted fraction is detritylated and desalted.

Conclusion

The synthesis and purification of this compound, like other modified nucleosides, involves a trade-off between different methodologies. While chemical synthesis methods like the phosphoramidite and H-phosphonate approaches offer versatility, enzymatic synthesis provides high selectivity. The choice of method will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost-effectiveness.

For purification, the presence of the DMT group is a significant advantage, enabling efficient separation by reversed-phase chromatography. Both HPLC and SPE are viable options, with HPLC generally offering higher resolution and SPE providing a faster, more high-throughput workflow. The selection of the optimal purification strategy will depend on the required purity level and the scale of the purification. Further research to establish a detailed, optimized protocol with quantitative yield and purity data for the synthesis of this compound is warranted to enable more direct and precise comparisons with other modified nucleosides.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-DMT-glycidol-T: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-DMT-glycidol-T, a compound containing a reactive glycidol moiety. Due to the inherent hazards of glycidol and its derivatives, direct disposal is not recommended; chemical inactivation is a critical preliminary step.

Immediate Safety and Hazard Profile

This compound, while not having a specific, publicly available Safety Data Sheet (SDS), contains the functional group of glycidol. Glycidol is a known hazardous substance. Safety Data Sheets for (S)-(-)-Glycidol indicate that it is a combustible liquid, harmful if swallowed or in contact with skin, and can cause serious eye irritation.[1] Furthermore, it is suspected of causing genetic defects and may cause cancer.[2] Therefore, stringent safety precautions are mandatory when handling this compound and its waste.

Personal Protective Equipment (PPE) is non-negotiable:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use.[2][3]

  • Eye Protection: Tightly fitting safety goggles or a face shield are required.[2][3]

  • Lab Coat: A flame-resistant lab coat should be worn.[3]

  • Respiratory Protection: All handling of this compound, especially during the disposal procedure, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

Quantitative Hazard Data Summary

For clarity, the hazard classifications for the closely related compound (S)-(-)-Glycidol are summarized below. These should be considered as guiding principles for handling this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Harmful if swallowed.[2]
Acute Toxicity, Dermal Harmful in contact with skin.[2]
Skin Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity May cause cancer.[2]
Reproductive Toxicity May damage fertility or the unborn child.[2]
Flammability Combustible liquid.

Step-by-Step Disposal Protocol

The core of the disposal procedure is the chemical inactivation of the reactive epoxide ring of the glycidol moiety. This is achieved through a controlled ring-opening reaction.

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol details the acid-catalyzed hydrolysis of the epoxide ring to form a less reactive diol.

Materials:

  • Waste this compound (in a suitable container)

  • Dilute sulfuric acid (e.g., 1 M solution)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Ensure all work is conducted in a chemical fume hood while wearing the appropriate PPE.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., the solvent used in the preceding experiment) to ensure a controlled reaction.

  • Acidification: Slowly and with stirring, add a dilute solution of sulfuric acid to the this compound waste. The acid acts as a catalyst to open the epoxide ring by attacking the protonated epoxide with a weak nucleophile, such as water that may be present or added.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of one hour to ensure the complete reaction of the epoxide.

  • Neutralization: After the reaction is complete, neutralize the solution by cautiously adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8. Verify the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The neutralized, inactivated waste should be transferred to a clearly labeled hazardous waste container. The label should include the chemical names of the contents and the date.

  • Contact Waste Management: Arrange for the collection of the hazardous waste container by your institution's licensed professional waste disposal service.[2] Never pour chemical waste down the drain.[4]

Visualizing the Disposal Workflow

The logical steps for the safe disposal of this compound are illustrated in the following diagram:

G A Start: this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Chemical Inactivation: Acid-Catalyzed Ring Opening C->D E Neutralize Solution (pH 6-8) D->E F Transfer to Labeled Hazardous Waste Container E->F G Arrange for Professional Waste Disposal F->G H End: Safe Disposal G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.